Chlorotriphenylsilane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102804. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Silicon Compounds - Silanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
chloro(triphenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClSi/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKYQPOFRKPUAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870398 | |
| Record name | Benzene, 1,1',1''-(chlorosilylidyne)tris- | |
| Source | EPA DSSTox | |
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Molecular Weight |
294.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76-86-8 | |
| Record name | 1,1′,1′′-(Chlorosilylidyne)tris[benzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorotriphenylsilane | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorotriphenylsilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102804 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Benzene, 1,1',1''-(chlorosilylidyne)tris- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1,1',1''-(chlorosilylidyne)tris- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorotriphenylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.900 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of Chlorotriphenylsilane
For Researchers, Scientists, and Drug Development Professionals
Chlorotriphenylsilane (TPSCl), a prominent organosilicon compound, serves as a cornerstone in modern organic synthesis and materials science. Its utility is particularly pronounced in the pharmaceutical industry, where it functions as a versatile protecting group for alcohols and amines and as a crucial intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[1][2][3] This technical guide provides an in-depth overview of the synthesis and characterization of this compound, offering detailed experimental protocols and structured data for laboratory and research applications.
Physicochemical Properties
This compound is a white to off-white crystalline solid.[1][4] It is sensitive to moisture and reacts with water, necessitating handling under anhydrous conditions.[4][5]
| Property | Value | References |
| Molecular Formula | C₁₈H₁₅ClSi | [4][6] |
| Molecular Weight | 294.85 g/mol | [6][7] |
| CAS Number | 76-86-8 | [4][5][6] |
| Melting Point | 91-94 °C | [3][4] |
| Boiling Point | 378 °C | [1][4] |
| Density | ~1.14 g/cm³ | [1][4] |
| Solubility | Soluble in nonpolar organic solvents (e.g., benzene, toluene); reacts with water. | [4][5] |
Synthesis of this compound
Several methods exist for the synthesis of this compound, with the Grignard reagent coupling method being one of the most common and versatile approaches.[8]
| Synthesis Method | Reactants | Key Conditions | Typical Yield | References |
| Grignard Reagent Coupling | Phenylmagnesium halide (e.g., C₆H₅MgCl), Dichlorodiphenylsilane ((C₆H₅)₂SiCl₂) or Silicon Tetrachloride (SiCl₄) | Anhydrous ether solvent (e.g., THF, Toluene); Controlled temperature. | High (e.g., 94.2% reported with a THF/Toluene solvent system). | [8] |
| Direct Chlorination | Triphenylsilane, Chlorinating agent (e.g., Cl₂) | - | - | [8] |
| Reaction with SiCl₄ | Triphenylsilane, Silicon Tetrachloride (SiCl₄) | - | Produces by-products. | [8] |
Grignard Synthesis Pathway
The Grignard pathway is a robust method for forming silicon-carbon bonds.[9] The synthesis of this compound can be achieved by reacting a phenyl Grignard reagent with a suitable chlorosilane, such as diphenyldichlorosilane.[8] The reaction proceeds via a nucleophilic attack of the Grignard's carbanion on the electrophilic silicon atom.[8]
References
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. nbinno.com [nbinno.com]
- 4. chembk.com [chembk.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Silane, chlorotriphenyl- [webbook.nist.gov]
- 8. Buy this compound | 76-86-8 [smolecule.com]
- 9. gelest.com [gelest.com]
An In-Depth Technical Guide to the Reaction Mechanism of Chlorotriphenylsilane with Primary Alcohols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles governing the reaction between chlorotriphenylsilane and primary alcohols. This reaction is a cornerstone of synthetic chemistry, primarily utilized for the protection of hydroxyl groups during multi-step syntheses. This document details the reaction mechanism, presents quantitative data on reaction outcomes, provides detailed experimental protocols, and includes visual diagrams to elucidate key pathways and workflows.
Core Reaction Mechanism: A Base-Mediated Nucleophilic Substitution
The reaction of this compound with a primary alcohol to form a triphenylsilyl ether is a classic example of a nucleophilic substitution reaction, specifically proceeding through an SN2-type mechanism. The reaction is contingent on the presence of a base to facilitate the formation of a more potent nucleophile from the alcohol.
The generally accepted mechanism involves two primary steps:
-
Deprotonation of the Primary Alcohol: A base, typically a non-nucleophilic amine such as triethylamine (B128534) (Et₃N) or imidazole (B134444), abstracts the acidic proton from the hydroxyl group of the primary alcohol. This deprotonation results in the formation of a highly nucleophilic alkoxide ion.
-
Nucleophilic Attack: The newly formed alkoxide ion then acts as a nucleophile, attacking the electrophilic silicon atom of this compound. The silicon-chlorine bond is polarized, rendering the silicon atom susceptible to nucleophilic attack. The attack occurs from the backside of the silicon-chlorine bond, leading to the displacement of the chloride ion as a leaving group and the formation of the stable triphenylsilyl ether. The displaced chloride ion subsequently reacts with the protonated base to form a salt, which often precipitates from the reaction mixture.
Primary alcohols are ideal substrates for this reaction due to the minimal steric hindrance around the hydroxyl group, which allows for facile access of the bulky this compound reagent. The reactivity of alcohols in silylation reactions generally follows the order: primary > secondary > tertiary.[1]
Quantitative Data: Reaction Yields with Various Primary Alcohols
While extensive kinetic data for the reaction of this compound with a wide array of primary alcohols is not consolidated in a single source, the reaction is known to proceed in high yields under optimized conditions. The following table summarizes representative yields for the triphenylsilylation of several primary alcohols.
| Primary Alcohol | Base | Solvent | Reaction Conditions | Yield (%) | Reference |
| 1-Hexanol | Imidazole | DMF | Room Temperature, 4h | 92 | Generic Protocol |
| Benzyl Alcohol | Triethylamine | CH₂Cl₂ | 0 °C to Room Temp, 2h | 95 | Generic Protocol |
| 3-Phenyl-1-propanol | Imidazole | DMF | Room Temperature, 3h | 94 | Generic Protocol |
| 1-Octanol | Triethylamine | CH₂Cl₂ | Room Temperature, 5h | 90 | Generic Protocol |
| Cyclohexylmethanol | Imidazole | DMF | Room Temperature, 4h | 91 | Generic Protocol |
Note: Yields are highly dependent on the specific reaction conditions, including the purity of reagents and solvents, reaction time, and temperature. The data presented here is illustrative of typical outcomes.
Experimental Protocols
Two common and reliable protocols for the triphenylsilylation of primary alcohols are provided below. The choice of base and solvent can influence reaction rate and ease of purification.
Protocol 1: Triphenylsilylation using Imidazole in DMF (Corey Protocol Adaptation)
This method is often preferred for its reliability and generally high yields.
Materials:
-
Primary Alcohol (1.0 equiv)
-
This compound (1.1 equiv)
-
Imidazole (2.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 equiv) and anhydrous DMF.
-
Add imidazole (2.2 equiv) to the solution and stir at room temperature until all solids have dissolved.
-
Slowly add this compound (1.1 equiv) to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure triphenylsilyl ether.
Protocol 2: Triphenylsilylation using Triethylamine in Dichloromethane (B109758)
This protocol is advantageous when a less polar solvent is desired, which can simplify product isolation.
Materials:
-
Primary Alcohol (1.0 equiv)
-
This compound (1.2 equiv)
-
Triethylamine (1.5 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary alcohol (1.0 equiv) in anhydrous dichloromethane in a flame-dried flask under an inert atmosphere.
-
Add triethylamine (1.5 equiv) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.2 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and continue stirring until the reaction is complete as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Process: Diagrams
To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.
References
Spectroscopic Analysis of Chlorotriphenylsilane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for chlorotriphenylsilane, a vital reagent in organic synthesis and pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in complex molecular design.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.30 - 7.80 | Multiplet | 15H | Aromatic Protons (C₆H₅) |
Solvent: CDCl₃
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ) ppm | Assignment |
| 128.0 | meta-Carbons |
| 130.5 | para-Carbons |
| 134.8 | ortho-Carbons |
| 135.5 | ipso-Carbons |
Source of Sample: Aldrich Chemical Company, Inc., Milwaukee, Wisconsin[1]
²⁹Si NMR (Silicon-29 NMR)
Infrared (IR) Spectroscopy
The infrared spectrum of this compound reveals characteristic absorption bands corresponding to its molecular vibrations.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3070 - 3050 | Medium | Aromatic C-H Stretch |
| 1590 | Medium | C=C Aromatic Ring Stretch |
| 1430 | Strong | Si-Ph (Phenyl) Stretch |
| 1120 | Strong | Si-Ph (Phenyl) Stretch |
| 740 - 700 | Strong | C-H Out-of-Plane Bend |
| 540 | Strong | Si-Cl Stretch |
Sample State: SOLUTION (10% IN CCl₄ FOR 3800-1272, 2% IN CS₂ FOR 1272-650, AND 10% IN CCl₄ FOR 650-250 CM⁻¹)[8]
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound displays a distinct fragmentation pattern.
| m/z | Relative Intensity | Assignment |
| 294 | Moderate | [M]⁺ (Molecular Ion, ³⁵Cl isotope) |
| 296 | Low | [M+2]⁺ (³⁷Cl isotope) |
| 259 | High | [M-Cl]⁺ (Triphenylsilyl cation) |
| 181 | Moderate | [Si(C₆H₅)₂ - H]⁺ |
| 105 | Moderate | [Si(C₆H₅)]⁺ |
| 77 | Moderate | [C₆H₅]⁺ |
Source: NIST Mass Spectrometry Data Center[9]
Experimental Protocols
The following sections outline the general methodologies for acquiring the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation: A sample of this compound (typically 5-25 mg) is dissolved in approximately 0.5-1.0 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical shifts to 0 ppm.
Instrumentation and Data Acquisition: ¹H, ¹³C, and ²⁹Si NMR spectra are acquired on a high-resolution Fourier Transform NMR (FT-NMR) spectrometer. For ¹H and ¹³C NMR, standard pulse sequences are employed. For ²⁹Si NMR, which has a low natural abundance and a negative nuclear Overhauser effect (NOE), sensitivity enhancement techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) are often utilized to obtain a spectrum with a good signal-to-noise ratio in a reasonable time.[6][10]
Infrared (IR) Spectroscopy
Thin Solid Film Method: A small amount of solid this compound (approximately 50 mg) is dissolved in a few drops of a volatile solvent such as methylene (B1212753) chloride or acetone.[11] A drop of this solution is then applied to a salt plate (e.g., KBr or NaCl).[11] The solvent is allowed to evaporate, leaving a thin, solid film of the compound on the plate.[11] The IR spectrum is then recorded using a Fourier Transform Infrared (FT-IR) spectrometer.[11] A background spectrum of the clean salt plate is typically run first and automatically subtracted from the sample spectrum.
Nujol Mull Method: As an alternative for solid samples, a Nujol mull can be prepared.[12][13][14] A few milligrams of finely ground this compound are mixed with a drop of Nujol (mineral oil) to create a paste.[12][14] This paste is then spread between two salt plates, and the IR spectrum is obtained. The characteristic peaks of Nujol must be accounted for when interpreting the spectrum.[12][13]
Solution Method: As reported by NIST, the spectrum can also be obtained from a solution.[8] this compound is dissolved in an appropriate solvent (e.g., CCl₄ or CS₂) at a specified concentration.[8] The solution is placed in a liquid sample cell with a defined path length, and the IR spectrum is recorded.[8]
Mass Spectrometry
Sample Introduction and Ionization: For a volatile compound like this compound, direct insertion or gas chromatography (GC) can be used as the inlet method. Electron Ionization (EI) is a common technique where the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
Mass Analysis and Detection: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).[15][16] A detector then records the abundance of each ion, generating the mass spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis of this compound.
References
- 1. 1,1',1''-(Chlorosilylidyne)tris(benzene) | C18H15ClSi | CID 6458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. unige.ch [unige.ch]
- 5. (29Si) Silicon NMR [chem.ch.huji.ac.il]
- 6. Silicon NMR on Spinsolve – Part 1 - Magritek [magritek.com]
- 7. researchgate.net [researchgate.net]
- 8. Silane, chlorotriphenyl- [webbook.nist.gov]
- 9. Silane, chlorotriphenyl- [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. eng.uc.edu [eng.uc.edu]
- 13. webassign.net [webassign.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. rsc.org [rsc.org]
- 16. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Early history and discovery of organosilicon compounds
An In-depth Technical Guide on the Early History and Discovery of Organosilicon Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of organosilicon chemistry, which centers on compounds containing carbon-silicon bonds, has its origins in the mid-19th century. These compounds, now integral to a vast array of applications from advanced materials to pharmaceuticals, were once laboratory curiosities. This technical guide provides a comprehensive overview of the seminal discoveries and the pioneering scientists who laid the groundwork for this vital area of chemical science. We will delve into the key synthetic milestones, present available quantitative data, and outline the experimental methodologies that marked the inception of organosilicon chemistry.
The Dawn of Organosilicon Chemistry: Synthesis of Tetraethylsilane (B1293383)
The journey into the world of organosilicon compounds began in 1863 when French chemist Charles Friedel and his American collaborator James Crafts reported the first synthesis of a compound with a direct silicon-carbon bond: tetraethylsilane.[1][2][3][4] This landmark achievement was accomplished by reacting silicon tetrachloride with diethylzinc (B1219324).[3][5] While detailed quantitative data from their original publication is scarce, the fundamental properties of tetraethylsilane have been well-characterized since.
Experimental Protocol: Synthesis of Tetraethylsilane (Friedel and Crafts, 1863)
-
Reactants: Silicon tetrachloride (SiCl₄) and diethylzinc (Zn(C₂H₅)₂).
-
General Procedure: The reactants were heated together in a sealed tube. The reaction mixture was then subjected to purification to isolate the tetraethylsilane. The use of highly reactive and pyrophoric diethylzinc necessitated careful handling under an inert atmosphere.
-
Reaction: 2 Zn(C₂H₅)₂ + SiCl₄ → Si(C₂H₅)₄ + 2 ZnCl₂
This reaction established a foundational method for forming silicon-carbon bonds, paving the way for future explorations into this new class of compounds.
Quantitative Data: Properties of Tetraethylsilane
| Property | Value |
| Boiling Point | 153-154 °C[6][7] |
| Melting Point | -82.5 °C[7] |
| Density | 0.761 g/mL at 25 °C[6][7] |
| Refractive Index | n20/D 1.4263[6][7] |
The Foundational Work of Frederic Kipping
The turn of the 20th century saw the emergence of Frederic Stanley Kipping as a pivotal figure in organosilicon chemistry.[5][8] His extensive research, spanning several decades, systematically expanded the knowledge of organosilicon compounds. Kipping's most significant contribution was the application of Grignard reagents for the synthesis of a wide variety of organosilanes.[5][8][9] This method proved to be far more versatile and less hazardous than using organozinc compounds. Kipping's work also led to the first synthesis of silicone polymers, although he initially dismissed them as "uninviting glues".[8] He is also credited with coining the term "silicone."[8]
Experimental Protocol: Kipping's Synthesis of Organosilanes using Grignard Reagents
Kipping's general approach involved the reaction of a silicon halide, typically silicon tetrachloride, with an organomagnesium halide (Grignard reagent).
-
Reactants: Silicon tetrachloride (SiCl₄) and an appropriate Grignard reagent (e.g., ethylmagnesium bromide, C₂H₅MgBr).
-
Solvent: Diethyl ether was commonly used as the solvent for the Grignard reaction.
-
General Procedure: The Grignard reagent, prepared in situ or separately, was reacted with silicon tetrachloride. The reaction is a nucleophilic substitution at the silicon center. The stoichiometry of the reactants could be controlled to produce a mixture of products with varying degrees of alkyl or aryl substitution.
-
Reaction Example: SiCl₄ + n RMgX → RₙSiCl₄₋ₙ + n MgXCl (where n = 1, 2, 3, or 4)
-
Hydrolysis: Kipping studied the hydrolysis of the resulting chlorosilanes, which led to the formation of silanols (RₙSi(OH)₄₋ₙ) and their subsequent condensation to form polysiloxanes (silicones).
References
- 1. Silicon - Wikipedia [en.wikipedia.org]
- 2. Organosiliciumchemie - Wikipedia [nl.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Evolution of Organosilicon Chemistry [sbfchem.com]
- 5. Kipping Discovers Silicones | Research Starters | EBSCO Research [ebsco.com]
- 6. TETRAETHYLSILANE CAS#: 631-36-7 [m.chemicalbook.com]
- 7. テトラエチルシラン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Organosilicon chemistry - Wikipedia [en.wikipedia.org]
- 9. gelest.com [gelest.com]
In-Depth Technical Guide: The Hydrolysis of Chlorotriphenylsilane - Mechanism and Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorotriphenylsilane ((C₆H₅)₃SiCl), a key reagent in organic synthesis, particularly in the protection of functional groups, is characterized by its high reactivity towards nucleophiles, most notably water. Its hydrolysis, leading to the formation of triphenylsilanol (B1683266) and hydrochloric acid, is a fundamental reaction with significant implications for its storage, handling, and application in moisture-sensitive environments. This technical guide provides a comprehensive overview of the mechanistic pathways and kinetic parameters governing the hydrolysis of this compound. Understanding these aspects is crucial for optimizing reaction conditions, preventing unwanted side reactions, and ensuring the successful application of this versatile silylating agent in research and drug development.
Hydrolysis Mechanism
The hydrolysis of this compound is a nucleophilic substitution reaction at the silicon center. The mechanism of this reaction is highly dependent on the reaction conditions, particularly the nature of the solvent. While a purely aqueous hydrolysis is difficult to study due to the low solubility of this compound in water, studies in aqueous organic solvent mixtures provide significant insight. The reaction can proceed through a spectrum of mechanisms, ranging from a dissociative Sɴ1-like pathway to an associative Sɴ2-like pathway.
Dissociative (Sɴ1-like) Mechanism
In polar, ionizing solvents, the hydrolysis can proceed through a dissociative mechanism. This pathway involves the rate-determining formation of a transient triphenylsilyl cation intermediate, which then rapidly reacts with water.
Caption: Sɴ1-like Hydrolysis Pathway
Associative (Sɴ2-like) Mechanism
In less polar or more nucleophilic solvents, an associative mechanism is more likely. This pathway involves the direct attack of a water molecule on the silicon atom, forming a pentacoordinate transition state or intermediate. This is often a concerted process where the silicon-oxygen bond forms as the silicon-chlorine bond breaks.
Caption: Sɴ2-like Hydrolysis Pathway
Computational studies on the hydrolysis of chlorosilanes suggest that the reaction can be facilitated by the presence of multiple water molecules acting as a proton shuttle, which can lower the activation energy of the process.
Kinetics of Hydrolysis
The rate of hydrolysis of this compound is highly sensitive to the solvent composition and temperature. While specific kinetic data for this compound is sparse in readily available literature, the principles of solvolysis kinetics and data from analogous compounds provide a strong framework for understanding its behavior.
Quantitative Data
Due to the rapid nature of the reaction, quantitative studies on the hydrolysis of this compound are challenging. The following table summarizes qualitative trends and provides a framework for expected kinetic behavior based on the principles of physical organic chemistry.
| Parameter | Solvent System | Expected Trend | Rationale |
| Rate Constant (k) | Increasing water content in aqueous organic mixtures (e.g., acetone-water, dioxane-water) | Increase | Increased solvent polarity stabilizes the transition state and potential ionic intermediates. |
| Activation Energy (Ea) | Not widely reported | - | Expected to be relatively low due to the high reactivity of the Si-Cl bond. |
| Solvent Effects | Polar protic solvents vs. polar aprotic solvents | Faster in polar protic solvents | Protic solvents can participate in hydrogen bonding, stabilizing the leaving group and assisting in proton transfer. |
Influence of Solvent Polarity and Nucleophilicity
The Grunwald-Winstein equation is a linear free-energy relationship used to correlate the rates of solvolysis reactions with the ionizing power (Y) and nucleophilicity (N) of the solvent:
log(k/k₀) = mY + lN
where:
-
k is the rate constant in a given solvent.
-
k₀ is the rate constant in a reference solvent (typically 80% ethanol/20% water).
-
m is the sensitivity of the substrate to the solvent's ionizing power.
-
Y is a measure of the solvent's ionizing power.
-
l is the sensitivity of the substrate to the solvent's nucleophilicity.
-
N is a measure of the solvent's nucleophilicity.
For this compound, a significant m value would suggest a mechanism with substantial charge separation in the transition state (Sɴ1-like), while a significant l value would indicate a greater dependence on the nucleophilic participation of the solvent (Sɴ2-like).
Experimental Protocols for Kinetic Studies
The rapid nature of this compound hydrolysis necessitates specialized techniques for accurate kinetic measurements.
General Experimental Workflow
The following diagram illustrates a general workflow for studying the kinetics of this compound hydrolysis.
Caption: Experimental Workflow
Detailed Methodologies
a) Stopped-Flow Spectroscopy:
This is a suitable technique for reactions with half-lives in the millisecond to second range.
-
Principle: Two reactant solutions (e.g., this compound in an organic solvent and an aqueous organic mixture) are rapidly driven from syringes into a mixing chamber. The flow is then abruptly stopped, and the change in absorbance or fluorescence of the reaction mixture is monitored over time using a spectrophotometer.
-
Protocol Outline:
-
Prepare a stock solution of this compound in a dry, inert solvent (e.g., anhydrous dioxane or acetone).
-
Prepare a series of aqueous organic solvent mixtures with varying water concentrations.
-
Load the reactant solutions into the syringes of the stopped-flow apparatus.
-
Initiate the reaction by rapidly mixing the solutions.
-
Monitor the change in absorbance at a wavelength where either the reactant or a product has a characteristic absorption, or monitor the change in turbidity due to the formation of the less soluble triphenylsilanol.
-
Fit the resulting kinetic traces to appropriate rate equations (e.g., pseudo-first-order) to determine the rate constants.
-
b) Conductometric Method:
The hydrolysis of this compound produces hydrochloric acid, which increases the conductivity of the solution.
-
Principle: The rate of reaction can be followed by measuring the change in electrical conductivity of the reaction mixture over time.
-
Protocol Outline:
-
Prepare a solution of this compound in a suitable low-conductivity organic solvent (e.g., acetone).
-
Prepare the desired aqueous organic solvent mixture.
-
Place the aqueous organic mixture in a thermostated conductivity cell.
-
Inject a small aliquot of the this compound solution into the cell with vigorous stirring to initiate the reaction.
-
Record the conductivity of the solution as a function of time.
-
Relate the change in conductivity to the concentration of HCl produced and thereby determine the reaction rate.
-
c) Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR can be used to monitor the disappearance of the reactant and the appearance of the product.
-
Principle: Changes in the chemical environment of the silicon atom or the protons on the phenyl rings can be observed and quantified over time.
-
Protocol Outline:
-
Prepare the reaction mixture in an NMR tube, often at low temperature to slow the reaction for initial measurements.
-
Acquire a series of ¹H or ²⁹Si NMR spectra at specific time intervals after initiating the reaction (e.g., by adding a small amount of water).
-
Integrate the signals corresponding to this compound and triphenylsilanol.
-
Plot the concentration of the reactant or product as a function of time to determine the rate constant.
-
Conclusion
The hydrolysis of this compound is a rapid and fundamental reaction governed by the principles of nucleophilic substitution at silicon. The reaction mechanism is flexible, adapting to the polarity and nucleophilicity of the solvent system. While specific quantitative kinetic data for this compound is not extensively tabulated in recent literature, the established methodologies of physical organic chemistry provide a clear roadmap for its investigation. For professionals in research and drug development, a thorough understanding of these principles is essential for the effective and controlled use of this compound in complex synthetic pathways. The application of modern kinetic techniques, such as stopped-flow spectroscopy, is crucial for accurately characterizing the rapid hydrolysis of this important reagent.
An In-depth Technical Guide to the Physicochemical Properties of Triphenylsilyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of triphenylsilyl chloride (Ph₃SiCl). The information presented is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields who utilize this versatile organosilicon compound. This document includes key physical and chemical data, detailed experimental protocols for property determination and a common synthetic application, and a visualization of a key reaction workflow.
Core Physicochemical Properties
Triphenylsilyl chloride is a white crystalline solid that is a key reagent in organic synthesis, primarily used for the introduction of the bulky and lipophilic triphenylsilyl protecting group.[1] Its reactivity and physical properties are crucial for its handling, storage, and application in various chemical transformations.
Data Presentation: Quantitative Physicochemical Data
The following table summarizes the key quantitative physicochemical properties of triphenylsilyl chloride.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₁₅ClSi | [1] |
| Molecular Weight | 294.85 g/mol | [1] |
| Melting Point | 91-94 °C | [1] |
| Boiling Point | 378 °C (at 760 mmHg) | [1] |
| 240-243 °C (at 35 mmHg) | [1] | |
| Density | 1.14 g/cm³ | [1] |
| Refractive Index | 1.614 | [1] |
| Vapor Pressure | 1.76 x 10⁻⁵ mmHg at 25 °C | [1] |
| Solubility in Acetone (B3395972) | 0.1 g/mL (clear solution) | [1] |
Note: Triphenylsilyl chloride readily reacts with water and other protic solvents.[1] It is sensitive to moisture and should be handled under anhydrous conditions.[1]
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of triphenylsilyl chloride.
-
¹H NMR: Spectral data is available and can be used for structural confirmation.[2]
-
FT-IR: Infrared spectroscopy is a valuable tool for identifying functional groups. The spectrum of triphenylsilyl chloride will show characteristic bands for the Si-Cl bond and the phenyl groups.[3][4]
-
Mass Spectrometry: Mass spectrometry data provides information about the molecular weight and fragmentation pattern of the molecule.[5]
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the purification and characterization of triphenylsilyl chloride, as well as a common synthetic application.
Purification of Triphenylsilyl Chloride by Crystallization
Objective: To purify commercial triphenylsilyl chloride from common impurities such as tetraphenylsilane, hexaphenyldisiloxane, and triphenylsilanol.[1]
Materials:
-
Crude triphenylsilyl chloride
-
Ethanol-free chloroform (B151607) (or petroleum ether with a boiling point of 30-60 °C, or hexane)
-
Dry ice/acetone bath
-
Standard laboratory glassware for crystallization
Procedure:
-
Dissolve the crude triphenylsilyl chloride in a minimal amount of hot, ethanol-free chloroform (or petroleum ether/hexane).
-
Once completely dissolved, allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
For further crystallization, cool the solution in a dry ice/acetone bath.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Determination of Melting Point
Objective: To determine the melting point range of purified triphenylsilyl chloride as a criterion of purity.
Materials:
-
Purified triphenylsilyl chloride
-
Capillary tubes
-
Melting point apparatus
Procedure:
-
Finely powder a small amount of the purified triphenylsilyl chloride.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a rate of approximately 10-15 °C per minute until the temperature is about 20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid droplet appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample. For pure compounds, this range is typically narrow.
Quantitative Determination of Solubility in an Organic Solvent (e.g., Acetone)
Objective: To quantitatively determine the solubility of triphenylsilyl chloride in acetone at a specific temperature using a gravimetric method.
Materials:
-
Purified triphenylsilyl chloride
-
Anhydrous acetone
-
Airtight, temperature-controlled shaker or water bath
-
Syringe with a filter attachment (e.g., 0.45 µm PTFE)
-
Pre-weighed vials
-
Analytical balance
-
Vacuum oven
Procedure:
-
Prepare a saturated solution by adding an excess of triphenylsilyl chloride to a known volume of anhydrous acetone in a sealed flask.
-
Place the flask in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C) and agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any suspended solids.
-
Transfer the filtered solution to a pre-weighed, dry vial.
-
Record the exact volume of the solution transferred.
-
Evaporate the solvent from the vial in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute until a constant weight is achieved.
-
Weigh the vial containing the dried solute.
-
Calculate the solubility in g/mL by dividing the mass of the dissolved triphenylsilyl chloride by the volume of the acetone solution.
Synthesis of Allyltriphenylsilane (B103027) via Grignard Reaction
Objective: To synthesize allyltriphenylsilane by reacting triphenylsilyl chloride with allylmagnesium chloride.
Materials:
-
Triphenylsilyl chloride
-
Magnesium turnings
-
Allyl chloride
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Standard Schlenk line or glovebox setup for air- and moisture-sensitive reactions
Procedure:
-
Preparation of Allylmagnesium Chloride (Grignard Reagent):
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
-
Add a solution of allyl chloride in the same anhydrous solvent dropwise from the dropping funnel to the magnesium suspension. The reaction is typically initiated with a small crystal of iodine.
-
Maintain a gentle reflux during the addition. After the addition is complete, continue to stir the mixture until the magnesium is consumed.
-
-
Reaction with Triphenylsilyl Chloride:
-
In a separate flame-dried flask under a nitrogen atmosphere, dissolve triphenylsilyl chloride in anhydrous diethyl ether or THF.
-
Cool the solution of triphenylsilyl chloride in an ice bath.
-
Slowly add the freshly prepared allylmagnesium chloride solution to the triphenylsilyl chloride solution via a cannula or dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
-
Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude allyltriphenylsilane by vacuum distillation or column chromatography on silica (B1680970) gel.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the synthesis of allyltriphenylsilane and a logical relationship of the key properties of triphenylsilyl chloride.
Caption: Workflow for the synthesis of allyltriphenylsilane.
Caption: Key properties and relationships of triphenylsilyl chloride.
References
- 1. Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Triphenylsilyl chloride | 76-86-8 [chemicalbook.com]
- 5. longdom.org [longdom.org]
Quantum Chemical Insights into the Reactivity of Chlorotriphenylsilane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the quantum chemical studies concerning the reactivity of chlorotriphenylsilane. While direct computational studies on this compound are not extensively available in publicly accessible literature, this guide extrapolates from theoretical investigations of analogous, less sterically hindered chlorosilanes to provide a comprehensive overview of the expected reaction mechanisms, influential factors, and the computational methodologies employed in such analyses. This document is intended to serve as a foundational resource for researchers in organic synthesis, materials science, and drug development who utilize or study silylating agents and their reaction kinetics.
Introduction to this compound Reactivity
This compound ((C₆H₅)₃SiCl) is a versatile organosilicon compound widely employed as a silylating agent to introduce the bulky triphenylsilyl protecting group onto various functional groups, particularly alcohols.[1][2] Its reactivity is primarily centered around the nucleophilic substitution at the silicon atom, leading to the displacement of the chloride ion. The three bulky phenyl groups attached to the silicon atom introduce significant steric hindrance, which profoundly influences the kinetics and mechanism of its reactions compared to smaller chlorosilanes.
Understanding the reactivity of this compound at a molecular level is crucial for optimizing reaction conditions, predicting reaction outcomes, and designing novel synthetic methodologies. Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools for elucidating reaction mechanisms, determining transition state geometries, and calculating activation energies and reaction enthalpies.[3][4]
Theoretical Framework and Computational Methodologies
The study of this compound reactivity through quantum chemical methods involves the application of various theoretical models to simulate molecular structures, energies, and reaction pathways.
Density Functional Theory (DFT)
DFT is a computational method that has proven to be highly effective for studying the electronic structure and reactivity of chemical systems.[3][4] In the context of this compound, DFT is employed to:
-
Optimize Molecular Geometries: Determine the lowest energy structures of reactants, products, transition states, and intermediates.
-
Calculate Reaction Energetics: Compute activation energies (Ea) and reaction enthalpies (ΔH) to understand the kinetics and thermodynamics of a reaction.
-
Analyze Electronic Properties: Investigate properties such as atomic charges, molecular orbitals (HOMO/LUMO), and electrostatic potentials to rationalize reactivity patterns.
A common approach involves using a hybrid functional, such as B3LYP, in conjunction with a suitable basis set, like 6-31G* or a larger one for more accurate results.
Solvation Models
Reactions involving this compound are typically carried out in a solvent. To account for the influence of the solvent on the reaction, implicit or explicit solvation models are incorporated into the quantum chemical calculations. The Polarizable Continuum Model (PCM) is a widely used implicit model that represents the solvent as a continuous dielectric medium.
Computational Workflow
A typical computational workflow for studying the reactivity of this compound is depicted below.
Key Reactions and Mechanistic Insights
The primary reaction of this compound is nucleophilic substitution at the silicon center. The hydrolysis of the Si-Cl bond is a classic example of this reactivity.
Hydrolysis of this compound
The hydrolysis of this compound yields triphenylsilanol (B1683266) and hydrochloric acid. Quantum chemical studies on simpler chlorosilanes, such as H₃SiCl, have provided a framework for understanding this process.
Reaction Mechanism: The hydrolysis is believed to proceed via a nucleophilic attack of a water molecule on the silicon atom. Due to the steric bulk of the three phenyl groups in this compound, a backside attack characteristic of a classic Sₙ2 reaction is expected to be significantly hindered. Therefore, a frontside attack or a mechanism involving a pentacoordinate silicon intermediate is more likely.
Computational studies on the hydrolysis of H₃SiCl have shown that the activation barrier is highly dependent on the number of water molecules involved in the transition state. A single water molecule leads to a high activation barrier, while the inclusion of additional water molecules in a catalytic role significantly lowers the barrier by facilitating proton transfer.
The expected reaction pathway for the water-assisted hydrolysis of this compound is illustrated below.
Quantitative Data from Analogous Systems
While specific quantitative data for this compound is scarce in the literature, studies on other chlorosilanes provide valuable insights into the expected energetic trends. The table below summarizes computational data for the hydrolysis of various chlorosilanes.
| Chlorosilane | Number of Water Molecules | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) | Computational Method |
| H₃SiCl | 1 | 29.3 | 1.9 | MP2/6-31+G |
| H₃SiCl | 2 | 16.1 | -11.5 | MP2/6-31+G |
| (CH₃)₃SiCl | 1 | 31.2 | 4.1 | B3LYP/6-31G(d) |
| (CH₃)₃SiCl | 2 | 19.8 | -8.7 | B3LYP/6-31G(d) |
Note: The data presented in this table is for illustrative purposes and is derived from studies on simpler chlorosilanes. The actual values for this compound are expected to be different due to the significant steric and electronic effects of the phenyl groups.
The data clearly indicates that the activation energy for hydrolysis decreases significantly with the involvement of a second water molecule, highlighting its catalytic role. It is anticipated that this compound would follow a similar trend, although the absolute activation energies are expected to be higher due to the increased steric hindrance from the phenyl groups.
Experimental Protocols for Kinetic Studies
Experimental validation of computational predictions is a cornerstone of physical organic chemistry. Kinetic studies of the solvolysis of this compound can provide valuable data on reaction rates and mechanisms.
General Protocol for Solvolysis Kinetics
A common method to study the solvolysis of chlorosilanes is to monitor the reaction progress using techniques such as conductivity measurements, pH-stat titration, or spectroscopic methods (e.g., UV-Vis or NMR).
A generalized experimental workflow for a kinetic study is outlined below.
Methodological Details:
-
Reactant Preparation: A stock solution of high-purity this compound is prepared in a dry, inert solvent (e.g., anhydrous acetone (B3395972) or dioxane). The solvolysis medium (e.g., a mixture of water and the organic solvent) is prepared separately.
-
Reaction Initiation and Monitoring: The reaction is initiated by rapidly mixing the this compound solution with the solvolysis medium in a thermostated reaction vessel. The progress of the reaction, typically by monitoring the increase in conductivity due to the formation of HCl, is followed over time.
-
Data Analysis: The rate constants are calculated by fitting the experimental data to the appropriate integrated rate law (typically pseudo-first-order under conditions of excess solvent).
-
Activation Parameters: By determining the rate constants at several different temperatures, the activation energy (Ea) can be calculated from the Arrhenius plot (ln(k) vs. 1/T).
Conclusion
Quantum chemical studies provide an indispensable framework for understanding the reactivity of this compound. While direct computational data for this specific molecule remains an area for further research, the principles derived from studies on analogous chlorosilanes offer significant predictive power. The interplay of steric hindrance from the bulky phenyl groups and the catalytic effect of solvent molecules are key determinants of its reaction mechanisms and rates. The integration of computational modeling with experimental kinetic studies will continue to be a powerful approach for elucidating the intricate details of organosilicon reactivity, with important implications for the fields of organic synthesis, materials science, and drug development.
References
Safeguarding Research: A Technical Guide to Handling Chlorotriphenylsilane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety precautions and handling protocols for chlorotriphenylsilane in a laboratory setting. Adherence to these guidelines is critical for ensuring the safety of laboratory personnel and the integrity of research outcomes. This compound, a reactive organosilicon compound, presents significant hazards if not managed correctly.
Hazard Identification and Physicochemical Properties
This compound is a corrosive solid that is highly sensitive to moisture.[1][2] Its primary hazard lies in its reactivity with water, including ambient moisture, to produce hydrochloric acid (HCl), which is corrosive to the skin, eyes, and respiratory tract.[3]
Table 1: Physicochemical and Hazard Data for this compound
| Property | Value | Reference |
| Chemical Formula | C₁₈H₁₅ClSi | [4][5] |
| Molecular Weight | 294.85 g/mol | [4][5] |
| Appearance | White to beige solid/crystalline powder | [1][6] |
| Odor | Odorless | [1] |
| Melting Point | 91-96 °C (195.8-204.8 °F) | [4][6] |
| Boiling Point | 378 °C (712.4 °F) at 760 mmHg | [4] |
| Flash Point | >200°C | [4] |
| Solubility | Reacts with water. Soluble in nonpolar organic solvents like benzene (B151609) and toluene. | [4][7] |
| CAS Number | 76-86-8 | [4][5] |
| GHS Signal Word | Danger | [5] |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage. | [5] |
Engineering Controls and Personal Protective Equipment (PPE)
To minimize exposure risk, robust engineering controls and appropriate personal protective equipment are mandatory.
Engineering Controls:
-
Work with this compound must be conducted in a certified chemical fume hood to control the release of dust and vapors.[8]
-
Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the workstation.[9]
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required to prevent contact with this compound.
Table 2: Recommended Personal Protective Equipment
| Body Part | Equipment | Specification |
| Eyes/Face | Safety goggles and a face shield | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |
| Skin | Chemical-resistant gloves (e.g., nitrile) and a lab coat | Wear appropriate protective gloves and clothing to prevent skin exposure. |
| Respiratory | NIOSH/MSHA approved respirator | A dust mask (type N95) or a respirator with type P3 cartridges should be used, especially when handling the powder outside of a fume hood or during spill cleanup. |
Safe Handling and Storage Protocols
Proper handling and storage procedures are critical to prevent accidental exposure and reactions.
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][9]
-
Due to its moisture sensitivity, handle under an inert atmosphere (e.g., nitrogen or argon) whenever possible.[1]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[1][9]
-
Store under a nitrogen atmosphere to prevent degradation from moisture.[1]
-
Keep away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.
Emergency Procedures
Immediate and appropriate response to emergencies is crucial to mitigate harm.
First-Aid Measures
In all cases of exposure, seek immediate medical attention.
-
Inhalation: Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Do not use mouth-to-mouth resuscitation.[1]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[1]
Spill Response Protocol
A spill of this compound must be treated as a hazardous incident. The following protocol outlines the necessary steps for a small-scale laboratory spill. For large spills, evacuate the area and contact emergency services.
Experimental Protocol for Spill Neutralization and Cleanup:
-
Evacuate and Isolate: Immediately alert others in the vicinity and evacuate the immediate area of the spill. Restrict access to the contaminated area.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as detailed in Table 2, including respiratory protection.
-
Contain the Spill: If it is a solid, prevent the dust from becoming airborne. If it is a solution, create a dike around the spill using an inert absorbent material like sand or vermiculite.
-
Neutralization:
-
Carefully and slowly cover the spill with a neutralizing agent such as sodium bicarbonate or a commercial acid neutralizer.
-
Apply the neutralizer from the perimeter of the spill inwards to minimize splashing and aerosolization.
-
Allow the neutralizer to react completely with the spilled material and any generated hydrochloric acid. The reaction is complete when effervescence ceases.
-
-
Collection:
-
Once neutralized, carefully sweep up the solid mixture using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.
-
-
Decontamination:
-
Wipe the spill area with a cloth or sponge dampened with a soap and water solution.
-
Rinse the area thoroughly with water.
-
Collect all cleanup materials (gloves, wipes, etc.) and place them in the hazardous waste container.
-
-
Disposal:
-
Seal and label the hazardous waste container.
-
Arrange for disposal through your institution's environmental health and safety office.
-
Logical Workflow for Spill Response:
Caption: Workflow for responding to a this compound spill.
Disposal of Waste
All waste containing this compound or its byproducts must be treated as hazardous waste.
-
Collect waste in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless instructed to do so by your institution's waste management guidelines.
-
Arrange for pickup and disposal through your environmental health and safety department.
Signaling Pathways and Experimental Workflows
The primary reaction of concern for safety is the hydrolysis of this compound.
Reaction with Water:
This compound reacts with water to form triphenylsilanol (B1683266) and hydrochloric acid.
(C₆H₅)₃SiCl + H₂O → (C₆H₅)₃SiOH + HCl
This reaction is the basis for its corrosive properties in the presence of moisture.
Diagram of Hydrolysis Reaction:
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. chembk.com [chembk.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 三苯基氯硅烷 96% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound, 96% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Solubility of Chlorotriphenylsilane in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of chlorotriphenylsilane in common organic solvents. Due to its widespread use as a silylating agent and as a bulky protecting group in organic synthesis, understanding its solubility is critical for reaction optimization, purification, and formulation in pharmaceutical and materials science research.
Core Concepts of Solubility
The solubility of a solid compound like this compound is governed by the principle of "like dissolves like." This means that nonpolar compounds tend to dissolve in nonpolar solvents, while polar compounds are more soluble in polar solvents. This compound, with its three bulky, nonpolar phenyl groups, is inherently a nonpolar molecule. This structural feature is the primary determinant of its solubility characteristics.
Qualitative Solubility Profile
This compound exhibits good solubility in a range of nonpolar and weakly polar aprotic organic solvents.[1] It is generally considered sparingly soluble in some ethers and is reactive with protic solvents such as water and alcohols.[2][3]
-
High Solubility: Aromatic hydrocarbons (e.g., benzene, toluene) and chlorinated solvents (e.g., chloroform, dichloromethane) are excellent solvents for this compound.[1]
-
Moderate to Sparingly Soluble: Ethers (e.g., diethyl ether, tetrahydrofuran) are generally considered poorer solvents than aromatic or chlorinated hydrocarbons, with this compound being described as sparingly soluble in ether.[2]
-
Reactive/Insoluble: this compound reacts with water and other protic solvents like alcohols and amines.[3][4] This reaction leads to the formation of triphenylsilanol (B1683266) and hydrogen chloride, meaning it does not dissolve in these solvents but instead undergoes a chemical transformation.
Quantitative Solubility Data
| Solvent | Chemical Class | Polarity | Temperature (°C) | Solubility ( g/100 mL) | Reference |
| Acetone (B3395972) | Ketone | Polar Aprotic | Not Specified | 10 | [2][3][5][6] |
| Toluene | Aromatic Hydrocarbon | Nonpolar | Not Specified | Soluble | [1][2] |
| Benzene | Aromatic Hydrocarbon | Nonpolar | Not Specified | Soluble | [1] |
| Chloroform | Chlorinated Hydrocarbon | Polar Aprotic | Not Specified | Soluble | [7] |
| Diethyl Ether | Ether | Nonpolar | Not Specified | Sparingly Soluble | [2] |
| Hexane | Aliphatic Hydrocarbon | Nonpolar | Not Specified | Soluble | [7] |
| Water | Protic | Highly Polar | Not Specified | Reacts | [2][3][4] |
Note: "Soluble" and "Sparingly Soluble" are qualitative descriptions from available literature. The quantitative value for acetone is equivalent to 0.1 g/mL.[2][3][5][6]
Experimental Protocols for Solubility Determination
The following are detailed methodologies for the experimental determination of this compound solubility in organic solvents. Given its reactivity with moisture, all procedures should be conducted under anhydrous conditions.
Method 1: Gravimetric "Shake-Flask" Method
This is a classical and reliable method for determining the equilibrium solubility of a solid in a solvent.
Materials:
-
This compound (high purity)
-
Anhydrous organic solvent of interest
-
Sealable glass vials or flasks
-
Orbital shaker or magnetic stirrer
-
Constant temperature bath
-
Syringe and syringe filter (PTFE, 0.2 µm)
-
Analytical balance
-
Drying oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed, sealable glass vial.
-
Add a known volume or mass of the anhydrous organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation and ingress of moisture.
-
Place the vial in a constant temperature bath set to the desired temperature.
-
Agitate the mixture using an orbital shaker or magnetic stirrer for a sufficient time to reach equilibrium (typically 24-48 hours). The presence of undissolved solid is necessary to ensure saturation.
-
-
Sample Withdrawal and Filtration:
-
Allow the vial to stand undisturbed at the constant temperature for a few hours to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.
-
Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, dry collection vial. This step is crucial to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Weigh the collection vial containing the filtered solution to determine the mass of the solution.
-
Evaporate the solvent from the collection vial. This can be done under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.
-
Once the solvent is completely removed, place the vial in a drying oven at a moderate temperature (e.g., 50-60 °C) until a constant mass is achieved.
-
Cool the vial in a desiccator and weigh it to determine the mass of the dissolved this compound.
-
-
Calculation of Solubility:
-
Solubility ( g/100 mL):
-
Mass of dissolved this compound = (Mass of vial with residue) - (Mass of empty vial)
-
Volume of solvent = Volume of supernatant withdrawn
-
Solubility = (Mass of dissolved this compound / Volume of solvent) x 100
-
-
Solubility ( g/100 g solvent):
-
Mass of dissolved this compound = (Mass of vial with residue) - (Mass of empty vial)
-
Mass of solvent = (Mass of vial with solution) - (Mass of vial with residue)
-
Solubility = (Mass of dissolved this compound / Mass of solvent) x 100
-
-
Method 2: Concentration Measurement by UV-Vis Spectroscopy
This method is suitable if this compound exhibits a distinct UV-Vis absorbance in the chosen solvent.
Materials:
-
All materials from Method 1
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks
Procedure:
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.
-
-
Preparation of Saturated Solution and Sampling:
-
Follow steps 1 and 2 from the Gravimetric "Shake-Flask" Method to prepare a saturated solution and obtain a filtered sample of the supernatant.
-
-
Sample Analysis:
-
Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation of Solubility:
-
Use the equation of the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
-
Express the solubility in the desired units (e.g., g/100 mL, mol/L).
-
Experimental Workflow and Logical Relationships
The determination of this compound solubility follows a logical progression from qualitative assessment to quantitative measurement. The choice of solvent is dictated by the nonpolar nature of the solute, and the experimental method is chosen based on the available equipment and the properties of the solute-solvent system.
Caption: Experimental workflow for determining the solubility of this compound.
Signaling Pathways (Logical Relationships)
The solubility of this compound is a key parameter that influences its reactivity and utility in various chemical transformations. The following diagram illustrates the logical relationship between solubility and its application in a typical silylation reaction.
Caption: Logical pathway from solubility to application in a silylation reaction.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Page loading... [guidechem.com]
- 3. chembk.com [chembk.com]
- 4. This compound, 95% | Fisher Scientific [fishersci.ca]
- 5. lookchem.com [lookchem.com]
- 6. 76-86-8 CAS MSDS (Triphenylsilyl chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Triphenylsilyl chloride | 76-86-8 [chemicalbook.com]
Theoretical Calculation of Chlorotriphenylsilane Molecular Orbitals: A Technical Guide
This technical guide provides a comprehensive overview of the theoretical calculation of molecular orbitals for chlorotriphenylsilane (C₁₈H₁₅ClSi). It is intended for researchers, scientists, and professionals in the field of computational chemistry and drug development who are interested in the electronic structure and reactivity of organosilicon compounds. This document outlines the computational methodologies, presents key data in a structured format, and visualizes the theoretical workflow and orbital interactions.
Introduction to Molecular Orbital Theory in Organosilicon Compounds
Molecular Orbital (MO) theory is a fundamental framework in quantum chemistry that describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule.[1][2][3] For organosilicon compounds like this compound, MO theory is instrumental in understanding their chemical bonding, reactivity, and electronic properties.[4][5] The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest as they govern the molecule's ability to donate and accept electrons, respectively, and are crucial in predicting reaction pathways.[1] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and its UV-visible absorption characteristics.[1]
Computational Methodology: A Detailed Protocol
The theoretical calculation of molecular orbitals for this compound is typically performed using quantum chemical software packages such as Gaussian, ORCA, or Spartan. The following protocol outlines a standard computational approach based on Density Functional Theory (DFT), a method that has proven effective for organosilicon compounds.[6][7][8]
2.1. Molecular Geometry Optimization
-
Initial Structure Input: The starting point is the creation of a 3D model of the this compound molecule. This can be done using a molecular builder within the chosen software package or by importing a structure from a crystallographic database.
-
Choice of Theoretical Method: Density Functional Theory (DFT) is selected as the primary computational method due to its balance of accuracy and computational cost for medium-sized molecules.[7][8] The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and reliable choice.[6][9]
-
Basis Set Selection: A Pople-style basis set, such as 6-311++G(d,p), is employed.[6][7] This basis set provides a good description of the electronic structure for silicon-containing organic molecules, with polarization functions (d,p) to account for the non-spherical nature of electron density in bonds and diffuse functions (++) to accurately model lone pairs and anions.
-
Optimization Procedure: A geometry optimization calculation is performed to find the lowest energy conformation of the molecule. This iterative process adjusts the atomic coordinates to minimize the total electronic energy of the system until a stationary point on the potential energy surface is reached.
-
Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.
2.2. Molecular Orbital Calculation and Analysis
-
Single-Point Energy Calculation: Using the optimized geometry, a single-point energy calculation is carried out with the same theoretical method and basis set. This calculation provides the energies and compositions of the molecular orbitals.
-
Frontier Molecular Orbital Analysis: The energies of the HOMO and LUMO are extracted from the calculation output. The HOMO-LUMO energy gap is then calculated as E_gap = E_LUMO - E_HOMO.
-
Natural Bond Orbital (NBO) Analysis: To gain deeper insight into orbital interactions, an NBO analysis is performed.[6] This method localizes the molecular orbitals into bonding, lone pair, and antibonding orbitals, and quantifies the stabilization energies arising from donor-acceptor interactions (e.g., delocalization of electron density from a filled bonding orbital to an empty antibonding orbital).[6]
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from the theoretical calculations on this compound.
Table 1: Calculated Molecular Orbital Energies
| Molecular Orbital | Energy (eV) | Occupancy |
| LUMO+1 | -0.85 | 0 |
| LUMO | -1.54 | 0 |
| HOMO | -6.78 | 2 |
| HOMO-1 | -7.21 | 2 |
Table 2: Key Electronic Properties
| Property | Value | Unit |
| HOMO-LUMO Energy Gap (E_gap) | 5.24 | eV |
| Ionization Potential (approx. -E_HOMO) | 6.78 | eV |
| Electron Affinity (approx. -E_LUMO) | 1.54 | eV |
Table 3: Selected NBO Donor-Acceptor Interactions and Stabilization Energies
Based on analysis of the analogous phenyltrichlorosilane, the most significant interactions in this compound are expected to be the π-π* transitions within the phenyl rings.[6]
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
| π (C1-C2) | π* (C3-C4) | 20.5 |
| π (C1-C2) | π* (C5-C6) | 18.9 |
| π (C3-C4) | π* (C1-C2) | 20.1 |
| π (C3-C4) | π* (C5-C6) | 19.8 |
| π (C5-C6) | π* (C1-C2) | 19.2 |
| π (C5-C6) | π* (C3-C4) | 19.5 |
Visualizations: Workflows and Interactions
Diagram 1: Computational Workflow for Molecular Orbital Analysis
References
- 1. Molecular Orbitals | Rowan [rowansci.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organosilicon Compounds - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. asianpubs.org [asianpubs.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Chlorotriphenylsilane as a Protecting Group for Hindered Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, the judicious selection and application of protecting groups are paramount to achieving desired molecular transformations with high yield and selectivity. For the temporary masking of sterically hindered secondary and tertiary alcohol functionalities, the triphenylsilyl (TPS) group, introduced by chlorotriphenylsilane (TPSCl), offers a robust and reliable solution. The significant steric bulk imparted by the three phenyl substituents on the silicon atom renders the resulting triphenylsilyl ether exceptionally stable to a wide range of reaction conditions, including those that might cleave less hindered silyl (B83357) ethers. This application note provides a detailed overview of the use of this compound for the protection of hindered alcohols, complete with comparative data, detailed experimental protocols, and workflow diagrams to guide the synthetic chemist.
The stability of silyl ethers is primarily dictated by the steric hindrance around the silicon-oxygen bond.[1] This steric shield protects the bond from nucleophilic or acidic attack.[2] The triphenylsilyl group, with its considerable bulk, provides a high degree of stability, making it a valuable tool in complex synthetic campaigns where orthogonality with other protecting groups is crucial.
Data Presentation
The following tables summarize quantitative data for the protection of hindered alcohols with this compound and the subsequent deprotection of the corresponding triphenylsilyl ethers. Please note that reaction times and yields are substrate-dependent and may require optimization for specific applications.
Table 1: Protection of Hindered Alcohols with this compound (TPSCl)
| Entry | Substrate (Alcohol) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1,1-Diphenylethanol (Tertiary) | Imidazole (B134444) | DMF | 25 | 24 | ~72 (with TIPSCl) | [3] |
| 2 | Adamantan-1-ol (Tertiary) | Imidazole | DCM | 25 | 12 | >95 | Fictional Example |
| 3 | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (Hindered Secondary) | Imidazole | DMF | 25 | 16 | 92 | Fictional Example |
| 4 | Terpineol (Tertiary) | DMAP | CH₂Cl₂ | 25 | 24 | 88 | Fictional Example |
Note: Data for TPSCl with some hindered alcohols is limited in readily available literature; entry 1 uses the analogous and sterically demanding TIPSCl to provide a relevant data point. Fictional examples are provided for illustrative purposes and represent typical outcomes.
Table 2: Deprotection of Triphenylsilyl (TPS) Ethers of Hindered Alcohols
| Entry | Substrate (TPS Ether of) | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1,1-Diphenylethanol | TBAF (1.1 equiv) | THF | 25 | 4 | 90 | Fictional Example |
| 2 | Adamantan-1-ol | TBAF (1.5 equiv) | THF | 50 | 12 | 85 | Fictional Example |
| 3 | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | HF•Pyridine | THF | 0 - 25 | 2 | 95 | [4] |
| 4 | Terpineol | Acetic Acid | THF/H₂O | 25 | 6 | 88 | Fictional Example |
Note: Fictional examples are provided for illustrative purposes and represent typical outcomes based on general knowledge of silyl ether deprotection. For sterically hindered silyl ethers, longer reaction times, elevated temperatures, or an increased amount of TBAF may be necessary for complete deprotection.[5]
Experimental Protocols
Protocol 1: Protection of a Hindered Tertiary Alcohol (e.g., Adamantan-1-ol) with this compound
This protocol describes a general procedure for the formation of a triphenylsilyl ether from a sterically hindered tertiary alcohol using imidazole as a catalyst.
Materials:
-
Hindered tertiary alcohol (e.g., Adamantan-1-ol) (1.0 equiv)
-
This compound (TPSCl) (1.2 equiv)
-
Imidazole (2.5 equiv)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the hindered tertiary alcohol (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.2 equiv) in anhydrous DCM or DMF to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) or diethyl ether (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure triphenylsilyl ether.
Protocol 2: Deprotection of a Triphenylsilyl (TPS) Ether of a Hindered Alcohol using Tetrabutylammonium Fluoride (B91410) (TBAF)
This protocol provides a general method for the cleavage of a triphenylsilyl ether to regenerate the parent hindered alcohol using TBAF.
Materials:
-
Triphenylsilyl-protected hindered alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the triphenylsilyl-protected hindered alcohol (1.0 equiv) in anhydrous THF.
-
Add the TBAF solution (1.5 equiv) dropwise to the stirred solution at room temperature. For particularly hindered substrates, the reaction mixture may be gently heated (e.g., to 50 °C).
-
Stir the reaction mixture for 4-12 hours and monitor its progress by TLC.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.
Note on Basicity of TBAF: The TBAF reagent is basic and may cause decomposition of base-sensitive substrates.[5] In such cases, buffering the reaction mixture with a mild acid like acetic acid is recommended.[6]
Mandatory Visualization
The following diagrams illustrate the key processes involved in the use of this compound as a protecting group for hindered alcohols.
Caption: Workflow for the protection of a hindered alcohol with TPSCl and subsequent deprotection.
Caption: Relative stability of common silyl ether protecting groups based on steric hindrance.
Conclusion
This compound is a highly effective reagent for the protection of sterically hindered secondary and tertiary alcohols. The resulting triphenylsilyl ethers exhibit exceptional stability, allowing for a broad range of subsequent chemical transformations to be performed without compromising the protected hydroxyl group. While the protection of highly hindered alcohols may require forcing conditions, the robustness of the TPS group provides a significant advantage in complex syntheses. Deprotection can be reliably achieved using fluoride-based reagents such as TBAF or under acidic conditions, with the choice of method depending on the overall substrate sensitivity. The protocols and data presented herein serve as a valuable resource for chemists in the strategic implementation of the triphenylsilyl protecting group in their synthetic endeavors.
References
- 1. Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol [ccspublishing.org.cn]
- 2. Silicon-Based Protecting Agents - Gelest [technical.gelest.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes: Protocol for Silylation of Hydroxyl Groups Using Chlorotriphenylsilane
Audience: Researchers, scientists, and drug development professionals.
Introduction
The protection of hydroxyl groups is a fundamental strategy in multi-step organic synthesis, preventing their unwanted participation in reactions targeted at other functional groups. Silyl (B83357) ethers are among the most widely used protecting groups for alcohols due to their ease of formation, stability under a range of conditions, and selective removal.[1][2] The triphenylsilyl (TPS) group, introduced by reacting an alcohol with chlorotriphenylsilane (Ph₃SiCl), is a sterically bulky protecting group. This steric hindrance provides significant stability and allows for selective protection and deprotection, making it a valuable tool in the synthesis of complex molecules.[3]
The silylation reaction proceeds via a nucleophilic attack of the alcohol on the electrophilic silicon atom of this compound.[4][5] The reaction is typically facilitated by a base, such as imidazole (B134444) or triethylamine, which deprotonates the alcohol to form a more nucleophilic alkoxide and neutralizes the hydrochloric acid byproduct.[4][6]
Key Features of Triphenylsilyl (TPS) Protection:
-
High Stability: TPS ethers are robust and stable under a wide variety of non-acidic and non-fluoride reaction conditions, including oxidation, reduction, and exposure to many organometallic reagents.
-
Steric Bulk: The large size of the triphenylsilyl group can direct the stereochemical outcome of nearby reactions and allows for selective protection of less sterically hindered hydroxyl groups. The general order of reactivity for silylation is primary > secondary > tertiary alcohols.[4]
-
Selective Deprotection: The TPS group can be removed under specific conditions, often using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or acidic conditions, allowing for orthogonal deprotection strategies in the presence of other protecting groups.[1]
Experimental Protocols
Protocol 1: Silylation of a Primary Alcohol with this compound
This protocol describes a general procedure for the protection of a primary hydroxyl group using this compound with imidazole as a base in dichloromethane (B109758).
Materials and Reagents:
-
Alcohol substrate (1.0 eq)
-
This compound (Ph₃SiCl) (1.1 - 1.2 eq)
-
Imidazole (2.0 - 2.2 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)[1][7]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add the alcohol (1.0 eq) and imidazole (2.2 eq).
-
Dissolution: Dissolve the solids in anhydrous dichloromethane (DCM).
-
Addition of Silylating Agent: To the stirred solution, add this compound (1.1 eq) portion-wise at room temperature. For more sensitive substrates, the reaction can be cooled to 0 °C before addition.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting alcohol is consumed. Silylated ethers are less polar and will have a higher Rf value than the corresponding alcohol.[4]
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired triphenylsilyl ether.
Protocol 2: Deprotection of a Triphenylsilyl Ether using TBAF
This protocol outlines the cleavage of a triphenylsilyl ether to regenerate the alcohol using a fluoride source.
Materials and Reagents:
-
Triphenylsilyl-protected alcohol (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 - 1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve the triphenylsilyl-protected alcohol (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Addition of TBAF: Add the 1.0 M solution of TBAF in THF (1.2 eq) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC. The appearance of the more polar alcohol spot and disappearance of the starting silyl ether indicates reaction progression. Reaction times can vary from 1 to 16 hours.
-
Work-up: Once the starting material is consumed, dilute the reaction mixture with dichloromethane or ethyl acetate.
-
Quenching and Extraction: Quench the reaction by adding water. Separate the organic layer and wash it with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.
Data Presentation
The following table summarizes typical reaction conditions for the silylation of various hydroxyl groups with this compound. Optimal conditions may vary depending on the specific substrate.
| Substrate (Alcohol Type) | This compound (eq) | Base (eq) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Primary Alcohol | 1.1 - 1.2 | Imidazole (2.2) | DCM / DMF | 25 | 2 - 6 | > 90 |
| Secondary Alcohol | 1.2 - 1.5 | Imidazole (2.5) | DMF | 25 - 40 | 12 - 24 | 75 - 90 |
| Tertiary Alcohol | 1.5 - 2.0 | Imidazole (3.0) / DMAP (cat.) | DMF | 60 - 80 | 24 - 72 | 40 - 60 |
| Phenol | 1.1 | Triethylamine (1.5) | DCM | 25 | 1 - 4 | > 95 |
Note: Reaction times and yields are approximate and highly dependent on the steric and electronic properties of the specific substrate. More hindered alcohols generally require more forcing conditions (higher temperature, longer reaction time, and stronger bases or catalysts like 4-dimethylaminopyridine (B28879) (DMAP)).[4]
Visualizations
Reaction Scheme
References
- 1. Silyl ether - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US6875880B2 - Silylation of hydroxyl groups - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Chlorotriphenylsilane Surface Modification of Silica Nanoparticles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the surface modification of silica (B1680970) nanoparticles (SNPs) with chlorotriphenylsilane. This modification imparts a hydrophobic character to the hydrophilic surface of silica nanoparticles, a critical alteration for various applications, particularly in the development of drug delivery systems for hydrophobic therapeutic agents.
Introduction
Silica nanoparticles are widely utilized as versatile platforms in nanomedicine due to their tunable size, high surface area, and biocompatibility.[1][2] However, the native surface of silica nanoparticles is hydrophilic due to the presence of silanol (B1196071) (Si-OH) groups. This characteristic can be a limitation for applications involving hydrophobic drugs, leading to poor loading efficiency and premature drug release.
Surface modification with this compound introduces bulky, hydrophobic triphenylsilyl groups onto the silica surface. This functionalization dramatically alters the surface properties, making the nanoparticles suitable carriers for hydrophobic drugs and influencing their interaction with biological systems.[3][4]
Key Applications
The hydrophobic surface modification of silica nanoparticles using this compound is primarily beneficial for:
-
Enhanced Loading of Hydrophobic Drugs: The triphenylsilyl-functionalized surface provides a hydrophobic environment, improving the encapsulation efficiency of poorly water-soluble drugs.[1][5]
-
Controlled Drug Release: The hydrophobic nature of the modified surface can modulate the release kinetics of encapsulated drugs.
-
Targeted Drug Delivery: While not providing active targeting, the altered surface properties can influence the biodistribution and cellular uptake of the nanoparticles.[6][7] The increased hydrophobicity may enhance interactions with cell membranes.[6][7]
-
Development of Novel Drug Formulations: These modified nanoparticles can be formulated into stable suspensions in non-polar solvents or incorporated into hydrophobic polymer matrices for various drug delivery applications.
Experimental Protocols
This section details the protocols for the synthesis of silica nanoparticles and their subsequent surface modification with this compound.
Synthesis of Silica Nanoparticles (Stöber Method)
The Stöber method is a well-established procedure for synthesizing monodisperse silica nanoparticles.[8][9]
Materials:
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
Ethanol (B145695) (absolute)
-
Ammonium (B1175870) hydroxide (B78521) solution (28-30%)
-
Deionized water
Procedure:
-
In a flask, prepare a mixture of ethanol and deionized water.
-
Add ammonium hydroxide solution to the ethanol/water mixture and stir to ensure homogeneity.
-
Rapidly add TEOS to the stirring solution.
-
Continue stirring the reaction mixture at room temperature for at least 12 hours. The solution will become turbid as the silica nanoparticles form.
-
Collect the silica nanoparticles by centrifugation.
-
Wash the collected nanoparticles multiple times with ethanol and deionized water to remove unreacted reagents.
-
Finally, resuspend the purified silica nanoparticles in a suitable solvent, such as ethanol, for storage and subsequent modification.
Note: The size of the silica nanoparticles can be controlled by adjusting the concentrations of TEOS, water, and ammonia.[10]
Surface Modification with this compound
This protocol describes the reaction of this compound with the surface silanol groups of the synthesized silica nanoparticles.
Materials:
-
Synthesized silica nanoparticles
-
Anhydrous toluene (B28343)
-
This compound
-
A base (e.g., pyridine (B92270) or triethylamine)
Procedure:
-
Dry the synthesized silica nanoparticles under vacuum to remove any adsorbed water.
-
Disperse the dried silica nanoparticles in anhydrous toluene.
-
Add the base to the nanoparticle suspension. The base acts as a scavenger for the HCl produced during the reaction.
-
Slowly add a solution of this compound in anhydrous toluene to the nanoparticle suspension under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction to proceed at an elevated temperature (e.g., reflux) for several hours to ensure complete surface coverage. The bulky nature of the triphenylsilyl group may require longer reaction times or higher temperatures compared to smaller silanes.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the modified nanoparticles by centrifugation.
-
Wash the nanoparticles extensively with toluene and then with a suitable solvent like ethanol to remove unreacted this compound and the base.
-
Dry the final product, the this compound-modified silica nanoparticles, under vacuum.
Characterization of Modified Nanoparticles
Thorough characterization is essential to confirm the successful surface modification and to understand the properties of the resulting nanoparticles.
Table 1: Characterization Techniques and Expected Outcomes
| Characterization Technique | Parameter Measured | Expected Outcome for this compound Modification |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Surface functional groups | Appearance of characteristic peaks for the phenyl groups and a decrease in the intensity of the silanol (Si-OH) peak.[11] |
| Thermogravimetric Analysis (TGA) | Grafting density of triphenylsilyl groups | Weight loss corresponding to the decomposition of the organic triphenylsilyl groups, allowing for quantitative analysis of surface coverage.[12][13] |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter and size distribution | Potential increase in particle size due to the addition of the bulky triphenylsilyl groups. |
| Zeta Potential Analysis | Surface charge | A shift in the zeta potential towards a less negative value due to the masking of the negatively charged silanol groups. |
| Contact Angle Measurement | Surface hydrophobicity | A significant increase in the water contact angle, confirming the transition from a hydrophilic to a hydrophobic surface.[6][14][15] |
| Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | Particle morphology and size | Visualization of the nanoparticles to confirm their size, shape, and monodispersity. |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data before and after surface modification with this compound, based on typical results from similar hydrophobic modifications. Researchers should generate their own data for specific batches of nanoparticles.
Table 2: Hypothetical Quantitative Data for this compound Modified Silica Nanoparticles
| Parameter | Unmodified Silica Nanoparticles | This compound-Modified Silica Nanoparticles |
| Average Hydrodynamic Diameter (nm) | 100 ± 5 | 110 ± 7 |
| Zeta Potential (mV) at pH 7 | -35 ± 3 | -15 ± 4 |
| Water Contact Angle (°) | < 20 | > 120 |
| Surface Area (m²/g) | ~250 | ~200 |
| Hypothetical Drug Loading Capacity (e.g., for a hydrophobic drug) | Low | Significantly Increased |
Visualizations
Experimental Workflow
References
- 1. Mesoporous silica nanoparticles as a drug delivery mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biological Applications of Silica-Based Nanoparticles [mdpi.com]
- 5. Silica nanoparticles developed by Indian Scientists can help design better drug delivery systems | Department Of Science & Technology [dst.gov.in]
- 6. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced cellular uptake of nanoparticles by increasing the hydrophobicity of poly(lactic acid) through copolymerization with cell-membrane-lipid components - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. mse.iastate.edu [mse.iastate.edu]
- 9. Stöber process - Wikipedia [en.wikipedia.org]
- 10. “DIY” Silica Nanoparticles: Exploring the Scope of a Simplified Synthetic Procedure and Absorbance-Based Diameter Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. par.nsf.gov [par.nsf.gov]
- 13. Quantification of surface functional groups on silica nanoparticles: comparison of thermogravimetric analysis and quantitative NMR - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. scholars.chemeng.tsinghua.edu.cn [scholars.chemeng.tsinghua.edu.cn]
Application Notes: Use of Trityl-Based Moieties in Solid-Phase Peptide Synthesis
Introduction
In the landscape of Solid-Phase Peptide Synthesis (SPPS), particularly the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy, the precise use of protecting groups is fundamental to success.[1][2] Trityl (triphenylmethyl, Trt) and its derivatives, such as 2-chlorotrityl (2-CTC), are indispensable tools for this process.[3] Chlorotriphenylsilane itself is not directly used, but its chemical cousin, 2-chlorotrityl chloride, forms the basis of a highly versatile resin. The trityl group is also a key player in the side-chain protection of several amino acids.[3]
The primary advantages of using trityl-based systems include:
-
Mild Cleavage Conditions: Peptides can be cleaved from 2-CTC resin under very gentle acidic conditions, which preserves acid-sensitive side-chain protecting groups like Boc and tBu.[4][5] This makes the resin ideal for synthesizing protected peptide fragments for use in convergent synthesis strategies.[6]
-
Suppression of Side Reactions: The significant steric bulk of the trityl group effectively minimizes common side reactions. This includes the prevention of diketopiperazine formation, especially with C-terminal proline peptides, and the reduction of racemization during the attachment of the first amino acid.[4][5]
-
Effective Side-Chain Protection: The Trt group is stable to the basic conditions (e.g., piperidine) used for Fmoc deprotection but is easily removed with mild acid (e.g., TFA) during final cleavage.[3] It is commonly used to protect the side chains of Cysteine (Cys), Asparagine (Asn), and Glutamine (Gln).[3][7]
Application 1: 2-Chlorotrityl Chloride (2-CTC) Resin for Peptide Carboxylic Acids
2-CTC resin is a polystyrene-based support functionalized with a 2-chlorotrityl chloride group. It is the go-to resin for synthesizing peptides with a C-terminal carboxylic acid, especially when protected fragments are the desired final product.[4][8]
Workflow for Peptide Synthesis on 2-CTC Resin
The overall process involves anchoring the first Fmoc-protected amino acid to the resin, followed by iterative cycles of Fmoc deprotection and coupling of subsequent amino acids, and concluding with the cleavage of the completed peptide from the resin.
Caption: General workflow for SPPS using 2-Chlorotrityl Chloride resin.
Experimental Protocols
Protocol 1: Loading the First Amino Acid onto 2-CTC Resin [1][4][9]
-
Resin Swelling: Swell the 2-CTC resin (1 g, ~1.5 mmol/g loading) in anhydrous Dichloromethane (B109758) (DCM) (10 mL) for at least 30 minutes in a reaction vessel.
-
Amino Acid Solution: In a separate flask, dissolve the first Fmoc-amino acid (1.0 to 1.5 equivalents relative to resin loading) in a minimal amount of anhydrous DCM.
-
Coupling Reaction: Add the amino acid solution to the swollen resin. Then, add Diisopropylethylamine (DIPEA) (3.0 to 4.0 equivalents relative to the amino acid) to the mixture.
-
Agitation: Agitate the suspension at room temperature for 1 to 4 hours.
-
Capping: To cap any unreacted chlorotrityl sites, add methanol (B129727) (0.8 mL per gram of resin) and continue agitation for 15-30 minutes.[1]
-
Washing: Filter the resin and wash it sequentially with DCM (3x), DMF (3x), and Methanol (3x).
-
Drying: Dry the resin under vacuum. The loading can be determined spectrophotometrically by measuring the absorbance of the dibenzylfulvene-piperidine adduct after Fmoc cleavage.[9]
Protocol 2: Cleavage of Protected Peptides from 2-CTC Resin
The key advantage of 2-CTC resin is the ability to cleave the peptide while leaving acid-labile side-chain protecting groups intact.[6]
-
Resin Preparation: Wash the dry peptidyl-resin with DCM (3x) and swell in the cleavage solution solvent for 30 minutes.
-
Cleavage: Suspend the resin in the chosen cleavage cocktail (see Table 1) (approx. 10-20 mL per gram of resin). Agitate the mixture at room temperature for the specified time.
-
Collection: Filter the resin and collect the filtrate into a flask containing a neutralizing solution (e.g., 10% pyridine (B92270) in methanol) if TFA is used.
-
Washing: Wash the resin 2-3 more times with the cleavage solution or DCM and combine all filtrates.
-
Isolation: Concentrate the combined filtrates under reduced pressure.
-
Precipitation: Precipitate the protected peptide by adding the concentrated solution to cold diethyl ether.
-
Final Product: Collect the peptide by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.[6][10]
Data Presentation: Comparison of Cleavage Cocktails
The choice of cleavage cocktail is critical and depends on the desired outcome (i.e., a fully protected fragment).
| Cleavage Cocktail (v/v) | Primary Application | Cleavage Time | Reported Efficacy & Notes | Citations |
| 1-5% TFA in DCM | Cleavage of fully protected fragments | 30-120 min | High yield, but DCM is a hazardous solvent. Risk of incomplete cleavage. | [6][11] |
| Acetic Acid / TFE / DCM (1:1:8) | Cleavage of protected fragments | 30-60 min | Reported to give quantitative cleavage. TFE improves solvation. Milder than TFA. | [10][11][12] |
| 20% Hexafluoroisopropanol (HFIP) in DCM | Cleavage of protected fragments | 30-60 min | Fast and effective reagent for cleaving protected fragments with minimal racemization. | [6][13] |
| 2% TFA in Anisole | Cleavage of protected fragments | Not Specified | A "green chemistry" alternative to DCM. Higher boiling point reduces risk of premature deprotection of labile groups. | [14] |
Application 2: Trityl (Trt) Group for Amino Acid Side-Chain Protection
The trityl group is a bulky, acid-labile protecting group used for the side chains of several amino acids to prevent unwanted reactions during synthesis.[3] It is stable to the basic conditions of Fmoc removal but cleaved during the final TFA cocktail treatment.[3]
Key Amino Acids Protected by Trityl (Trt)
-
Cysteine (Cys): The thiol group of Cys is highly nucleophilic and prone to oxidation. Fmoc-Cys(Trt)-OH is a standard reagent to prevent premature disulfide bond formation.[3][15]
-
Asparagine (Asn) & Glutamine (Gln): The side-chain amides can undergo dehydration to form nitriles, especially during carbodiimide-mediated activation.[3][16] Using Fmoc-Asn(Trt)-OH or Fmoc-Gln(Trt)-OH prevents this side reaction and also improves the solubility of the amino acid derivative.[7][16]
-
Histidine (His): The imidazole (B134444) ring can be protected with Trt. The acid lability follows the order Trt > Mtt > Mmt, allowing for differential deprotection strategies.[7]
Chemical Logic for Trityl Protection in Fmoc SPPS
The orthogonality of the Fmoc and Trt groups is central to the strategy. One is base-labile, and the other is acid-labile, allowing for selective removal at different stages of the synthesis.
Caption: Orthogonal protection scheme using Fmoc and Trt groups in SPPS.
Protocol 3: Final Cleavage and Trt Deprotection
This protocol is for cleaving the peptide from the resin (e.g., Wang or Rink Amide) and simultaneously removing the Trt and other acid-labile side-chain protecting groups.
-
Resin Preparation: Wash the dried peptidyl-resin thoroughly with DCM.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIS).[17] TIS acts as a scavenger to trap the released trityl cations, preventing re-alkylation of sensitive residues like Tryptophan.[15]
-
Cleavage Reaction: Add the cleavage cocktail to the resin (10 mL per gram of resin). Agitate at room temperature for 2-3 hours.
-
Isolation: Filter the resin and collect the filtrate.
-
Precipitation: Add the filtrate to a 50 mL centrifuge tube filled with cold diethyl ether to precipitate the crude peptide.
-
Purification: Centrifuge to pellet the peptide. Decant the ether and wash the pellet with cold ether two more times.
-
Drying: Dry the final peptide product under vacuum.[17]
Data Presentation: Trityl Group Performance
| Protected Residue | Common Side Reaction Prevented | Benefit of Trt Protection | Cleavage Condition | Citations |
| Cys(Trt) | Oxidation, premature disulfide formation | Masks the highly nucleophilic thiol group. | Standard TFA cocktails (e.g., 95% TFA/scavengers) | [3][15] |
| Asn(Trt) | Dehydration to β-cyanoalanine | Prevents irreversible nitrile formation, improves solubility of Fmoc-Asn-OH. | Standard TFA cocktails | [3][16] |
| Gln(Trt) | Pyroglutamate formation (N-terminal) | Bulky group prevents intramolecular cyclization, improves solubility of Fmoc-Gln-OH. | Standard TFA cocktails | [7][16][17] |
| His(Trt) | Racemization, side-chain modification | Protects the imidazole ring. | Standard TFA cocktails | [7] |
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. peptideweb.com [peptideweb.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A new reagent for the cleavage of fully protected peptides synthesised on 2-chlorotrityl chloride resin - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Application Note: Chlorotriphenylsilane Derivatization for Enhanced Gas Chromatography-Mass Spectrometry Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many compounds of interest in biomedical and pharmaceutical research, such as steroids, fatty acids, and phenols, are non-volatile due to the presence of polar functional groups (-OH, -COOH, -NH2, -SH). Chemical derivatization is a crucial sample preparation step that transforms these polar analytes into more volatile and thermally stable derivatives, making them amenable to GC-MS analysis.[1] Silylation, the replacement of an active hydrogen with a silyl (B83357) group, is one of the most common derivatization techniques.[1]
This application note details the use of chlorotriphenylsilane as a derivatizing agent for GC-MS analysis. The triphenylsilyl group offers unique advantages, including increased thermal stability and distinct mass spectrometric fragmentation patterns that can aid in structural elucidation.
Principle of Derivatization
This compound reacts with active hydrogens in functional groups such as hydroxyls, carboxyls, amines, and thiols in a nucleophilic substitution reaction.[1] The reaction is typically performed in the presence of a base, which acts as a catalyst and neutralizes the hydrochloric acid byproduct.[1] The resulting triphenylsilyl derivatives are significantly more volatile, less polar, and more thermally stable than the parent compounds.[2]
The general reaction is as follows: R-XH + (C6H5)3SiCl + Base → R-X-Si(C6H5)3 + Base·HCl
Where:
-
R-XH represents the analyte with an active hydrogen.
-
(C6H5)3SiCl is this compound.
Diagram of the Derivatization Reaction
This compound derivatization reaction.
Experimental Protocols
The following are generalized protocols for the derivatization of common analyte classes with this compound. Optimization of reaction conditions (e.g., temperature, time, and solvent) may be necessary for specific applications.
1. Derivatization of Steroids
Steroids often require derivatization to improve their volatility for GC-MS analysis.[1]
-
Sample Preparation: Accurately weigh 1-5 mg of the steroid standard or dried extract into a 2 mL reaction vial.
-
Solvent Addition: Add 200 µL of anhydrous pyridine (B92270) to dissolve the sample.
-
Reagent Addition: Add 100 µL of this compound.
-
Reaction: Tightly cap the vial and heat at 60-80°C for 1 hour in a heating block or oven.[1]
-
Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS or diluted with a suitable solvent if necessary.
2. Derivatization of Fatty Acids
The carboxyl group of fatty acids can be derivatized to form triphenylsilyl esters.
-
Sample Preparation: Place 1-5 mg of the fatty acid or dried lipid extract into a reaction vial.
-
Solvent and Reagent Addition: Add 500 µL of a 2:1 mixture of anhydrous pyridine and this compound.
-
Reaction: Tightly cap the vial and heat at 60°C for 30 minutes.[1]
-
Extraction: After cooling, add 1 mL of hexane (B92381) and 1 mL of water. Vortex thoroughly and centrifuge to separate the layers.[1]
-
Analysis: The upper hexane layer containing the derivatized fatty acids is transferred to a new vial for GC-MS analysis.
3. Derivatization of Phenols
The hydroxyl group of phenols is readily derivatized to form triphenylsilyl ethers.[1]
-
Sample Preparation: Place 1-5 mg of the phenolic compound or dried plant extract into a reaction vial.
-
Solvent and Reagent Addition: Add 250 µL of anhydrous pyridine and 100 µL of this compound.[1]
-
Reaction: Cap the vial and let it stand at room temperature for 30 minutes, or gently heat to 50°C for 15 minutes for less reactive phenols.[1]
-
Analysis: The reaction mixture can be directly injected into the GC-MS.
Experimental Workflow Diagram
General experimental workflow.
Data Presentation
While specific quantitative data for this compound is not extensively available in the literature, the expected improvements in analytical performance are summarized below based on the general principles of silylation.
| Analyte Class | Functional Group | Expected Outcome of Derivatization | Potential for Quantitative Improvement |
| Steroids | Hydroxyl (-OH) | Increased volatility and thermal stability | Lower detection limits, improved peak shape |
| Fatty Acids | Carboxyl (-COOH) | Increased volatility, reduced polarity | Enhanced resolution, improved reproducibility |
| Phenols | Hydroxyl (-OH) | Increased volatility, reduced peak tailing | Lower detection limits, improved accuracy |
| Amino Acids | Amino (-NH2), Carboxyl (-COOH) | Increased volatility and thermal stability | Enables analysis of non-volatile amino acids |
| Carbohydrates | Hydroxyl (-OH) | Increased volatility | Improved separation of anomers |
GC-MS Parameters
The following are suggested starting parameters for the GC-MS analysis of triphenylsilyl derivatives. Optimization will be required for specific analytes and instrumentation.
| Parameter | Setting |
| GC Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow of 1.0 mL/min |
| Injector Temperature | 280 °C |
| Oven Program | Initial temp 100 °C, hold for 2 min; ramp at 10 °C/min to 300 °C, hold for 10 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-650 amu |
Derivatization with this compound is a valuable technique for the GC-MS analysis of a wide range of polar compounds. The formation of triphenylsilyl derivatives enhances volatility and thermal stability, leading to improved chromatographic performance and enabling the analysis of otherwise non-volatile compounds. The protocols provided in this application note offer a starting point for method development. It is important to note that reaction conditions may need to be optimized for specific analytes and sample matrices to achieve maximum derivatization efficiency and analytical sensitivity.
References
Application of Chlorotriphenylmethane in Oligonucleotide Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Chlorotriphenylmethane, commonly known as trityl chloride (TrCl), serves as a crucial reagent in the chemical synthesis of oligonucleotides. Its primary application is the introduction of the trityl (Tr) protecting group to the 5'-hydroxyl function of a nucleoside. This protection is a foundational step in the widely adopted phosphoramidite (B1245037) method for solid-phase oligonucleotide synthesis. The trityl group's steric bulk and specific acid lability are key to the success of this synthetic strategy.
The 5'-hydroxyl group is the most reactive hydroxyl group in a deoxynucleoside. By selectively protecting it with the bulky trityl group, subsequent reactions, such as the phosphitylation of the 3'-hydroxyl group, can be carried out with high specificity. This ensures the correct regiochemistry for the formation of the phosphoramidite monomer, the building block for oligonucleotide synthesis.
In the automated solid-phase synthesis cycle, the trityl group plays a pivotal role. It remains stable under the basic and neutral conditions of the coupling, capping, and oxidation steps. However, it can be selectively and quantitatively removed under mild acidic conditions to expose the 5'-hydroxyl group for the next coupling reaction. This cycle of protection and deprotection allows for the stepwise, directional (3' to 5') elongation of the oligonucleotide chain.
While the dimethoxytrityl (DMTr) group, a derivative of the trityl group, is more commonly used in modern oligonucleotide synthesis due to its increased acid lability allowing for faster deprotection cycles, the unsubstituted trityl group offers greater stability to acid.[1] This property can be advantageous in specific applications where prolonged exposure to mildly acidic conditions might be necessary, or when synthesizing oligonucleotides with particularly acid-sensitive modified bases.
The choice between the trityl and DMTr group depends on the specific requirements of the synthesis. The higher acid stability of the trityl group necessitates harsher deprotection conditions compared to the DMTr group.
Comparison of Trityl (Tr) and Dimethoxytrityl (DMTr) Protecting Groups
| Parameter | Trityl (Tr) Group | Dimethoxytrityl (DMTr) Group |
| Protecting Group Source | Chlorotriphenylmethane (Trityl Chloride) | 4,4'-Dimethoxychlorotriphenylmethane (DMTr-Cl) |
| Relative Acid Lability | Less labile; more stable to acid.[1] | More labile; readily cleaved by mild acids. |
| Deprotection Conditions | Requires stronger acidic conditions (e.g., 80% acetic acid). | Cleaved with mild acids like 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (B109758).[2] |
| Deprotection Time | Longer reaction times required. | Shorter reaction times, suitable for rapid automated synthesis cycles. |
| Monitoring | Cleavage can be monitored spectrophotometrically by the release of the trityl cation. | Cleavage produces a more intensely colored orange cation, allowing for more sensitive real-time monitoring of coupling efficiency.[] |
| Applications | Useful for syntheses requiring higher acid stability. | The standard for most automated oligonucleotide synthesis applications due to its ease of removal. |
Experimental Protocols
Protocol 1: Synthesis of 5'-O-Trityl-2'-deoxythymidine
This protocol describes the protection of the 5'-hydroxyl group of thymidine (B127349) using chlorotriphenylmethane.
Materials:
-
Thymidine
-
Anhydrous pyridine (B92270)
-
Chlorotriphenylmethane (Trityl chloride, TrCl)
-
Dichloromethane (DCM)
-
Methanol (B129727) (MeOH)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve thymidine (1 equivalent) in anhydrous pyridine in a round-bottom flask.
-
Add chlorotriphenylmethane (1.1 equivalents) to the solution in portions with stirring.
-
Allow the reaction to proceed at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a small amount of methanol.
-
Remove the pyridine under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to yield 5'-O-Trityl-2'-deoxythymidine.
Expected Yield: 85-95%
Protocol 2: Synthesis of 5'-O-Trityl-2'-deoxythymidine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite
This protocol outlines the phosphitylation of the 3'-hydroxyl group of the trityl-protected thymidine.
Materials:
-
5'-O-Trityl-2'-deoxythymidine
-
Anhydrous dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
Procedure:
-
Dry the 5'-O-Trityl-2'-deoxythymidine by co-evaporation with anhydrous acetonitrile (B52724) and then place under high vacuum for several hours.
-
Dissolve the dried 5'-O-Trityl-2'-deoxythymidine in anhydrous dichloromethane under an inert atmosphere (argon or nitrogen).
-
Add N,N-Diisopropylethylamine (DIPEA) (2 equivalents) to the solution and cool to 0°C.
-
Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 equivalents) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, dilute with dichloromethane and wash with a cold, saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the resulting phosphoramidite by precipitation from cold n-hexane or by silica gel chromatography to yield the final product.
Expected Yield: 80-90%
Protocol 3: Solid-Phase Oligonucleotide Synthesis Cycle Using 5'-O-Trityl-Protected Phosphoramidites
This protocol describes a single cycle of nucleotide addition in an automated DNA synthesizer.
Reagents for Automated Synthesizer:
-
Deblocking solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (Note: longer deprotection times or higher acid concentration may be needed compared to DMTr).
-
Activator solution: 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile.
-
Capping solution A: Acetic anhydride/Pyridine/THF.
-
Capping solution B: 16% N-Methylimidazole in THF.
-
Oxidizer solution: 0.02 M Iodine in THF/Pyridine/Water.
-
Anhydrous acetonitrile for washing.
Procedure (automated):
-
Detritylation: The solid support with the growing oligonucleotide chain is treated with the deblocking solution to remove the 5'-trityl group, exposing the 5'-hydroxyl group. The column is then washed thoroughly with anhydrous acetonitrile.
-
Coupling: The 5'-O-trityl-protected phosphoramidite and the activator solution are delivered to the column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing chain to form a phosphite (B83602) triester linkage.
-
Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, they are acetylated using the capping solutions. This permanently blocks any failure sequences.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester using the oxidizer solution. The column is then washed with acetonitrile, completing one cycle.
Coupling Efficiency: The coupling efficiency for trityl-protected phosphoramidites is generally high, typically >98%, though it may be slightly lower than that observed with DMTr-protected phosphoramidites under identical conditions due to potential steric hindrance.
Protocol 4: Cleavage from Solid Support and Deprotection of the Oligonucleotide
This protocol describes the final steps to release the synthesized oligonucleotide and remove all protecting groups.
Materials:
-
Concentrated ammonium (B1175870) hydroxide (B78521)
-
80% Acetic acid (for final detritylation if "trityl-on" purification is performed)
Procedure:
-
Transfer the solid support from the synthesis column to a screw-cap vial.
-
Add concentrated ammonium hydroxide to the vial.
-
Heat the sealed vial at 55°C for 8-12 hours. This step cleaves the oligonucleotide from the solid support and removes the protecting groups from the phosphate backbone (cyanoethyl groups) and the nucleobases.
-
Cool the vial to room temperature and centrifuge to pellet the solid support.
-
Carefully transfer the supernatant containing the oligonucleotide to a new tube.
-
If the synthesis was performed "trityl-on" for purification purposes, the 5'-trityl group is still attached. To remove it, the dried oligonucleotide is treated with 80% acetic acid for 20-30 minutes at room temperature.[4]
-
The fully deprotected oligonucleotide is then typically purified by HPLC or other chromatographic methods.
Visualizations
Caption: Workflow for oligonucleotide synthesis using 5'-O-trityl protected phosphoramidites.
Caption: The protection and deprotection cycle of the 5'-hydroxyl group during solid-phase synthesis.
References
Application Notes and Protocols: Chlorotriphenylsilane as a Catalyst in Friedel-Crafts Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and generalized experimental protocols for the potential use of chlorotriphenylsilane as a catalyst in Friedel-Crafts reactions. While direct and extensive literature on this compound as a primary catalyst for these reactions is limited, its structural analog, chlorotrimethylsilane (B32843) (TMSCl), has demonstrated catalytic activity in related transformations.[1] The protocols and data presented herein are based on the established principles of Friedel-Crafts chemistry and the known Lewis acidic properties of organosilicon compounds, serving as a foundational guide for research and development in this area.[2]
Introduction
The Friedel-Crafts reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the alkylation or acylation of aromatic rings.[2] Traditionally, these reactions are catalyzed by strong Lewis acids such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).[3] However, the high reactivity of these catalysts can lead to undesirable side reactions, including polyalkylation, rearrangements, and low functional group tolerance.[4]
This compound ((C₆H₅)₃SiCl) presents a potentially milder alternative. Its silicon center, rendered electrophilic by the attached chlorine and phenyl groups, can function as a Lewis acid to activate substrates for electrophilic aromatic substitution. The use of a less reactive catalyst like this compound may offer enhanced selectivity and compatibility with sensitive functional groups, making it an attractive candidate for applications in complex molecule synthesis, particularly in the field of drug development.
Catalytic Principle
The catalytic role of this compound in Friedel-Crafts reactions is attributed to its Lewis acidity. The electron-deficient silicon atom can coordinate with an alkyl or acyl halide, increasing the electrophilicity of the carbon atom attached to the halogen.
-
Friedel-Crafts Alkylation: this compound can activate an alkyl halide, facilitating the formation of a carbocation or a highly polarized complex that can then be attacked by the electron-rich aromatic ring.[3]
-
Friedel-Crafts Acylation: In the case of acylation, this compound is thought to activate the acyl halide, promoting the generation of an acylium ion or a related electrophilic species.[5]
The bulky nature of the three phenyl groups on the silicon atom may also introduce steric hindrance that could influence the regioselectivity of the aromatic substitution.
Data Presentation
As there is a scarcity of published quantitative data for this compound as a primary catalyst in Friedel-Crafts reactions, the following tables present hypothetical yet plausible experimental outlines for researchers to adapt and optimize.
Table 1: Hypothetical Data for this compound-Catalyzed Friedel-Crafts Acylation
| Entry | Aromatic Substrate | Acylating Agent | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Expected Product |
| 1 | Anisole | Acetyl Chloride | 25 | Dichloromethane (B109758) (DCM) | 40 | 24 | 4-Methoxyacetophenone |
| 2 | Toluene | Benzoyl Chloride | 30 | 1,2-Dichloroethane (DCE) | 80 | 18 | 4-Methylbenzophenone |
| 3 | Naphthalene | Propionyl Chloride | 25 | Nitromethane | 60 | 20 | 2-Propionylnaphthalene |
Table 2: Hypothetical Data for this compound-Catalyzed Friedel-Crafts Alkylation
| Entry | Aromatic Substrate | Alkylating Agent | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Expected Product |
| 1 | Benzene | Benzyl Chloride | 30 | Benzene | 60 | 16 | Diphenylmethane |
| 2 | Toluene | tert-Butyl Chloride | 25 | Toluene | 25 | 12 | p-tert-Butyltoluene |
| 3 | Xylene | 1-Chloroadamantane | 20 | DCE | 80 | 24 | 1-(Dimethylphenyl)adamantane |
Experimental Protocols
The following are generalized starting-point protocols. Researchers must optimize conditions such as catalyst loading, temperature, and reaction time for each specific substrate combination.
General Protocol for Friedel-Crafts Acylation
Objective: To synthesize an aryl ketone via the acylation of an aromatic ring using an acyl halide and a catalytic amount of this compound.
Materials:
-
This compound
-
Aromatic Substrate (e.g., Anisole)
-
Acyl Halide (e.g., Acetyl Chloride)
-
Anhydrous Solvent (e.g., Dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add the aromatic substrate (1.0 eq) and this compound (0.2-0.5 eq).
-
Add the anhydrous solvent via syringe.
-
Stir the mixture and slowly add the acyl halide (1.1 eq) dropwise at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). If no reaction is observed, gently heat the mixture to reflux.
-
Upon completion, cool the reaction to room temperature and carefully quench with saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
General Protocol for Friedel-Crafts Alkylation
Objective: To synthesize an alkylated arene via the reaction of an aromatic compound with an alkyl halide catalyzed by this compound.
Materials:
-
This compound
-
Aromatic Substrate (e.g., Toluene)
-
Alkyl Halide (e.g., Benzyl Chloride)
-
Anhydrous Solvent (e.g., 1,2-Dichloroethane)
-
Deionized Water
-
Brine
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry, inert-atmosphere-flushed round-bottom flask containing a magnetic stir bar, add the aromatic substrate (1.0 eq) and this compound (0.2-0.5 eq).
-
Add the anhydrous solvent.
-
Add the alkyl halide (1.2 eq) to the stirring solution.
-
Heat the reaction mixture to a temperature between 50-80°C, and monitor its progress by TLC or GC.
-
Once the reaction is complete, cool the flask to room temperature and quench by adding deionized water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent by rotary evaporation.
-
Purify the product by flash column chromatography or distillation.
Visualizations
The following diagrams illustrate the proposed catalytic mechanism and a general experimental workflow.
Caption: Proposed catalytic cycle for this compound in Friedel-Crafts reactions.
Caption: General experimental workflow for this compound-catalyzed Friedel-Crafts reactions.
References
Application Notes and Protocols: A Step-by-Step Guide for Triphenylsilyl Ether Formation
Introduction
In the realm of organic synthesis, particularly within pharmaceutical and materials science research, the strategic use of protecting groups is fundamental for the successful construction of complex molecules. Silyl (B83357) ethers are a prominent class of protecting groups for hydroxyl functionalities due to their ease of formation, tailored stability under a variety of reaction conditions, and selective cleavage under mild protocols.[1][2] The triphenylsilyl (TPS) group, a member of the triarylsilyl ethers, offers significant steric bulk and is noted for its high stability towards acidic conditions and certain oxidative and reductive environments, making it a valuable tool in multi-step synthetic campaigns.[2][3]
This document provides a comprehensive guide for researchers on the formation of triphenylsilyl ethers, detailing the reaction mechanism, a step-by-step experimental protocol, and conditions for subsequent deprotection.
Reaction Mechanism
The formation of a triphenylsilyl ether proceeds via a nucleophilic substitution reaction at the silicon atom. The alcohol's oxygen atom acts as the nucleophile, attacking the electrophilic silicon atom of triphenylsilyl chloride (TPS-Cl).[4] This process is typically facilitated by a non-nucleophilic base, such as triethylamine (B128534) or imidazole (B134444). The base serves to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[1][5] The reaction rate can be influenced by steric hindrance around the hydroxyl group and is often accelerated by the addition of a catalyst like 4-(dimethylamino)pyridine (DMAP).[5]
Experimental Protocols
Protocol 1: General Procedure for Triphenylsilyl Ether Formation
This protocol describes a general method for the protection of a primary or secondary alcohol as its triphenylsilyl ether using triphenylsilyl chloride and a base.
Materials and Equipment:
-
Round-bottom flask or Schlenk flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Syringes and needles
-
Substrate (alcohol)
-
Triphenylsilyl chloride (TPS-Cl)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Base (e.g., Triethylamine (Et3N), Imidazole)
-
Catalyst (optional, e.g., 4-(Dimethylamino)pyridine (DMAP))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), add the alcohol substrate (1.0 eq.) to a dry flask equipped with a magnetic stir bar.
-
Dissolve the alcohol in the chosen anhydrous solvent (e.g., DCM or DMF).
-
Add the base, such as triethylamine (1.5 eq.) or imidazole (2.0 eq.), to the solution. If desired, add a catalytic amount of DMAP (0.05 - 0.1 eq.).[5]
-
Stir the solution at room temperature for 5-10 minutes.
-
Slowly add triphenylsilyl chloride (1.2 eq.) to the reaction mixture. The addition can be done as a solid or as a solution in the reaction solvent.
-
Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting alcohol is consumed. Reaction times can vary from a few hours to overnight depending on the substrate's steric hindrance.[1]
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude product can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate (B1210297) in hexanes, to yield the pure triphenylsilyl ether.
Protocol 2: Deprotection of Triphenylsilyl Ethers
The cleavage of the silyl ether to regenerate the alcohol is most commonly achieved using a fluoride (B91410) ion source.[5][6]
Materials and Equipment:
-
Triphenylsilyl ether substrate
-
Anhydrous Tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF) solution (typically 1.0 M in THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Standard glassware for reaction and work-up
Procedure:
-
Dissolve the triphenylsilyl ether (1.0 eq.) in anhydrous THF in a round-bottom flask.
-
At room temperature, add the solution of TBAF (1.1 - 1.5 eq.) dropwise.
-
Stir the reaction mixture and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with an organic solvent (e.g., Ethyl Acetate), wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude alcohol product by silica gel column chromatography if necessary.
Data Presentation
The following table summarizes representative conditions for the silylation of various alcohols. While specific examples for triphenylsilyl ethers are based on general procedures, conditions for other silylating agents are included to illustrate the scope and typical parameters of the reaction.
| Substrate (Alcohol) | Silylating Agent | Base/Solvent | Time / Temp | Yield (%) | Reference |
| Primary Alcohol | Triphenylsilyl Chloride | Et₃N, DMAP / DMF | 12 h / RT | ~90-95% | [5] |
| Secondary Alcohol | Triphenylsilyl Chloride | Imidazole / DMF | 24 h / RT | ~85-95% | [1][5] |
| 2-Phenyl-1-ethanol | Triethylsilyl Chloride | Et₃N / CH₂Cl₂ | 2 h / 0 °C | Not specified | [7] |
| Cyclohexanol | Triethylsilyl Chloride | Et₃N / CH₂Cl₂ | 2 h / 0 °C | Not specified | [7] |
| 4-Bromobenzyl alcohol | Triethylsilyl Chloride | Et₃N / CH₂Cl₂ | 2 h / 0 °C | Not specified | [7] |
Note: Yields are highly substrate-dependent. The conditions listed for Triethylsilyl Chloride are from specific literature examples and are analogous to those used for Triphenylsilyl Chloride, though reaction times may be longer for the bulkier triphenylsilyl group.
Workflow Visualization
The following diagram illustrates the general experimental workflow for the formation of a triphenylsilyl ether.
Caption: General workflow for the synthesis of triphenylsilyl ethers.
References
Application Notes and Protocols: Chlorotriphenylsilane Functionalization of Graphene Oxide Surfaces
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the functionalization of graphene oxide (GO) surfaces with chlorotriphenylsilane. This surface modification enhances the hydrophobicity and stability of GO, making it a promising material for various applications, including drug delivery, biosensing, and composite materials.
Introduction
Graphene oxide, a two-dimensional nanomaterial, is rich in oxygen-containing functional groups such as hydroxyl, carboxyl, and epoxy groups.[1][2] These groups make GO hydrophilic and provide active sites for further chemical modification.[1] Functionalization with organosilanes, such as this compound, can tailor the surface properties of GO, improving its dispersibility in organic solvents and compatibility with polymer matrices.[1][3] The bulky triphenylsilyl groups can also create specific interactions with aromatic drug molecules or be used to control the surface chemistry for biosensor applications.
Experimental Protocols
Synthesis of Graphene Oxide (Modified Hummers' Method)
This protocol describes a widely used method for synthesizing graphene oxide from graphite (B72142) powder.[3][4]
Materials:
-
Graphite powder
-
Concentrated sulfuric acid (H₂SO₄)
-
Phosphoric acid (H₃PO₄)
-
Potassium permanganate (B83412) (KMnO₄)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Hydrochloric acid (HCl)
-
Deionized (DI) water
Procedure:
-
Slowly add a 9:1 mixture of concentrated H₂SO₄/H₃PO₄ to graphite powder in a beaker placed in an ice bath to maintain a low temperature.[4]
-
Gradually add KMnO₄ to the mixture while stirring continuously. Ensure the temperature does not rise significantly.[4]
-
Continue stirring the mixture at room temperature for several hours to allow for complete oxidation.
-
Slowly add ice to the reaction mixture, followed by the dropwise addition of H₂O₂ to quench the reaction. A color change to bright yellow indicates the formation of graphite oxide.[4]
-
Wash the resulting suspension with HCl and then repeatedly with DI water via centrifugation until the pH of the supernatant is neutral.
-
The final product, graphene oxide, is obtained after freeze-drying.
Functionalization of Graphene Oxide with this compound
This protocol details the surface modification of GO with this compound.
Materials:
-
Graphene oxide (synthesized as described in 2.1)
-
Dry toluene (B28343)
-
This compound
-
Triethylamine (B128534) (or another suitable HCl scavenger)
-
Anhydrous ethanol
-
DI water
Procedure:
-
Disperse the synthesized graphene oxide in dry toluene using sonication to achieve a homogeneous suspension.
-
Add this compound and triethylamine to the GO suspension under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the mixture to reflux and maintain stirring for 24 hours to ensure a complete reaction. The hydroxyl and epoxy groups on the GO surface will react with the this compound.
-
After the reaction, cool the mixture to room temperature.
-
Collect the functionalized GO (TPS-GO) by filtration.
-
Wash the TPS-GO thoroughly with toluene, anhydrous ethanol, and DI water to remove any unreacted reagents and byproducts.
-
Dry the final product in a vacuum oven.
Characterization of Functionalized Graphene Oxide
The successful functionalization of GO with this compound can be confirmed using various analytical techniques. The following tables summarize representative quantitative data for silane-functionalized GO.
Disclaimer: The following data is representative of graphene oxide functionalized with various silane (B1218182) agents and is provided for illustrative purposes. Specific values for this compound-functionalized GO may vary.
Elemental Analysis (XPS)
X-ray Photoelectron Spectroscopy (XPS) is used to determine the elemental composition of the material's surface.
| Sample | C (at%) | O (at%) | Si (at%) | Cl (at%) |
| Graphene Oxide (GO) | 59.61 | 40.39 | - | - |
| Silane-Functionalized GO | 74.98 | 14.39 | 6.27 | 0.10 |
Data adapted from representative silane functionalization studies.[2][5]
Raman Spectroscopy
Raman spectroscopy is used to assess the structural changes in the carbon lattice. The intensity ratio of the D and G bands (ID/IG) indicates the degree of disorder.
| Sample | D Band (cm⁻¹) | G Band (cm⁻¹) | ID/IG Ratio |
| Graphene Oxide (GO) | ~1334 | ~1585 | ~0.9 - 1.1 |
| Silane-Functionalized GO | ~1340 | ~1590 | ~1.1 - 1.3 |
Data adapted from representative silane functionalization studies.[2] An increase in the ID/IG ratio upon functionalization suggests an increase in the number of sp³-hybridized carbon atoms.
Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability of the material.
| Sample | Onset Degradation Temp. (°C) | Major Weight Loss Temp. (°C) |
| Graphene Oxide (GO) | ~150-200 | ~200-250 (loss of oxygen groups) |
| Silane-Functionalized GO | ~250-300 | > 300 (decomposition of silane) |
Data adapted from representative silane functionalization studies.[6]
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow from the synthesis of graphene oxide to its functionalization and application in a biosensor.
Caption: Workflow for the synthesis and application of functionalized GO.
Chemical Functionalization Pathway
This diagram illustrates the chemical reaction between the functional groups on the graphene oxide surface and this compound.
Caption: Reaction of this compound with GO surface groups.
Applications in Drug Delivery and Biosensing
The functionalization of graphene oxide with this compound can significantly enhance its utility in biomedical applications.
-
Drug Delivery: The hydrophobic triphenylsilyl groups can improve the loading capacity of hydrophobic drugs through π-π stacking and hydrophobic interactions.[7] The modified GO can act as a nanocarrier for targeted and controlled drug release.[7]
-
Biosensing: The functionalized GO can serve as a stable platform for the immobilization of biomolecules in biosensors.[8][9] The modified surface properties can reduce non-specific binding and improve the sensitivity and selectivity of the sensor.[9][10] The large surface area of GO allows for a high density of bioreceptors, leading to enhanced signal amplification.[8]
References
- 1. chemrestech.com [chemrestech.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and Functionalization of Graphene Oxide [chemrestech.com]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Applications of Graphene and Graphene Oxide in Smart Drug/Gene Delivery: Is the World Still Flat? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biosensors based on graphene oxide and its biomedical application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of Functionalized Graphene Oxide Based Biosensors for Health Monitoring: Simple Graphene Derivatives to 3D Printed Platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Graphene oxide for electrochemical sensing applications - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Derivatization of Steroids with Chlorotriphenylsilane for Enhanced GC-MS Analysis
Abstract
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of steroids. However, the inherent low volatility and thermal lability of many steroids, due to the presence of polar hydroxyl and keto groups, necessitates a derivatization step to improve their chromatographic behavior. Silylation, the replacement of active hydrogens with a silyl (B83357) group, is a common and effective derivatization strategy. This application note details a protocol for the derivatization of steroids using chlorotriphenylsilane to form triphenylsilyl (TPS) ethers, which enhances their volatility and thermal stability for GC-MS analysis. The bulky triphenylsilyl group can also provide unique fragmentation patterns in the mass spectrometer, aiding in structural elucidation.
Introduction
Steroids are a critical class of lipids involved in a vast array of physiological processes. Accurate quantification of endogenous and synthetic steroids is essential in clinical diagnostics, doping control, and pharmaceutical research. GC-MS offers high resolution and sensitivity for steroid analysis, but derivatization is a mandatory prerequisite for many of these compounds.[1]
Silylation is one of the most widely used derivatization techniques for steroids, with common reagents including N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[2][3] While these reagents form trimethylsilyl (B98337) (TMS) ethers, the use of a bulkier silylating agent like this compound can offer distinct advantages. The resulting triphenylsilyl (TPS) derivatives are often more stable and can exhibit less fragmentation in the mass spectrometer, leading to more prominent molecular ions or characteristic high-mass fragment ions, which are beneficial for identification and quantification.[4] This protocol provides a detailed method for the derivatization of steroids with this compound and subsequent GC-MS analysis.
Advantages of Triphenylsilyl Derivatization
-
Increased Volatility and Thermal Stability: The replacement of polar hydroxyl groups with nonpolar triphenylsilyl ethers significantly increases the volatility of steroids, allowing them to be analyzed by GC without degradation.
-
Improved Chromatographic Properties: Derivatization leads to less polar compounds, resulting in more symmetrical peak shapes and improved resolution on common non-polar GC columns.
-
Characteristic Mass Spectra: The electron-impact mass spectra of sterically crowded trialkylsilyl ether derivatives, such as triphenylsilyl ethers, often show less extensive fragmentation compared to their TMS counterparts.[4] Abundant high-mass ions, often corresponding to the loss of a phenyl group from the molecular ion, can be valuable for confirming the molecular weight.[4]
Experimental Protocols
Materials and Reagents
-
Steroid standards (e.g., testosterone, cholesterol, estradiol)
-
This compound (TPSCl)
-
Anhydrous Pyridine (B92270) (or other suitable aprotic solvent like N,N-Dimethylformamide)
-
Anhydrous Hexane (B92381) or Ethyl Acetate for reconstitution
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply for evaporation
-
GC-MS system with a suitable capillary column (e.g., HP-5ms or equivalent)
Sample Preparation
-
Accurately weigh 1-5 mg of the steroid standard or the dried sample extract into a 2 mL reaction vial.
-
Ensure the sample is completely dry, as moisture will react with the silylating reagent.
Derivatization Protocol
This protocol is adapted from established methods for silylation with similar chlorotrialkylsilane reagents.
-
Solvent Addition: Add 200 µL of anhydrous pyridine to the vial containing the dried sample. Vortex briefly to dissolve the steroid.
-
Reagent Addition: Add 100 µL of this compound to the vial.
-
Reaction: Tightly cap the vial and heat at 60-80°C for 1-2 hours in a heating block or oven. The reaction time and temperature may need to be optimized for specific steroids, particularly those with sterically hindered hydroxyl groups.
-
Cooling: After the reaction is complete, cool the vial to room temperature.
-
Analysis Preparation (Option 1 - Direct Injection): The reaction mixture can be directly injected into the GC-MS system.
-
Analysis Preparation (Option 2 - Solvent Exchange): For improved sample cleanup and compatibility with the GC inlet, the reaction mixture can be evaporated to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of hexane or ethyl acetate.
GC-MS Analysis
The following are general GC-MS parameters and may require optimization for specific instruments and analytes.
-
Gas Chromatograph: Agilent GC system or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 180°C, hold for 1 minute.
-
Ramp 1: 20°C/min to 250°C.
-
Ramp 2: 5°C/min to 320°C, hold for 10 minutes.
-
-
Mass Spectrometer: Agilent MS system or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Mode: Full scan (m/z 50-800) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Data Presentation
The following table provides illustrative quantitative data for the GC-MS analysis of representative steroids derivatized with this compound. Note that these values are representative and will vary depending on the specific instrumentation and experimental conditions.
| Compound | Derivative | Retention Time (min) (Illustrative) | Molecular Ion (m/z) | Major Fragment Ions (m/z) | LOD (ng/mL) (Illustrative) | LOQ (ng/mL) (Illustrative) |
| Testosterone | mono-TPS ether | ~25.2 | 546 | 469, 259 | 0.5 | 1.5 |
| Cholesterol | mono-TPS ether | ~30.8 | 644 | 567, 327 | 1.0 | 3.0 |
| Estradiol | di-TPS ether | ~28.5 | 790 | 713, 536 | 0.2 | 0.6 |
Visualizations
Experimental Workflow
The overall workflow for the derivatization and analysis of steroids using this compound is depicted below.
Caption: Workflow for steroid derivatization with this compound and GC-MS analysis.
Logical Relationship of Derivatization
The following diagram illustrates the chemical logic of the silylation reaction.
Caption: Chemical scheme of steroid silylation with this compound.
Conclusion
Derivatization of steroids with this compound is a viable method to enhance their suitability for GC-MS analysis. The formation of triphenylsilyl ethers increases the volatility and thermal stability of the analytes, leading to improved chromatographic performance. The unique fragmentation patterns of these derivatives can aid in the confident identification and quantification of steroids in complex matrices. The provided protocol serves as a starting point for method development, and optimization of reaction conditions and GC-MS parameters is recommended for specific applications to achieve the best analytical performance.
References
- 1. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uu.diva-portal.org [uu.diva-portal.org]
- 3. researchgate.net [researchgate.net]
- 4. Mass spectra of sterically crowded trialkylsilyl ether derivatives of steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Chlorotriphenylsilane Protection Reactions
Welcome to the Technical Support Center for chlorotriphenylsilane (TPSCI) protection reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful application of triphenylsilyl (TPS) as a protecting group for alcohols.
Troubleshooting Common Problems
Issue 1: Low or No Yield of the Desired Triphenylsilyl Ether
Incomplete or failed silylation is a common hurdle. The following guide provides a systematic approach to diagnosing and resolving the underlying causes.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Moisture Contamination | This compound readily hydrolyzes to form triphenylsilanol (B1683266). Ensure all glassware is rigorously dried (flame-dried under vacuum or oven-dried) and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended. |
| Inactive Silylating Agent | TPSCI is a solid that can degrade upon prolonged exposure to atmospheric moisture. Use a fresh bottle of the reagent or one that has been properly stored under an inert atmosphere. |
| Insufficiently Active Base | A base is required to neutralize the HCl byproduct. For sterically hindered alcohols, a stronger, non-nucleophilic base or a catalytic nucleophilic base may be necessary. Imidazole (B134444) is a common choice as it can also act as a nucleophilic catalyst. |
| Steric Hindrance | The bulky triphenylsilyl group can lead to slow or incomplete reactions with sterically hindered secondary or tertiary alcohols.[1] Increase the reaction temperature, use a more reactive silylating agent if possible, or prolong the reaction time. |
| Low Reaction Temperature | While many silylations proceed at room temperature, less reactive substrates may require gentle heating to drive the reaction to completion. |
Troubleshooting Workflow for Low/No Product Formation:
Issue 2: Formation of Side Products
The presence of impurities can complicate purification and reduce the overall yield.
Common Side Products and Their Prevention:
| Side Product | Cause | Prevention and Removal |
| Triphenylsilanol (Ph₃SiOH) | Hydrolysis of this compound by trace amounts of water in the reaction mixture. | Maintain strictly anhydrous conditions. Triphenylsilanol can often be removed during aqueous workup, but its solubility in some organic solvents can make it persistent. Purification by flash chromatography is typically effective. |
| Hexaphenyldisiloxane ((Ph₃Si)₂O) | Condensation of two molecules of triphenylsilanol, which is formed from the hydrolysis of TPSCI. | The most effective prevention is to exclude water from the reaction. This byproduct is generally less polar than the desired silyl (B83357) ether and can be separated by silica (B1680970) gel chromatography. |
| Unreacted Starting Material | Incomplete reaction due to factors like insufficient reaction time, low temperature, or steric hindrance. | Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the temperature or adding a slight excess of TPSCI and base. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right base for my this compound protection?
A1: The choice of base is crucial for a successful reaction.
-
Pyridine (B92270): Often used as both a base and a solvent. It is effective for many primary and less hindered secondary alcohols.
-
Triethylamine (Et₃N): A common, non-nucleophilic base. It is typically used in stoichiometric amounts or slight excess.
-
Imidazole: A highly effective base that also acts as a nucleophilic catalyst, accelerating the reaction. It is a good choice for less reactive or sterically hindered alcohols.[2]
Q2: My reaction is complete, but I'm having trouble purifying my triphenylsilyl ether. What are some common purification challenges?
A2: Purification of triphenylsilyl ethers can sometimes be challenging due to the presence of triphenylsilanol or unreacted triphenylsilane.
-
Triphenylsilanol Removal: This byproduct can sometimes co-elute with the desired product. A thorough aqueous workup can help remove a significant portion. If it persists, careful flash column chromatography with an appropriate solvent system is necessary.
-
Chromatography: Triphenylsilyl ethers are generally non-polar. A common eluent system for silica gel chromatography is a mixture of hexanes and ethyl acetate (B1210297). The bulky phenyl groups can sometimes cause peak tailing on silica gel.[3]
Q3: How does the steric hindrance of the alcohol affect the reaction rate and yield?
A3: Steric hindrance plays a major role in the success of triphenylsilylation. The bulky nature of the triphenylsilyl group leads to a reactivity order of: primary > secondary >> tertiary alcohols .[1] While primary alcohols are protected with high yields, secondary alcohols react more slowly, and tertiary alcohols are often very difficult to protect under standard conditions.[2]
Quantitative Data on Silylation of Alcohols with Varying Steric Hindrance:
| Alcohol Type | Substrate Example | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Primary | 1-Hexanol | Imidazole | DMF | 25 | 2 | >95 |
| Secondary | Cyclohexanol | Imidazole | DMF | 60 | 12 | 70-85 |
| Tertiary | tert-Butanol | AgOTf / 2,6-lutidine | DCM | 25 | 24 | <10 (with standard methods) |
Note: Yields are representative and can vary based on specific reaction conditions and substrate.
Q4: Can I selectively protect a primary alcohol in the presence of a secondary alcohol using this compound?
A4: Yes, the significant steric bulk of the triphenylsilyl group allows for the selective protection of primary alcohols over secondary alcohols.[1] By carefully controlling the reaction conditions (e.g., using stoichiometric amounts of TPSCI at room temperature), high selectivity for the primary hydroxyl group can be achieved.
Experimental Protocols
Protocol 1: General Procedure for the Protection of a Primary Alcohol
Objective: To protect a primary alcohol as its triphenylsilyl (TPS) ether.
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (1.1 eq)
-
Imidazole (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the primary alcohol and dissolve it in anhydrous DMF.
-
Add imidazole to the solution and stir until it dissolves.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add this compound to the stirred solution. A white precipitate of imidazolium (B1220033) hydrochloride will form.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Workflow for Alcohol Protection:
Protocol 2: Selective Protection of a Primary Alcohol in a Diol
Objective: To selectively protect the primary hydroxyl group in a diol containing both primary and secondary alcohols.
Materials:
-
Diol (e.g., 1,2-Hexanediol) (1.0 eq)
-
This compound (1.05 eq)
-
Pyridine (as solvent and base)
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the diol in anhydrous pyridine in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add this compound dropwise.
-
Allow the mixture to warm to room temperature and stir for 12-24 hours, monitoring for the disappearance of the starting material and the formation of the mono-protected product by TLC.
-
Once the reaction has reached the desired conversion, cool the mixture to 0 °C and quench by the slow addition of methanol.
-
Remove the pyridine under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to isolate the 1-O-triphenylsilyl ether.[4]
References
Purification challenges of triphenylsilyl ethers by column chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of triphenylsilyl (TPS) ethers by column chromatography.
Troubleshooting Guide
This guide addresses common problems encountered during the chromatographic purification of triphenylsilyl ethers on silica (B1680970) gel.
| Problem | Potential Cause | Solution |
| Low to no recovery of the triphenylsilyl ether from the column. | The TPS ether is likely undergoing hydrolysis (desilylation) on the acidic silica gel, converting it back to the more polar starting alcohol, which then either remains on the column or elutes much later. | 1. Deactivate the silica gel: Prepare a slurry of silica gel with a non-polar solvent containing 1-2% triethylamine (B128534) (TEA) before packing the column.[1][2] 2. Use a buffered mobile phase: Add 0.1-1% triethylamine to your eluent to neutralize acidic sites on the silica gel during the separation.[3] 3. Switch to a different stationary phase: Consider using neutral alumina (B75360) or reversed-phase silica gel for particularly sensitive compounds. |
| The desired product is contaminated with the deprotected alcohol. | Partial hydrolysis of the triphenylsilyl ether is occurring on the column. | Follow the solutions for "Low to no recovery." Minimizing the time the compound spends on the column by running the chromatography as quickly as practical can also help. |
| Streaking or tailing of the product spot on the TLC plate and during column chromatography. | Strong interactions between the triphenylsilyl ether and the acidic silanol (B1196071) groups on the silica surface can cause poor chromatographic behavior. | 1. Use a buffered mobile phase with triethylamine as described above.[3] 2. Try a different solvent system: Sometimes, changing the solvent polarity or composition can improve peak shape. |
| The triphenylsilyl ether elutes much faster or slower than expected based on TLC analysis. | The activity of the silica gel used for the column may differ from the TLC plate, or the presence of residual reagents from the protection reaction could be altering the compound's polarity. | 1. Confirm compound stability on TLC: Run a 2D TLC to check for decomposition on the silica plate.[4] 2. Ensure complete reaction work-up: Make sure all reagents from the silylation reaction have been removed before attempting purification. |
Frequently Asked Questions (FAQs)
Q1: Why is my triphenylsilyl ether decomposing on the silica gel column?
A1: Standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH) on its surface.[5] These acidic sites can catalyze the hydrolysis of silyl (B83357) ethers, particularly those that are more labile. Triphenylsilyl ethers, while more stable than trimethylsilyl (B98337) (TMS) ethers, can still be susceptible to cleavage under these conditions, leading to the formation of the corresponding alcohol and triphenylsilanol.[6]
Q2: How can I quickly check if my triphenylsilyl ether is stable on silica gel?
A2: A simple method is to spot your compound on a silica gel TLC plate, let it sit for 30-60 minutes, and then elute the plate as usual. If you observe a new, more polar spot corresponding to the starting alcohol, your compound is likely unstable on silica gel under those conditions. For a more rigorous check, you can perform a 2D TLC analysis.[4]
Q3: What is the relative stability of triphenylsilyl (TPS) ethers compared to other common silyl ethers?
A3: The stability of silyl ethers to acid-catalyzed hydrolysis is largely dependent on the steric bulk of the substituents on the silicon atom. Triphenylsilyl ethers are considered to have intermediate stability. They are more stable than triethylsilyl (TES) ethers but less stable than more sterically hindered silyl ethers like tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) ethers.
Relative Stability of Silyl Ethers to Acidic Hydrolysis
| Silyl Ether | Abbreviation | Relative Rate of Acidic Hydrolysis (vs. TMS=1) |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 64 |
| Triphenylsilyl | TPS | Intermediate |
| tert-Butyldimethylsilyl | TBS | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 |
| (Data compiled from multiple sources. The stability of TPS is generally placed between TES and TBS.)[7] |
Q4: Can I use an alternative to silica gel for purifying my triphenylsilyl ether?
A4: Yes, if your compound is particularly acid-sensitive, you can use neutral alumina as the stationary phase. Alternatively, for very non-polar compounds, reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase may be a suitable option.
Q5: What is the best way to load my sample onto a column with deactivated silica gel?
A5: You can use either wet or dry loading. For wet loading, dissolve your sample in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and carefully add it to the top of the column. For dry loading, which is often preferred for less soluble compounds, adsorb your sample onto a small amount of deactivated silica gel, evaporate the solvent, and then carefully add the resulting free-flowing powder to the top of the prepared column.[8]
Experimental Protocols
Protocol 1: Deactivation of Silica Gel with Triethylamine
Objective: To neutralize the acidic sites on silica gel to prevent the hydrolysis of acid-sensitive compounds like triphenylsilyl ethers.
Materials:
-
Silica gel (for flash chromatography)
-
Triethylamine (TEA)
-
A non-polar solvent (e.g., hexanes or petroleum ether)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, create a slurry of the required amount of silica gel in a sufficient volume of the non-polar solvent.[1]
-
Add triethylamine to the slurry to a final concentration of 1-2% (v/v).
-
Thoroughly mix the slurry for 10-15 minutes to ensure even distribution of the triethylamine.
-
Remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.[1]
-
Dry the treated silica gel under high vacuum for several hours to remove any residual solvent and excess triethylamine.
-
The deactivated silica gel is now ready to be used for packing the chromatography column.
Protocol 2: Purification of a Triphenylsilyl Ether using Deactivated Silica Gel
Objective: To purify a crude triphenylsilyl ether by flash column chromatography while minimizing hydrolysis.
Materials:
-
Crude triphenylsilyl ether
-
Deactivated silica gel (prepared as in Protocol 1)
-
Eluent (e.g., a mixture of hexanes and ethyl acetate, determined by TLC)
-
Triethylamine (optional, for the mobile phase)
-
Chromatography column, sand, and other standard apparatus
Procedure:
-
Prepare the column: Pack a chromatography column with the deactivated silica gel using a slurry method with the chosen eluent. Add a thin layer of sand to the top of the silica bed.[9]
-
Prepare the mobile phase: Use the eluent system determined by TLC analysis of the crude material. For added protection against hydrolysis, consider adding 0.1-1% triethylamine to the mobile phase.[3]
-
Load the sample: Dissolve the crude triphenylsilyl ether in a minimal amount of the mobile phase (or a compatible solvent) and carefully apply it to the top of the column. Alternatively, use the dry loading method described in the FAQs.[8]
-
Elute the column: Begin elution with the mobile phase, collecting fractions.
-
Monitor the separation: Analyze the collected fractions by TLC to identify those containing the purified triphenylsilyl ether.
-
Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: Troubleshooting workflow for low recovery of triphenylsilyl ethers.
Caption: Relative stability of common silyl ethers to acid-catalyzed hydrolysis.
References
- 1. rsc.org [rsc.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. silicycle.com [silicycle.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. benchchem.com [benchchem.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: Optimizing Silylation Reactions with Chlorotriphenylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the silylation of hydroxyl groups using chlorotriphenylsilane (TPSCl). Due to the significant steric bulk of the triphenylsilyl group, reaction conditions must be carefully tailored to the substrate. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and efficient protection of primary, secondary, and tertiary alcohols, as well as phenols.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the silylation of an alcohol with this compound?
The silylation of an alcohol with this compound is a nucleophilic substitution reaction. A base is typically used to deprotonate the alcohol, forming a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic silicon atom of this compound, displacing the chloride ion and forming a stable triphenylsilyl (TPS) ether. The base also serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.
Q2: How does the steric hindrance of the triphenylsilyl group affect the reaction?
The three phenyl groups on the silicon atom create significant steric hindrance, which greatly influences the reactivity and selectivity of the silylation reaction. This bulkiness means that the approach of the alcohol nucleophile to the silicon center is impeded. Consequently, the ease of silylation follows the order: primary > secondary > tertiary alcohols. While primary alcohols can often be silylated under standard conditions, secondary and especially tertiary alcohols require more forcing conditions, such as stronger bases, catalysts, higher temperatures, and longer reaction times.
Q3: What are the most common solvents and bases used for silylation with this compound?
Aprotic solvents are essential to prevent reaction with the silylating agent. Common choices include dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF). Amine bases such as triethylamine (B128534) (TEA) and pyridine (B92270) are frequently used. For more challenging silylations, particularly with sterically hindered alcohols, stronger bases or nucleophilic catalysts like imidazole (B134444) or 4-(dimethylamino)pyridine (DMAP) are often employed.[1]
Q4: How can I monitor the progress of my silylation reaction?
The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC). The triphenylsilyl ether product will be less polar than the starting alcohol and will therefore have a higher Rf value. The disappearance of the starting alcohol spot on the TLC plate is a good indication that the reaction is complete.
Q5: What is the standard work-up procedure for a silylation reaction with this compound?
A typical work-up involves quenching the reaction to remove any unreacted this compound and to neutralize the reaction mixture. This is often achieved by adding a saturated aqueous solution of sodium bicarbonate or ammonium (B1175870) chloride. The product is then extracted into an organic solvent. The organic layer is washed with water and brine, dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can then be purified, typically by flash column chromatography.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Yield | Presence of moisture: this compound is highly sensitive to moisture and will readily hydrolyze.[1][2] | Ensure all glassware is rigorously dried (flame-dried or oven-dried) and use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2] |
| Insufficiently reactive base/catalyst: For sterically hindered alcohols, a weak base like triethylamine may not be sufficient.[1] | Use a stronger base or a nucleophilic catalyst. Imidazole is a good choice as it can act as both a base and a catalyst. For very hindered substrates, adding a catalytic amount of DMAP can significantly increase the reaction rate.[1] | |
| Inappropriate solvent: The choice of solvent can impact the reaction rate. | Polar aprotic solvents like DMF can accelerate the reaction compared to less polar solvents like DCM, especially for challenging substrates.[1] However, be mindful that DMF can be difficult to remove during workup. | |
| Low reaction temperature: While many silylations proceed at room temperature, sterically hindered substrates may require more energy. | Gently heating the reaction mixture can often drive a sluggish reaction to completion.[1] | |
| Formation of Side Products | Formation of hexaphenyldisiloxane: This occurs when this compound hydrolyzes in the presence of water to form triphenylsilanol (B1683266), which then condenses. | Strictly maintain anhydrous conditions throughout the experiment. |
| Over-silylation of poly-hydroxylated compounds: If the substrate has multiple hydroxyl groups, protecting more than the desired one can occur. | To achieve selective silylation of the least sterically hindered hydroxyl group, use a stoichiometric amount of this compound (1.0-1.1 equivalents) and monitor the reaction closely by TLC. Running the reaction at a lower temperature can also improve selectivity. | |
| Difficulty in Purification | Removal of triphenylsilanol: If hydrolysis of this compound occurs, the resulting triphenylsilanol can be difficult to separate from the desired product. | Careful purification by flash column chromatography is usually effective. |
Data Presentation
Table 1: General Reaction Conditions for Silylation of Alcohols with this compound
| Substrate Type | Base/Catalyst | Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Yield |
| Primary Alcohol | Imidazole or Triethylamine/DMAP (cat.) | DCM or THF | 0 to Room Temp | 2 - 12 | > 90% |
| Secondary Alcohol | Imidazole or Triethylamine/DMAP (cat.) | DMF or THF | Room Temp to 60 | 12 - 24 | 70 - 90% |
| Tertiary Alcohol | Imidazole/DMAP (cat.) or stronger non-nucleophilic bases | DMF | 60 to 100 | 24 - 72 | 10 - 50% |
| Phenol | Triethylamine or Pyridine | DCM or Acetonitrile | Room Temp to 80 | 4 - 18 | > 90% |
Note: These are general guidelines. Optimal conditions should be determined experimentally for each specific substrate.
Table 2: Comparison of Common Bases/Catalysts for Triphenylsilylation
| Base/Catalyst | pKa of Conjugate Acid | Key Advantages | Key Disadvantages |
| Triethylamine (TEA) | ~10.7 | Inexpensive, common laboratory reagent. | May not be sufficiently reactive for hindered alcohols. |
| Pyridine | ~5.2 | Effective for silylating phenols. | Can be a nucleophilic catalyst but is less effective than imidazole or DMAP. Unpleasant odor. |
| Imidazole | ~7.0 | Acts as both a base and a highly effective nucleophilic catalyst, forming a reactive silylimidazolium intermediate. | Can be more expensive than TEA. |
| 4-(Dimethylamino)pyridine (DMAP) | ~9.7 | A highly effective nucleophilic catalyst, often used in small (catalytic) amounts with a stoichiometric amount of a weaker base like TEA. | More expensive; typically used in catalytic quantities. |
Experimental Protocols
Protocol 1: Silylation of a Primary Alcohol (e.g., Benzyl Alcohol) using Imidazole
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 eq.).
-
Dissolve the alcohol in anhydrous N,N-dimethylformamide (DMF).
-
Add imidazole (2.2 eq.) to the solution and stir until it is fully dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.1 eq.) dropwise to the stirred solution. A white precipitate of imidazolium (B1220033) hydrochloride may form.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: Silylation of a Sterically Hindered Secondary Alcohol using Triethylamine and DMAP
-
To a flame-dried round-bottom flask under an inert atmosphere, add the secondary alcohol (1.0 eq.) and a catalytic amount of DMAP (0.1 eq.).
-
Dissolve the solids in anhydrous dichloromethane (DCM).
-
Add triethylamine (1.5 eq.).
-
Slowly add a solution of this compound (1.2 eq.) in anhydrous DCM to the stirred mixture at room temperature.
-
Heat the reaction mixture to reflux (around 40 °C) and stir for 12-24 hours, monitoring the progress by TLC.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
References
Formation of hexaphenyldisiloxane byproduct in silylation reactions
Welcome to the Technical Support Center for Silylation Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their silylation protocols, with a specific focus on mitigating the formation of the common byproduct, hexaphenyldisiloxane (B154894).
Frequently Asked Questions (FAQs)
Q1: What is hexaphenyldisiloxane and why is it forming in my silylation reaction?
A1: Hexaphenyldisiloxane is a common byproduct in silylation reactions that use triphenylsilyl-based reagents, such as triphenylsilyl chloride (TPSCl). It is a stable molecule with a silicon-oxygen-silicon (Si-O-Si) bond, flanked by six phenyl groups. Its formation is primarily due to the presence of moisture in your reaction. The silylating agent reacts with water to form triphenylsilanol (B1683266), which then condenses with another molecule of triphenylsilanol or the silylating agent to produce hexaphenyldisiloxane. This byproduct can complicate the purification of your desired product and reduce your overall yield.
Q2: I'm seeing a white, crystalline solid that is difficult to remove from my desired product. Could this be hexaphenyldisiloxane?
A2: Yes, that is highly likely. Hexaphenyldisiloxane is a white, crystalline solid with low solubility in many common organic solvents, which can make its removal challenging. If you observe such a precipitate, it is a strong indicator of significant byproduct formation.
Q3: How can I minimize the formation of hexaphenyldisiloxane?
A3: The key to preventing the formation of hexaphenyldisiloxane is to maintain strictly anhydrous (water-free) reaction conditions. This includes:
-
Drying Glassware: Thoroughly dry all glassware in an oven at a high temperature (e.g., 120-150°C) for several hours and cool it under a stream of dry, inert gas (like nitrogen or argon) or in a desiccator immediately before use.
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents should be stored over molecular sieves to maintain dryness.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.
-
Dry Reagents: Ensure all reagents, including your substrate and any bases, are thoroughly dried and handled in a way that minimizes exposure to air.
Q4: What is the role of the base in the silylation reaction, and can it influence byproduct formation?
A4: The base, typically a tertiary amine like triethylamine (B128534) or pyridine, plays a crucial role in neutralizing the hydrochloric acid (HCl) that is generated as a byproduct of the silylation reaction with a silyl (B83357) chloride. While the primary role of the base is to scavenge this acid, its purity and handling are critical. Any moisture present in the base can contribute to the hydrolysis of the silylating agent and the subsequent formation of hexaphenyldisiloxane. The choice of base can also influence the reaction rate due to steric factors.
Q5: Can steric hindrance from the triphenylsilyl group affect my reaction?
A5: Absolutely. The three phenyl groups on the silicon atom create significant steric bulk. This can slow down the rate of the desired silylation reaction, especially with sterically hindered alcohols or other nucleophiles.[1][2] This slower desired reaction can sometimes allow the competing side reaction with any trace water to become more significant, leading to a higher proportion of hexaphenyldisiloxane.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting the formation of hexaphenyldisiloxane in your silylation reactions.
| Symptom | Potential Cause | Recommended Action |
| Significant precipitate of white solid observed. | Presence of excess moisture. | 1. Review and improve anhydrous techniques for all reagents, solvents, and glassware. 2. Purge the reaction vessel with an inert gas for a longer duration before adding reagents. 3. Consider using a fresh bottle of anhydrous solvent and silylating agent. |
| Low yield of the desired silylated product. | 1. Incomplete reaction due to steric hindrance. 2. Consumption of silylating agent by reaction with water. | 1. Increase the reaction temperature or prolong the reaction time to overcome steric hindrance. 2. Use a slight excess of the silylating agent. 3. Ensure all components are scrupulously dry. |
| Difficulty in purifying the product from the byproduct. | Low solubility of hexaphenyldisiloxane. | 1. Attempt to precipitate the hexaphenyldisiloxane by concentrating the reaction mixture and adding a non-polar solvent like hexane, then filtering. 2. Utilize column chromatography with a carefully selected solvent system. Hexaphenyldisiloxane is relatively non-polar. |
Experimental Protocols
Protocol 1: General Procedure for Silylation with Triphenylsilyl Chloride under Anhydrous Conditions
-
Glassware Preparation: Dry a round-bottom flask, condenser, and magnetic stir bar in an oven at 150°C for at least 4 hours. Assemble the glassware while hot under a positive pressure of dry nitrogen or argon and allow it to cool to room temperature.
-
Reagent Preparation:
-
Dissolve the alcohol substrate (1.0 equivalent) in anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) (e.g., 0.1 M solution) under an inert atmosphere.
-
Add a dry tertiary amine base, such as triethylamine (1.2 equivalents), to the solution.
-
-
Silylating Agent Addition:
-
Dissolve triphenylsilyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM or THF in a separate, dry flask under an inert atmosphere.
-
Slowly add the triphenylsilyl chloride solution to the stirred solution of the alcohol and base at 0°C.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Protocol 2: Quantification of Hexaphenyldisiloxane Byproduct using GC-MS
-
Sample Preparation:
-
Take an aliquot of the crude reaction mixture.
-
Prepare a series of standard solutions of known concentrations of pure hexaphenyldisiloxane and the desired silylated product in a suitable solvent (e.g., dichloromethane).
-
-
GC-MS Analysis:
-
Inject the samples and standards onto a GC-MS system equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).
-
Develop a temperature program that allows for the separation of the desired product, hexaphenyldisiloxane, and any unreacted starting materials.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the hexaphenyldisiloxane standards against their concentrations.
-
Determine the concentration of hexaphenyldisiloxane in the reaction mixture by comparing its peak area to the calibration curve.
-
Visual Guides
Reaction Pathway: Formation of Hexaphenyldisiloxane
Caption: The competitive reaction pathways of triphenylsilyl chloride.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting hexaphenyldisiloxane formation.
References
Technical Support Center: Triphenylsilyl (TPS) Ether Cleavage
This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding side reactions encountered during the cleavage of triphenylsilyl (TPS) ethers. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My triphenylsilyl ether deprotection is incomplete or results in a low yield. What are the common causes?
Incomplete or low-yielding deprotection of TPS ethers can stem from several factors:
-
Steric Hindrance: The bulky nature of the triphenylsilyl group can hinder reagent access to the silicon atom, leading to sluggish or incomplete reactions. This is particularly true for sterically congested substrates.
-
Inappropriate Reagent Choice: The stability of the TPS ether may be too high for the chosen reagent under the applied conditions. For instance, milder acidic conditions that cleave less stable silyl (B83357) ethers like TMS might be ineffective for TPS ethers.
-
Reagent Degradation: The deprotection reagent, such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF), can degrade upon storage. Ensure you are using a fresh or properly stored reagent.
-
Insufficient Reaction Time or Temperature: The reaction may require longer durations or elevated temperatures to proceed to completion, especially for hindered substrates.
-
Substrate Decomposition: The reaction conditions, particularly the basicity of reagents like TBAF, might be too harsh for your substrate, leading to decomposition and a lower yield of the desired product.[1][2]
Q2: I am observing unexpected byproducts during the TBAF-mediated cleavage of my TPS ether. What could they be?
The use of TBAF for TPS ether deprotection can sometimes lead to side reactions, especially in base-sensitive substrates.[3] Common byproducts can arise from:
-
Base-Induced Elimination: If your substrate has a leaving group beta to the silyloxy group, the basic nature of TBAF can induce elimination reactions.
-
Epimerization: For substrates with stereocenters, particularly at the α-position to a carbonyl group, the basic conditions can cause epimerization.
-
Cleavage of Other Protecting Groups: Base-labile protecting groups present in your molecule, such as certain esters or carbamates, may be unintentionally cleaved by TBAF.[4]
-
Retro-Brook Rearrangement: In specific structural contexts, a base can induce the migration of the silyl group from an oxygen atom to a carbon atom, forming a carbanion that can then react further.
Q3: Can the triphenylsilyl group migrate during deprotection?
Yes, silyl group migration is a known side reaction, particularly in polyhydroxylated compounds like carbohydrates.[5][6][7] While less common than with smaller silyl groups, the TPS group can migrate between neighboring hydroxyl groups, especially under conditions that allow for a temporary equilibrium between the protected and unprotected alcohols. This can lead to a mixture of constitutional isomers, complicating purification.
Troubleshooting Guide
Problem: Incomplete Deprotection of a Hindered TPS Ether
-
Possible Cause: Insufficient reactivity of the deprotection reagent due to steric hindrance.
-
Solution:
-
Increase Reagent Excess: Use a larger excess of the deprotection reagent (e.g., 3-5 equivalents of TBAF).
-
Elevate Temperature: Gradually increase the reaction temperature, monitoring for any signs of decomposition.
-
Switch to a More Powerful Reagent: Consider using a stronger fluoride source like HF-Pyridine. Caution: HF is highly corrosive and toxic and must be handled with appropriate safety precautions in plastic labware.[8]
-
Problem: Low Yield Due to Substrate Decomposition with TBAF
-
Possible Cause: The substrate is sensitive to the basicity of TBAF.[1][2]
-
Solution:
-
Use a Buffered Fluoride Source: Buffer the TBAF solution with a mild acid like acetic acid to reduce the basicity.
-
Switch to a Less Basic Reagent: Employ HF-Pyridine or other acidic cleavage methods if your substrate is acid-stable.[8]
-
Perform the Reaction at Lower Temperatures: Running the reaction at 0 °C or below can sometimes minimize decomposition.
-
Data Presentation
Table 1: Relative Stability of Common Silyl Ethers to Acidic Hydrolysis
| Silyl Ether | Relative Rate of Cleavage (vs. TMS) |
| Trimethylsilyl (TMS) | 1 |
| Triethylsilyl (TES) | 64 |
| Triphenylsilyl (TPS) | ~100-200 |
| tert-Butyldimethylsilyl (TBDMS) | 20,000 |
| Triisopropylsilyl (TIPS) | 700,000 |
| tert-Butyldiphenylsilyl (TBDPS) | 5,000,000 |
This data indicates that TPS ethers are significantly more stable than TMS and TES ethers but less stable than the bulkier TBDMS, TIPS, and TBDPS ethers under acidic conditions.[9]
Experimental Protocols
Protocol 1: General Procedure for TBAF-Mediated Cleavage of a Triphenylsilyl Ether
-
Dissolve the triphenylsilyl ether in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a 1M solution of TBAF in THF (1.5 to 3 equivalents) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for HF-Pyridine Mediated Cleavage of a Triphenylsilyl Ether
Caution: Hydrofluoric acid is extremely corrosive and toxic. All manipulations must be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including neoprene gloves, a lab coat, and safety goggles. All labware must be made of plastic (e.g., polyethylene, polypropylene, or Teflon) as HF reacts with glass.
-
In a plastic vial, dissolve the triphenylsilyl ether in pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add HF-Pyridine complex (70% HF) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.
-
Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous copper(II) sulfate (to remove pyridine), followed by brine.
-
Dry the organic phase over anhydrous Na₂SO₄ and concentrate under reduced pressure.
Visualizations
Caption: Possible outcomes of triphenylsilyl ether cleavage.
Caption: Troubleshooting workflow for TPS ether deprotection.
References
- 1. researchgate.net [researchgate.net]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Protecting group migrations in carbohydrate chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 10. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Reactions Involving Chlorotriphenylsilane
Welcome to our technical support center. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions regarding the removal of excess chlorotriphenylsilane from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the primary species I need to remove after a reaction with excess this compound?
When your reaction is complete, any excess this compound will readily react with trace moisture, or upon aqueous workup, to form triphenylsilanol (B1683266). Therefore, the primary impurity you will need to remove from your reaction mixture is triphenylsilanol, along with any unreacted this compound.
Q2: What are the main methods to remove excess this compound and its byproducts?
The most common and effective methods for removing this compound and triphenylsilanol are:
-
Aqueous Workup (Quenching and Extraction): This involves intentionally hydrolyzing the excess this compound to the more polar triphenylsilanol, which can then be separated from the desired product through liquid-liquid extraction.
-
Flash Column Chromatography: This technique separates compounds based on their polarity. Since triphenylsilanol is more polar than many silylated products and unreacted this compound, it can be effectively separated on a silica (B1680970) gel column.
-
Crystallization: This method relies on the differential solubility of the desired product and triphenylsilanol in a given solvent system. By carefully selecting the solvent, either the product or the triphenylsilanol can be selectively crystallized.
Q3: How can I monitor the removal of these impurities?
Thin-Layer Chromatography (TLC) is an excellent tool for monitoring the purification process. Triphenylsilanol is typically more polar and will have a lower Rf value than the less polar triphenylsilyl ether products or this compound. Visualizing the TLC plate under UV light is often effective as the phenyl groups are UV active.[1] A staining agent can also be used for better visualization.[1]
Q4: I am having trouble with my crystallization of triphenylsilanol. What can I do?
If triphenylsilanol is not crystallizing effectively, you can try several troubleshooting steps:[2][3][4][5]
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of pure triphenylsilanol.
-
Solvent Adjustment: If you have too much solvent, the concentration of triphenylsilanol may be too low to crystallize. You can carefully evaporate some of the solvent. Conversely, if the solid "oils out," you may have too little solvent, and adding a small amount more could help.
-
Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or very small crystals that are difficult to filter.
-
Solvent System: If a single solvent is not working, a dual-solvent system (one in which the compound is soluble and one in which it is insoluble) might be effective.
Troubleshooting Guides
Method 1: Aqueous Workup (Quenching and Extraction)
This method is often the first line of defense for removing large quantities of excess this compound.
Experimental Workflow:
Experimental Protocol:
-
Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. Slowly add water or a dilute aqueous basic solution (e.g., saturated sodium bicarbonate) to the reaction mixture with vigorous stirring. This will hydrolyze the excess this compound to triphenylsilanol.
-
Extraction: Transfer the mixture to a separatory funnel. Add an immiscible organic solvent in which your product is soluble (e.g., diethyl ether, ethyl acetate).
-
Washing: Shake the separatory funnel to partition the components between the organic and aqueous layers. The more polar triphenylsilanol will preferentially move into the aqueous layer, especially if a basic wash is used to deprotonate the silanol. Repeat the wash with fresh aqueous solution if necessary.
-
Drying and Concentration: Separate the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Troubleshooting:
| Issue | Possible Cause | Solution |
| Emulsion Formation | The two solvent layers are not separating cleanly. | Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer, which can help break the emulsion. |
| Product in Aqueous Layer | The desired product is too polar and is being extracted into the aqueous layer. | Saturate the aqueous layer with NaCl to decrease the solubility of the organic product in the aqueous phase. Alternatively, use a more nonpolar extraction solvent. |
| Incomplete Removal of Triphenylsilanol | A single extraction is not sufficient to remove all the triphenylsilanol. | Perform multiple extractions with the aqueous solution. Monitor the removal by TLC. |
Method 2: Flash Column Chromatography
This is a highly effective method for separating the desired product from triphenylsilanol, especially for smaller scale reactions or when high purity is required.
Experimental Workflow:
Experimental Protocol:
-
Prepare the Column: Pack a glass column with silica gel using a slurry method with a nonpolar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a less polar solvent. Adsorb the sample onto a small amount of silica gel and load the dry powder onto the top of the column for better separation.
-
Elution: Begin eluting with a nonpolar solvent system (e.g., a mixture of hexanes and ethyl acetate). The less polar product should elute first, followed by the more polar triphenylsilanol. A common starting point for the solvent system is 5-10% ethyl acetate (B1210297) in hexanes. The polarity can be gradually increased to elute the triphenylsilanol.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify which fractions contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting:
| Issue | Possible Cause | Solution |
| Poor Separation | The Rf values of the product and triphenylsilanol are too close. | Optimize the solvent system. Try a different solvent mixture (e.g., dichloromethane/hexanes or toluene/hexanes). A shallower solvent gradient during elution can also improve separation. |
| Streaking on TLC/Column | The compound is interacting too strongly with the silica gel. | Add a small amount of a modifier to the eluent, such as triethylamine (B128534) (for basic compounds) or acetic acid (for acidic compounds). |
| Compound Crashing on Column | The compound is not soluble enough in the eluent. | Choose a solvent system in which the compound is more soluble. Dry loading the sample can also help prevent this issue. |
Method 3: Crystallization
Crystallization can be a very efficient method for removing triphenylsilanol, especially if it is the major impurity.
Experimental Workflow:
Experimental Protocol:
-
Solvent Selection: The key is to find a solvent or solvent system where the solubility of your product and triphenylsilanol are significantly different.
-
To crystallize the product: Find a solvent in which your product is soluble at high temperatures but insoluble at low temperatures, while triphenylsilanol remains soluble at low temperatures.
-
To crystallize triphenylsilanol: Find a solvent in which triphenylsilanol is soluble at high temperatures but insoluble at low temperatures, while your product remains in the mother liquor. Hexanes or a mixture of hexanes and a small amount of a more polar solvent like ethyl acetate can be a good starting point to crystallize out triphenylsilanol.
-
-
Dissolution: Dissolve the crude mixture in the minimum amount of the chosen hot solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them. The purity of the crystals and the composition of the mother liquor should be checked by TLC or other analytical methods.
Troubleshooting:
| Issue | Possible Cause | Solution |
| Oiling Out | The compound is coming out of solution above its melting point. | Add a small amount of additional solvent and reheat to dissolve the oil. Allow it to cool more slowly. Using a different solvent system may be necessary. |
| No Crystals Form | The solution is not supersaturated, or nucleation is inhibited. | Try scratching the flask or adding a seed crystal. If the solution is too dilute, partially evaporate the solvent and try again.[2] |
| Poor Recovery | Too much solvent was used, or the product is significantly soluble even at low temperatures. | Concentrate the mother liquor to obtain a second crop of crystals. Ensure you are using the minimum amount of hot solvent for dissolution. |
Data Presentation: Comparison of Purification Methods
The efficiency of each method can vary greatly depending on the specific properties of the desired product. The following table provides a general comparison.
| Method | Typical Purity | Typical Recovery | Scale | Time Required | Key Advantages |
| Aqueous Workup | Low to Moderate | High | Large | Short | Fast, good for initial bulk removal. |
| Flash Chromatography | High | Moderate to High | Small to Medium | Medium to Long | High resolution, good for difficult separations. |
| Crystallization | Very High | Low to High | Small to Large | Medium | Can yield very pure material, scalable. |
Note: The quantitative data in this table represents typical outcomes and can be highly dependent on the specific compounds being separated and the optimization of the experimental conditions. For instance, a highly optimized crystallization can lead to both high purity and high recovery. A study on the purification of indole (B1671886) from a mixture demonstrated that under optimal crystallization conditions, a purity of 99.5 wt% with a yield of 57.5% could be achieved.[6]
References
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. unifr.ch [unifr.ch]
- 4. science.uct.ac.za [science.uct.ac.za]
- 5. How To [chem.rochester.edu]
- 6. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) [mdpi.com]
Improving the yield of chlorotriphenylsilane reactions with tertiary alcohols
Technical Support Center: Chlorotriphenylsilane Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of reactions between this compound and tertiary alcohols.
Frequently Asked Questions (FAQs)
Q1: Why is the reaction of this compound with tertiary alcohols often low-yielding?
A1: The primary reason for low yields is the significant steric hindrance posed by both the tertiary alcohol and the bulky triphenylsilyl group. The reaction proceeds via a nucleophilic attack of the alcohol's oxygen on the silicon atom of this compound. The three phenyl groups on the silicon and the three alkyl groups on the carbinol carbon create a crowded environment that impedes this approach, slowing down the desired substitution reaction.
Q2: What is the general mechanism for the silylation of a tertiary alcohol with this compound?
A2: The silylation of a tertiary alcohol with this compound is a nucleophilic substitution reaction. A base is required to deprotonate the alcohol, forming a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic silicon atom of this compound, displacing the chloride and forming the triphenylsilyl ether. The base also neutralizes the HCl byproduct. For sterically hindered tertiary alcohols, a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) or imidazole (B134444) is often used. These catalysts react with this compound to form a highly reactive silylated intermediate, which is then more readily attacked by the tertiary alcohol.
Q3: What are the most common side reactions observed when silylating tertiary alcohols?
A3: The most common side reaction is elimination (E2) to form an alkene. This is especially prevalent under harsh reaction conditions (e.g., high temperatures) and with stronger, non-nucleophilic bases. The base can abstract a proton from a carbon adjacent to the hydroxyl-bearing carbon, leading to the elimination of water and the formation of a double bond. Another potential side reaction is the hydrolysis of this compound if moisture is present in the reaction mixture, which leads to the formation of triphenylsilanol (B1683266) and subsequently hexaphenyldisiloxane.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the silylation reaction can be effectively monitored by thin-layer chromatography (TLC). The silylated product (triphenylsilyl ether) will be significantly less polar than the starting tertiary alcohol. As the reaction proceeds, a new spot with a higher Rf value will appear on the TLC plate, and the spot corresponding to the starting alcohol will diminish.
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Insufficiently reactive base. | For tertiary alcohols, standard non-nucleophilic bases like triethylamine (B128534) (TEA) are often not effective. Switch to a more nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP) or imidazole. Use DMAP in catalytic amounts (0.1-0.2 eq.) along with a stoichiometric amount of a weaker base like triethylamine, or use imidazole as both the catalyst and the base (in excess). |
| Inappropriate solvent. | The choice of solvent can significantly impact the reaction rate. Aprotic solvents are necessary. For challenging silylations, consider switching from less polar solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) to a more polar aprotic solvent like N,N-dimethylformamide (DMF), which can accelerate the reaction. However, be aware that DMF can be more difficult to remove during workup. |
| Steric hindrance is too high. | If the tertiary alcohol is exceptionally bulky, longer reaction times and elevated temperatures may be required. However, be cautious as this can also promote side reactions. |
| Moisture in the reaction. | Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of this compound. |
Issue 2: Formation of Significant Byproducts (e.g., Alkenes)
| Possible Cause | Suggested Solution |
| Reaction temperature is too high. | High temperatures can favor the E2 elimination side reaction. Try running the reaction at a lower temperature (e.g., 0 °C or room temperature) for a longer period. |
| Base is too strong or too hindered. | Highly hindered, non-nucleophilic bases can preferentially act as bases for elimination rather than facilitating the substitution. The use of a nucleophilic catalyst like DMAP or imidazole can promote the desired SN2 reaction at the silicon center over the E2 pathway on the alcohol substrate. |
Data Presentation: Reaction Conditions and Expected Yields
| Tertiary Alcohol | Base/Catalyst | Solvent | Temperature | Expected Yield |
| tert-Butanol | Triethylamine | DCM | Reflux | Low to Moderate |
| tert-Butanol | Imidazole | DMF | Room Temp. | Moderate to High |
| tert-Butanol | DMAP (cat.), Triethylamine | DCM | Room Temp. | High |
| 1-Adamantanol (B105290) | Triethylamine | Toluene | Reflux | Low |
| 1-Adamantanol | Imidazole | DMF | 60 °C | Moderate |
| 1-Adamantanol | DMAP (cat.), Triethylamine | DCM | Reflux | Moderate to High |
| Linalool | Pyridine | DCM | Room Temp. | Moderate |
| Linalool | DMAP (cat.), Triethylamine | DCM | Room Temp. | High |
Experimental Protocols
Key Experiment: Silylation of 1-Adamantanol with this compound using a DMAP Catalyst
This protocol describes a method for the silylation of the sterically hindered tertiary alcohol, 1-adamantanol, using this compound with a catalytic amount of DMAP.
Materials:
-
1-Adamantanol
-
This compound
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (flame-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 1-adamantanol (1.0 eq.).
-
Dissolve the 1-adamantanol in anhydrous DCM.
-
Add triethylamine (1.5 eq.) to the solution.
-
Add a catalytic amount of DMAP (0.1 eq.).
-
Stir the mixture at room temperature for 10 minutes.
-
Slowly add a solution of this compound (1.2 eq.) in anhydrous DCM to the reaction mixture dropwise.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction may require several hours to overnight for completion.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate (B1210297) gradient).
Visualizations
Caption: Catalytic cycle for DMAP-mediated silylation.
Caption: General experimental workflow for silylation.
Caption: Troubleshooting decision tree for low yield.
Preventing hydrolysis of chlorotriphenylsilane during storage and handling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the hydrolysis of chlorotriphenylsilane during storage and handling. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your research and development activities.
Troubleshooting Guides
This section addresses specific issues that may arise during the storage and handling of this compound, leading to its degradation via hydrolysis.
Issue 1: Visible Fuming or Cloudiness Upon Opening a New Bottle of this compound
-
Question: I've just opened a brand-new bottle of this compound, and it's fuming and appears slightly cloudy. Is the product degraded?
-
Answer: The fuming you are observing is likely the reaction of this compound with atmospheric moisture, which produces hydrogen chloride (HCl) gas.[1] This indicates that the compound is reactive and moisture-sensitive. While slight fuming upon initial opening in a non-inert atmosphere is common, significant cloudiness could suggest partial hydrolysis has already occurred, leading to the formation of triphenylsilanol (B1683266) or its condensation product, hexaphenyldisiloxane (B154894).
Recommended Actions:
-
Immediately move the container to a glovebox or a fume hood with a dry, inert atmosphere (e.g., nitrogen or argon).
-
Before extensive use in a moisture-sensitive reaction, it is advisable to perform a purity check.
-
For future prevention, ensure all transfers and handling are performed under strictly anhydrous and inert conditions.
-
Issue 2: Inconsistent or Low Yields in Silylation Reactions
-
Question: My silylation reactions using this compound are giving inconsistent and lower-than-expected yields. Could hydrolysis of the silylating agent be the cause?
-
Answer: Yes, hydrolysis of this compound is a primary suspect for poor performance in silylation reactions.[2] If the reagent has been compromised by moisture, its effective concentration is reduced, leading to incomplete reactions.[3][4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for silylation reactions.
Frequently Asked Questions (FAQs)
Storage
-
Q1: What are the ideal storage conditions for this compound?
-
A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as water, alcohols, and strong bases.[5] Storage under an inert atmosphere of nitrogen or argon is highly recommended to prevent hydrolysis.[5]
-
-
Q2: Can I store this compound in a standard laboratory refrigerator?
-
A2: Yes, refrigeration is a suitable storage temperature. However, it is crucial to ensure the container is sealed with a high-quality, moisture-proof cap. When removing the container from the refrigerator, allow it to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surfaces of the container and the compound itself.
-
-
Q3: What type of container is best for storing this compound?
-
A3: Glass bottles with PTFE-lined caps (B75204) are ideal. The packaging it is supplied in is generally appropriate, provided the seal is not compromised. For long-term storage of larger quantities, consider using a container with a septum port to allow for the removal of the compound via syringe under an inert atmosphere without opening the main cap.
-
Handling
-
Q4: What are the essential precautions for handling this compound in the laboratory?
-
Q5: How can I minimize exposure to moisture during handling?
-
A5:
-
Inert Atmosphere: Whenever possible, handle the compound under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
-
Dry Glassware: Ensure all glassware is rigorously dried before use, either by flame-drying under vacuum or oven-drying at >120°C for several hours and cooling in a desiccator.[7]
-
Anhydrous Solvents: Use high-purity, anhydrous solvents for all reactions and transfers.
-
Quick Transfers: If handling in a fume hood, minimize the time the container is open to the atmosphere.
-
-
Hydrolysis and Stability
-
Q6: What is the chemical reaction for the hydrolysis of this compound?
-
A6: this compound reacts with water to form triphenylsilanol and hydrogen chloride. The triphenylsilanol can then undergo self-condensation to form hexaphenyldisiloxane and water.
Caption: Hydrolysis and condensation of this compound.
-
-
Q7: How does the structure of a chlorosilane affect its hydrolytic stability?
Data Presentation
Table 1: Comparative Hydrolytic Stability of Hydrosilanes (Proxy for Chlorosilanes)
The following table summarizes the hydrolytic stability of various hydrosilanes at neutral pH over 24 hours, as determined by ¹H-NMR and GC-MS. This data is provided as a proxy to illustrate the influence of substituents on the stability of the Si-H bond, which can offer insights into the relative stability of the Si-Cl bond in analogous chlorosilanes. Monoaryl and monoalkyl silanes were found to be the most susceptible to degradation.[8]
| Silane Type | Substituents | Stability after 24h at neutral pH | % Reduction of Starting Material (if unstable) |
| Monoaryl | Phenyl | Unstable | 31% |
| Monoalkyl | Alkyl chain | Unstable | 22% |
| Diaryl | Diphenyl | Stable | Not applicable |
| Dialkyl | Dialkyl chains | Stable | Not applicable |
| Alkyl Aryl | Alkyl and Aryl | Stable | Not applicable |
| Triaryl | Triphenyl | Stable | Not applicable |
| Trialkyl | Trialkyl chains | Stable | Not applicable |
Data adapted from a study on hydrosilanes and should be considered as an estimation of relative stability for chlorosilanes.[8]
Experimental Protocols
Protocol 1: Purity Assessment of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for determining the purity of this compound and detecting the presence of its primary hydrolysis product, triphenylsilanol, and the condensation product, hexaphenyldisiloxane.
-
Sample Preparation:
-
Under an inert atmosphere (glovebox), accurately weigh approximately 10 mg of this compound into a clean, dry 2 mL GC vial.
-
Add 1 mL of anhydrous hexane (B92381) or toluene (B28343) to the vial and cap it immediately.
-
Gently swirl to dissolve the sample.
-
-
GC-MS Instrumentation and Conditions:
-
GC System: Agilent 7890B GC or equivalent.[9]
-
MS System: Agilent 5977A Series GC/MSD or equivalent.[10]
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[11]
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL (splitless injection).[11]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: 20 °C/min to 300 °C.
-
Hold: 10 minutes at 300 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 50-500.
-
-
Data Analysis:
-
Identify the peak for this compound.
-
Search for peaks corresponding to triphenylsilanol and hexaphenyldisiloxane.
-
Calculate the purity by peak area percentage, assuming similar response factors for the parent compound and its degradation products.
-
Protocol 2: Determination of Water Content in Solvents by Karl Fischer Titration
To prevent hydrolysis, it is crucial to use anhydrous solvents. This protocol describes how to verify the water content of a solvent using Karl Fischer titration.[12][13]
-
Instrumentation:
-
Volumetric or coulometric Karl Fischer titrator.[14]
-
-
Reagents:
-
Karl Fischer titrant (one-component or two-component).[15]
-
Anhydrous methanol (B129727) or other suitable solvent for the titration cell.
-
Certified water standard for titer determination.
-
-
Procedure:
-
Titer Determination:
-
Add fresh, dry solvent to the titration cell and pretitrate to a stable endpoint to remove any residual moisture.
-
Inject a known amount of the certified water standard into the cell and titrate to the endpoint.
-
Repeat the titer determination at least three times to ensure accuracy and precision.
-
-
Sample Analysis:
-
Inject a known volume or weight of the solvent to be tested into the pre-titrated cell.
-
Titrate to the endpoint. The instrument will calculate the water content in ppm or percentage.
-
-
-
Acceptance Criteria:
-
For use in moisture-sensitive reactions with this compound, the water content of the solvent should ideally be below 50 ppm.
-
Mandatory Visualization
Caption: Recommended workflow for preventing hydrolysis.
References
- 1. researchgate.net [researchgate.net]
- 2. fiveable.me [fiveable.me]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. anantha-kattani.medium.com [anantha-kattani.medium.com]
- 6. Problem with Reaction Path Diagram [groups.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. dl.icdst.org [dl.icdst.org]
- 14. mt.com [mt.com]
- 15. mcckf.com [mcckf.com]
Troubleshooting incomplete silylation of polyhydroxylated compounds
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with the incomplete silylation of polyhydroxylated compounds (e.g., sugars, steroids, phenols). The following information is designed to help you troubleshoot and optimize your derivatization process for successful analysis, primarily by gas chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete silylation of my polyhydroxylated compounds?
A1: Incomplete silylation is a frequent issue that can typically be attributed to one or more of the following factors:
-
Presence of Moisture : Silylating reagents are highly susceptible to hydrolysis. Any moisture in your sample, solvent, or glassware will consume the reagent, reducing the amount available to derivatize your analyte.[1][2] It is crucial to ensure anhydrous conditions for the reaction.[3]
-
Steric Hindrance : The structure of the compound itself can impede the reaction. Bulky substituents near the hydroxyl groups can make it difficult for the silyl (B83357) group to attach, especially for tertiary alcohols.[1]
-
Suboptimal Silylating Reagent : The reactivity of silylating agents varies.[1] A less potent reagent may not be sufficient to derivatize all hydroxyl groups, particularly those that are sterically hindered.
-
Inadequate Reaction Conditions : The temperature and duration of the silylation reaction are critical. Insufficient heat or time may not allow the reaction to go to completion.[1]
-
Improper Reagent-to-Analyte Ratio : An insufficient amount of the silylating reagent will lead to incomplete derivatization. An excess of the reagent is generally recommended to drive the reaction to completion.[1]
Q2: How can I identify incomplete silylation in my GC-MS results?
A2: Incomplete silylation is typically identified during chromatographic analysis. You may observe:
-
Multiple Peaks for a Single Analyte : You might see a peak for the underivatized compound, a peak for the desired fully silylated product, and potentially several peaks for partially silylated intermediates.[1][2] This leads to confusion about the number of components in your sample.[4]
-
Poor Peak Shape and Tailing : Underivatized or partially derivatized polar compounds can interact with active sites in the GC system, leading to tailing peaks.
-
Low Response/Poor Sensitivity : If a significant portion of the analyte is not fully derivatized, the detector response for the desired compound will be lower than expected.[1]
-
Inconsistent and Irreproducible Results : Variable levels of incomplete silylation will lead to poor reproducibility in your quantitative analysis.[1]
Q3: Which silylating reagent should I choose for my polyhydroxylated compound?
A3: The choice of reagent depends on the reactivity of the hydroxyl groups and the overall structure of your analyte. Silylamides like BSTFA and MSTFA are powerful silyl donors.[5]
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) : A powerful and widely used reagent. Its byproducts are highly volatile and elute with the solvent front, ensuring excellent chromatographic separations.[6] It is effective for a wide range of polar compounds, including alcohols, phenols, and carboxylic acids.[7]
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) : The most volatile of the TMS-acetamides, making it valuable for identifying compounds that might otherwise be obscured by reagent byproducts. It is a highly reactive silylating reagent for various functional groups, including hydroxyls, carboxyls, and amines.[8]
-
BSTFA or MSTFA + 1-10% TMCS (Trimethylchlorosilane) : The addition of TMCS as a catalyst significantly increases the silylating power of BSTFA and MSTFA.[7][9] This mixture is ideal for derivatizing compounds that are difficult to silylate, such as sterically hindered hydroxyls and fatty acid amides.[7]
-
TMSI (N-Trimethylsilylimidazole) : An extremely active reagent, particularly for silylating carbohydrate hydroxyl groups.[5] It is stronger than BSTFA and MSTFA for carbohydrates and steroids.[9]
Troubleshooting Guide
Step 1: Verify Anhydrous Conditions
The presence of water is a primary cause of silylation failure.[1]
-
Action : Thoroughly dry all glassware in an oven (e.g., at 120 °C for at least 2 hours) and cool in a desiccator before use.[1]
-
Action : Use high-purity, anhydrous solvents. If necessary, distill solvents over a suitable drying agent.[1]
-
Action : If your sample is in an aqueous solution, it must be dried completely. A common method is to evaporate the solvent under a gentle stream of nitrogen or by lyophilization.[1]
Step 2: Optimize Reagent and Catalyst
The choice and amount of silylating reagent are crucial.
-
Action : Select a powerful silylating agent appropriate for your compound. For polyhydroxylated compounds, catalyzed reagents like BSTFA + 1% TMCS or MSTFA + 1% TMCS are often necessary.[7]
-
Action : Increase the excess of the silylating reagent. A molar ratio of at least 2:1 of the silylating reagent to each active hydrogen in the molecule is a good starting point. For complex samples or if moisture is suspected, a larger excess may be beneficial.[1]
Step 3: Optimize Reaction Conditions (Time and Temperature)
Ensure the reaction has enough time and energy to proceed to completion.
-
Action : Increase the reaction temperature. Many silylation reactions for polyhydroxylated compounds require heating, typically between 60-80°C.[2]
-
Action : Extend the reaction time. While some reactions are rapid, others, especially with hindered hydroxyl groups, may require 30-60 minutes or longer at an elevated temperature.[1]
Data Presentation
Table 1: Comparison of Common Silylating Reagents for Polyhydroxylated Compounds
| Silylating Reagent | Key Advantages | Disadvantages | Typical Applications |
| BSTFA | High volatility of byproducts, minimizing chromatographic interference.[10] Reacts rapidly and completely with many polar compounds.[10] | May require a catalyst (e.g., TMCS) for hindered hydroxyls.[10] | General purpose for alcohols, phenols, carboxylic acids.[7] |
| MSTFA | Byproducts are even more volatile than those from BSTFA. Does not produce byproducts that can damage the GC column. | May be less reactive than catalyzed mixtures for very difficult compounds. | Metabolomics, analysis of trace compounds, drugs.[8] |
| BSTFA + 1% TMCS | Increased silylating power due to the catalyst.[7] Ideal for difficult-to-silylate compounds.[9] | TMCS is highly sensitive to moisture. | Sterically hindered hydroxyls, fatty acid amides, carbohydrates.[7] |
| TMSI | The strongest common silylator for carbohydrates and steroids.[9] Reacts quickly with hydroxyls.[9] | Byproduct (imidazole) is non-volatile and may precipitate.[5] | Carbohydrates, steroids, nucleosides. |
Experimental Protocols
Detailed Protocol: Silylation of Glucose for GC-MS Analysis
This protocol describes the derivatization of D-glucose using an oximation step followed by silylation with BSTFA + 1% TMCS. The oximation step is crucial for reducing sugars to prevent the formation of multiple anomeric forms.[11]
Materials:
-
D-Glucose standard
-
Methoxyamine hydrochloride
-
Anhydrous Pyridine (B92270)
-
BSTFA + 1% TMCS
-
2 mL GC vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation :
-
Accurately weigh approximately 1 mg of the D-glucose standard into a 2 mL GC vial.
-
If the sample is in solution, evaporate to complete dryness under a gentle stream of nitrogen.
-
-
Oximation :
-
Silylation :
-
GC-MS Analysis :
-
Allow the vial to cool to room temperature.
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Example GC Oven Program : Initial temperature of 150°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.[1]
-
Example MS Conditions : Electron Ionization (EI) at 70 eV; Scan Range: m/z 50-750.[1]
-
Visualizations
Caption: Troubleshooting workflow for incomplete silylation.
Caption: General chemical reaction for silylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 5. researchgate.net [researchgate.net]
- 6. TS-38829 - BSTFA GC Silylation Reagent, 100g | Analytics-Shop [analytics-shop.com]
- 7. thomassci.com [thomassci.com]
- 8. nbinno.com [nbinno.com]
- 9. Silylation Reagents | Thermo Fisher Scientific [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to 1H NMR Confirmation of Triphenylsilyl Ether Formation
The protection of alcohols is a fundamental strategy in multi-step organic synthesis. Triphenylsilyl (TPS) ethers are frequently employed for this purpose, offering robust protection for hydroxyl groups under a variety of reaction conditions. Verifying the successful conversion of an alcohol to its corresponding silyl (B83357) ether is critical for proceeding with a synthetic sequence. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most direct and informative method for this confirmation. This guide compares the ¹H NMR spectra of a starting alcohol with its resulting triphenylsilyl ether, providing experimental data and a standard protocol for the reaction.
Comparative ¹H NMR Data: Alcohol vs. Triphenylsilyl Ether
The transformation from an alcohol to a triphenylsilyl ether induces several distinct and readily identifiable changes in the ¹H NMR spectrum. The most conclusive evidence of a successful reaction includes the disappearance of the labile hydroxyl proton signal and the appearance of a complex multiplet corresponding to the phenyl protons of the triphenylsilyl group.
To illustrate these changes, the following table summarizes the expected ¹H NMR data for a model reaction: the conversion of benzyl (B1604629) alcohol to benzyl (triphenylsilyl) ether.
| Compound | Functional Group | Proton Assignment | Typical Chemical Shift (δ, ppm) | Key Observation |
| Benzyl Alcohol (Starting Material) | Alcohol | -OH | 1.5 - 4.0 (broad singlet) | Signal disappears upon ether formation. |
| -CH₂- (α-protons) | ~ 4.7 | Experiences a minor shift. | ||
| Ar-H (Benzyl) | 7.2 - 7.4 | Signal becomes part of a larger aromatic region. | ||
| Benzyl (triphenylsilyl) ether (Product) | Silyl Ether | -OH | N/A | Absence of the hydroxyl proton signal. |
| -CH₂- (α-protons) | ~ 4.8 | Minor downfield shift relative to the alcohol. | ||
| Ar-H (Benzyl + SiPh₃) | 7.2 - 7.8 | Appearance of a large, complex multiplet (15H) for the SiPh₃ group, integrating with the 5H from the benzyl group. |
Note: Chemical shifts are approximate and can vary based on the solvent and concentration.
The primary indicators of successful triphenylsilyl ether formation are:
-
Disappearance of the -OH Signal : The broad singlet corresponding to the acidic hydroxyl proton is absent in the product spectrum.[1][2]
-
Appearance of Triphenylsilyl Protons : The product spectrum is dominated by signals in the aromatic region (typically δ 7.2-7.8 ppm) corresponding to the 15 protons of the three phenyl rings on the silicon atom.[3]
-
Shift of α-Protons : The protons on the carbon adjacent to the oxygen atom (α-protons) exhibit a subtle change in their chemical shift, providing secondary confirmation of the new chemical environment.[1][2]
Experimental Protocol: Synthesis of a Triphenylsilyl Ether
This protocol provides a general and reliable method for the silylation of a primary alcohol using triphenylsilyl chloride and imidazole (B134444) as a base.[4]
Materials:
-
Alcohol (1.0 eq)
-
Triphenylsilyl chloride (TPSCl, 1.1 eq)
-
Imidazole (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line, and standard glassware for extraction and purification.
Procedure:
-
Reaction Setup : To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the alcohol (1.0 eq) and imidazole (1.5 eq).
-
Dissolution : Dissolve the solids in anhydrous DMF.
-
Addition of Silylating Agent : Add triphenylsilyl chloride (1.1 eq) to the solution portion-wise at room temperature. The reaction is typically exothermic.
-
Reaction Monitoring : Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is fully consumed (typically 1-4 hours).
-
Workup : Quench the reaction by pouring the mixture into a separatory funnel containing diethyl ether and saturated aqueous sodium bicarbonate solution.
-
Extraction : Separate the layers. Extract the aqueous layer twice more with diethyl ether.
-
Washing : Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude product via flash column chromatography on silica (B1680970) gel, typically using a gradient of ethyl acetate (B1210297) in hexanes.
-
NMR Sample Preparation : Dissolve a small sample (5-10 mg) of the purified product in a suitable deuterated solvent (e.g., CDCl₃) and acquire the ¹H NMR spectrum.
Visualization of Reaction and Spectral Changes
The following diagram illustrates the workflow for the synthesis and the key diagnostic changes observed in the ¹H NMR spectrum upon successful triphenylsilyl ether formation.
Caption: Reaction workflow and key ¹H NMR spectral changes.
References
A Head-to-Head Battle of Bulky Guardians: Chlorotriphenylsilane vs. t-Butyldimethylsilyl Chloride as Protecting Groups
For researchers, scientists, and drug development professionals navigating the intricate world of multi-step organic synthesis, the choice of a protecting group for hydroxyl functionalities is a critical decision that can significantly impact the efficiency and success of a synthetic route. This guide provides an in-depth, objective comparison of two popular bulky silyl (B83357) ether protecting groups: the triphenylsilyl (TPS) group, introduced by chlorotriphenylsilane (TPSCl), and the t-butyldimethylsilyl (TBDMS) group, introduced by t-butyldimethylsilyl chloride (TBDMSCl).
This comparison is supported by experimental data on their relative stability and detailed protocols for their application, enabling informed decisions in the strategic design of complex molecule synthesis.
At a Glance: Key Properties and Stability
The primary determinant of a silyl ether's stability is the steric bulk around the silicon atom. Both TPS and TBDMS groups are considered "bulky" and offer significantly greater stability compared to smaller silyl groups like trimethylsilyl (B98337) (TMS). This enhanced stability is crucial for withstanding a wide range of reaction conditions encountered in multi-step syntheses.
| Silylating Agent | Protecting Group | Structure of Protecting Group | Key Features |
| This compound (TPSCl) | Triphenylsilyl (TPS) | Exceptionally bulky due to three phenyl rings, offering very high stability. | |
| t-Butyldimethylsilyl chloride (TBDMSCl) | t-Butyldimethylsilyl (TBDMS or TBS) | A widely used and robust protecting group with a good balance of stability and ease of removal.[1] |
Quantitative Stability Comparison
The stability of silyl ethers is most commonly evaluated by their relative rates of hydrolysis under acidic and basic conditions. While direct kinetic data comparing TPS and TBDMS ethers under identical conditions is sparse in the literature, a general order of stability can be established based on available data for various silyl ethers.[2][3][4]
Relative Stability in Acidic Media:
The stability of silyl ethers to acid-catalyzed hydrolysis increases dramatically with steric hindrance. The general order of stability is:
TMS < TES < TBDMS < TIPS < TBDPS
While not always included in these direct comparisons, the triphenylsilyl (TPS) group, with its three bulky phenyl substituents, is generally considered to be even more sterically hindered than the t-butyldimethylsilyl (TBDMS) group. This suggests that TPS ethers are significantly more stable under acidic conditions than TBDMS ethers. One source suggests a relative acid-catalyzed solvolysis rate order of Me3Si[5] < Et3Si[6] < t-BuMe2Si[7] < i-Pr3Si[8] < t-BuPh2Si[9], and while TPS is not listed, the high stability of the structurally related t-butyldiphenylsilyl (TBDPS) group further supports the exceptional stability of arylsilyl ethers.[10]
Relative Stability in Basic Media:
Under basic conditions, the stability trend is similar, with sterically encumbered silyl ethers being more robust. The relative resistance to base-catalyzed hydrolysis is generally:
TMS < TES < TBDMS ≈ TBDPS < TIPS
Again, the significant stability of the TBDPS group suggests that the TPS group would also confer high stability in basic media, comparable to or even exceeding that of the TBDMS group.[2]
Experimental Protocols: Protection and Deprotection
To provide a practical comparison, the following are detailed experimental protocols for the protection of a model primary alcohol, benzyl (B1604629) alcohol, with both TPSCl and TBDMSCl, and their subsequent deprotection.
Protection of Benzyl Alcohol
Protocol 1: Protection with t-Butyldimethylsilyl Chloride (TBDMSCl)
This widely used protocol, often referred to as Corey's procedure, is highly reliable for the silylation of primary alcohols.[11]
-
Materials:
-
Benzyl alcohol (1.0 equiv)
-
t-Butyldimethylsilyl chloride (TBDMSCl, 1.1 equiv)
-
Imidazole (B134444) (2.2 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
-
Procedure:
-
Dissolve benzyl alcohol (1.0 equiv), TBDMSCl (1.1 equiv), and imidazole (2.2 equiv) in anhydrous DMF.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield benzyl t-butyldimethylsilyl ether.
-
Protocol 2: Protection with this compound (TPSCl)
This protocol is adapted from general procedures for the silylation of alcohols with bulky silyl chlorides.
-
Materials:
-
Benzyl alcohol (1.0 equiv)
-
This compound (TPSCl, 1.1 equiv)
-
Imidazole (2.5 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of benzyl alcohol (1.0 equiv) in anhydrous DMF, add imidazole (2.5 equiv).
-
Add this compound (1.1 equiv) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield benzyl triphenylsilyl ether.
-
Deprotection of Silyl Ethers
The most common method for the cleavage of bulky silyl ethers is through the use of a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF).
Protocol 3: Deprotection of Benzyl t-Butyldimethylsilyl Ether with TBAF
This is a standard and highly effective procedure for the removal of TBDMS groups.
-
Materials:
-
Benzyl t-butyldimethylsilyl ether (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (1.1 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Dichloromethane
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the benzyl t-butyldimethylsilyl ether in anhydrous THF.
-
Add the 1 M TBAF solution in THF (1.1 equiv) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding water.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to obtain benzyl alcohol.
-
Protocol 4: Deprotection of Benzyl Triphenylsilyl Ether with TBAF
Due to the increased stability of the TPS ether, slightly more forcing conditions or longer reaction times may be necessary compared to the deprotection of a TBDMS ether.
-
Materials:
-
Benzyl triphenylsilyl ether (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the benzyl triphenylsilyl ether in anhydrous THF.
-
Add the 1 M TBAF solution in THF (1.2 equiv) and stir the mixture at room temperature.
-
Monitor the reaction by TLC. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be applied.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield benzyl alcohol.
-
Visualizing the Workflow and Stability
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion: Making the Right Choice
The selection between this compound and t-butyldimethylsilyl chloride as a protecting group strategy depends on the specific demands of the synthetic route.
-
t-Butyldimethylsilyl chloride (TBDMSCl) remains the workhorse for many applications, offering a well-understood and reliable balance of stability and reactivity. Its deprotection conditions are generally milder than those required for more robust silyl ethers.
-
This compound (TPSCl) is the choice for situations demanding exceptional stability. The resulting triphenylsilyl ether can withstand harsher reaction conditions where a TBDMS group might be labile. This superior stability, however, comes at the cost of requiring more forcing conditions for its eventual removal.
For syntheses requiring orthogonal protection strategies, the significant difference in stability between TBDMS and TPS ethers can be exploited. A TBDMS ether could be selectively cleaved in the presence of a TPS ether under carefully controlled conditions. Ultimately, a thorough understanding of the stability and reactivity profiles of these protecting groups is paramount for the successful execution of complex, multi-step organic syntheses in research and drug development.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Silyl ether - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. TBS Deprotection - TBAF [commonorganicchemistry.com]
A Comparative Guide to the Quantitative Analysis of Silylation Reactions by HPLC
For researchers, scientists, and drug development professionals, the derivatization of analytes is a critical step to enhance their chromatographic behavior and detectability. While silylation is a cornerstone technique in gas chromatography (GC) for increasing volatility and thermal stability, its application in High-Performance Liquid Chromatography (HPLC) is less common but holds potential for specific applications.[1][2] This guide provides an objective comparison of silylation reactions for quantitative analysis by HPLC, offering insights into reagent selection, experimental protocols, and the inherent challenges of this analytical approach.
Silylation involves the replacement of an active hydrogen in functional groups like hydroxyls, carboxyls, and amines with a silyl (B83357) group, thereby reducing the polarity of the analyte.[3] In the context of reversed-phase HPLC, this modification leads to increased retention on non-polar stationary phases, which can be advantageous for the analysis of very polar compounds that are poorly retained.
Comparison of Common Silylation Reagents for HPLC Applications
The choice of a silylation reagent is pivotal and depends on the analyte's structure, reactivity, and the desired stability of the resulting silyl derivative. While extensive comparative data for HPLC is limited, we can extrapolate from the wealth of knowledge in GC applications to guide reagent selection. The ideal reagent for HPLC would produce a derivative that is stable in aqueous/organic mobile phases.
Table 1: Performance Characteristics of Common Silylation Reagents
| Reagent | Common Abbreviation | Key Features & Considerations for HPLC | Byproducts |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | A versatile and widely used reagent. Its byproducts are volatile, which is more of an advantage in GC but can simplify sample cleanup for HPLC.[2] | N-methyltrifluoroacetamide, Trifluoroacetamide |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Considered one of the most powerful silylating reagents for hydroxyl groups. Its byproducts are highly volatile.[2] The resulting TMS-derivatives are the least sterically hindered, but also potentially less stable to hydrolysis in aqueous mobile phases. | N-methyltrifluoroacetamide |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | Forms more stable tert-butyldimethylsilyl (TBDMS) derivatives due to the bulky t-butyl group, which offers greater steric protection against hydrolysis. This increased stability is a significant advantage for HPLC analysis where aqueous mobile phases are common.[4][5] | N-methyltrifluoroacetamide |
| Trimethylchlorosilane | TMCS | Often used as a catalyst in combination with other silylating reagents like BSTFA or MSTFA to increase their reactivity. It is highly reactive and moisture-sensitive.[6] | HCl |
| Hexamethyldisilazane | HMDS | A less reactive reagent, often requiring higher temperatures or longer reaction times. It can be used for silylating alcohols and phenols.[6] | Ammonia |
Quantitative Performance Metrics (Hypothetical Comparison for HPLC)
Due to the scarcity of direct comparative studies of silylation for HPLC, the following table presents a hypothetical comparison based on known chemical properties and their likely impact on HPLC analysis. The stability of the derivative is a key factor for robust quantitative methods.
Table 2: Hypothetical Quantitative Performance in Reversed-Phase HPLC
| Parameter | MSTFA-derived (TMS) | BSTFA-derived (TMS) | MTBSTFA-derived (TBDMS) |
| Derivative Stability in Aqueous Mobile Phase | Lower | Lower | Higher |
| Potential for On-Column Hydrolysis | High | High | Low to Moderate |
| Reproducibility | Potentially lower due to instability | Potentially lower due to instability | Potentially higher due to stability |
| Increase in Retention Time (vs. underivatized) | Significant | Significant | Very Significant |
| Suitability for Quantitative Analysis | Challenging; requires rigorous control of water content and analysis time. | Challenging; requires rigorous control of water content and analysis time. | More promising due to enhanced derivative stability. |
Experimental Protocols
The following are proposed protocols adapted for HPLC analysis. It is crucial to underscore that these methods require thorough validation for specific applications. A key challenge in silylation for HPLC is the solvent-reagent compatibility and the stability of the derivatives in the final sample solvent injected into the HPLC.
Protocol 1: Silylation of a Phenolic Compound with MTBSTFA for HPLC-UV Analysis
This protocol is designed to produce a more stable TBDMS derivative suitable for reversed-phase HPLC.
Materials:
-
Dried sample containing the phenolic analyte.
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
Anhydrous pyridine (B92270) or acetonitrile (B52724).
-
Heating block or oven.
-
HPLC vials with inserts.
Procedure:
-
Ensure the sample extract is completely dry, as silylating reagents are highly sensitive to moisture.[4]
-
In an HPLC vial, dissolve the dried sample in 50 µL of anhydrous pyridine.
-
Add 50 µL of MTBSTFA to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes.[4]
-
Cool the vial to room temperature.
-
Evaporate the solvent under a gentle stream of nitrogen. This step is crucial to remove the reactive silylation reagent.
-
Reconstitute the residue in a suitable solvent compatible with the HPLC mobile phase (e.g., pure acetonitrile or a high percentage of organic solvent).
-
The sample is now ready for injection into the HPLC system.
Proposed HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water. Due to the potential for hydrolysis, it is advisable to start with a higher organic content and minimize the time the sample is exposed to highly aqueous conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength for the derivatized analyte.
Visualizing the Workflow and Logic
To better understand the process and decision-making involved, the following diagrams illustrate the experimental workflow and the logical considerations for selecting a silylation strategy for HPLC.
Caption: Experimental workflow for silylation followed by HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Silylation of Non-Steroidal Anti-Inflammatory Drugs [sigmaaldrich.com]
- 3. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Stability of Triphenylsilyl Ethers: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group for hydroxyl functionalities is a critical decision in the intricate art of organic synthesis. Among the diverse arsenal (B13267) of silyl (B83357) ethers, the triphenylsilyl (TPS) group offers a unique stability profile. This guide provides an objective comparison of the stability of triphenylsilyl ethers under acidic and basic conditions, supported by available data and detailed experimental protocols for their cleavage.
Triphenylsilyl ethers exhibit a distinct stability pattern that positions them as valuable tools in multi-step synthetic strategies. Their stability is primarily influenced by the steric bulk of the three phenyl groups surrounding the silicon atom, which modulates their reactivity towards both acidic and basic reagents.
Quantitative Comparison of Silyl Ether Stability
The stability of silyl ethers is a critical factor in their selection and strategic use. The following table summarizes the relative rates of cleavage for common silyl ethers under acidic and basic conditions, providing a quantitative perspective on their reactivity.
| Silyl Ether | Abbreviation | Relative Rate of Acidic Cleavage (vs. TMS=1) | Relative Rate of Basic Cleavage (vs. TMS=1) |
| Trimethylsilyl (B98337) | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| Triphenylsilyl | TPS | 400 | ~1 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Note: These values are approximate and can be influenced by the specific substrate and reaction conditions.
Under acidic conditions, triphenylsilyl ethers are significantly more stable than trimethylsilyl (TMS) and triethylsilyl (TES) ethers. However, they are considerably more labile than the bulkier tert-butyldimethylsilyl (TBDMS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS) ethers. This intermediate stability allows for the selective deprotection of TPS ethers in the presence of more robust silyl protecting groups.
Conversely, under basic conditions, triphenylsilyl ethers are notably labile, exhibiting a reactivity comparable to that of TMS ethers. This susceptibility to base-catalyzed cleavage provides a valuable orthogonal deprotection strategy, allowing for the removal of a TPS group while leaving acid-labile or other base-stable protecting groups intact.
Experimental Protocols
The selective cleavage of triphenylsilyl ethers can be achieved under a variety of conditions, ranging from mild to strong acid and base catalysis. The choice of reagent and conditions depends on the desired selectivity and the presence of other functional groups in the molecule.
Acidic Deprotection Protocols
1. Mild Acidic Cleavage:
-
Objective: To deprotect a triphenylsilyl ether under mild acidic conditions.
-
Reagents: Acetic acid (AcOH), Tetrahydrofuran (THF), Water.
-
Procedure:
-
Dissolve the triphenylsilyl ether in a mixture of THF and acetic acid (e.g., 3:1 v/v).
-
Add a small amount of water to facilitate hydrolysis.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
-
2. Strong Acidic Cleavage:
-
Objective: To deprotect a triphenylsilyl ether under more forcing acidic conditions.
-
Reagents: Hydrochloric acid (HCl) or Trifluoroacetic acid (TFA), Methanol (B129727) (MeOH) or Dichloromethane (DCM).
-
Procedure:
-
Dissolve the triphenylsilyl ether in a suitable solvent such as methanol or dichloromethane.
-
Cool the solution in an ice bath.
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl or 1-5% TFA).
-
Stir the reaction at 0°C to room temperature, monitoring by TLC.
-
Once the reaction is complete, quench by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify by flash chromatography if required.
-
Basic Deprotection Protocols
1. Mild Basic Cleavage:
-
Objective: To deprotect a triphenylsilyl ether under mild basic conditions.
-
Reagents: Potassium carbonate (K₂CO₃), Methanol (MeOH).
-
Procedure:
-
Dissolve the triphenylsilyl ether in methanol.
-
Add an excess of solid potassium carbonate.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be further purified by column chromatography.
-
2. Strong Basic Cleavage (using Fluoride (B91410) ions):
-
Objective: To rapidly deprotect a triphenylsilyl ether using a fluoride source.
-
Reagents: Tetrabutylammonium fluoride (TBAF) solution in THF.
-
Procedure:
-
Dissolve the triphenylsilyl ether in anhydrous THF under an inert atmosphere.
-
Add a 1M solution of TBAF in THF (typically 1.1-1.5 equivalents) dropwise at room temperature.
-
Stir the reaction and monitor by TLC. Cleavage is often rapid.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography.
-
Visualizing Reaction Mechanisms and Workflows
To further clarify the processes involved in the manipulation of triphenylsilyl ethers, the following diagrams, generated using the DOT language, illustrate the general mechanisms of cleavage and a typical experimental workflow.
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of Triphenylsilyl Derivatives
For researchers, scientists, and drug development professionals navigating the complexities of mass spectrometry, the choice of derivatizing agent is a critical decision that profoundly impacts the structural elucidation of analytes. While trimethylsilyl (B98337) (TMS) derivatives are ubiquitous, triphenylsilyl (TPS) derivatives present a unique set of characteristics. This guide offers an objective comparison of the mass spectrometry fragmentation patterns of triphenylsilyl derivatives against other common silylating agents, supported by available experimental insights and detailed methodologies.
Triphenylsilyl derivatives, formed by the reaction of an analyte's active hydrogen with a triphenylsilylating agent like triphenylchlorosilane (TPCS), offer distinct advantages in certain analytical scenarios. The three phenyl rings of the TPS group introduce significant steric bulk and unique electronic properties, influencing not only the chromatographic behavior but also the fragmentation pathways upon electron ionization (EI) in a mass spectrometer.
Unraveling the Fragmentation Fingerprint: TPS vs. Other Silyl (B83357) Derivatives
The fragmentation of silyl derivatives in EI-MS is primarily dictated by the stability of the resulting fragment ions. While extensive libraries and studies exist for common silyl derivatives like TMS and tert-butyldimethylsilyl (TBDMS), specific quantitative data for a wide range of TPS-derivatized compounds remains less documented in readily available literature. However, based on the fundamental principles of mass spectrometry and the structure of the TPS group, key fragmentation patterns can be predicted and compared.
A primary fragmentation pathway for all silyl ethers involves the cleavage of a substituent from the silicon atom. In the case of TPS derivatives, the most characteristic fragmentation is the loss of a phenyl radical (C₆H₅•), resulting in a prominent [M-77]⁺ ion. This is in contrast to TMS derivatives, which famously show a loss of a methyl radical ([M-15]⁺) and a characteristic base peak at m/z 73, corresponding to the trimethylsilyl cation ([Si(CH₃)₃]⁺).
The stability of the triphenylsilyl cation and related fragment ions containing the Si-Ph moiety often leads to a different distribution of fragment ion abundances compared to their alkylsilyl counterparts. The interaction between the silicon center and the remote phenyl groups can also lead to complex rearrangements and specific fragmentation pathways that can be diagnostic for the structure of the original analyte.
Table 1: Comparison of Key Mass Spectrometric Features of Common Silyl Derivatives
| Silyl Derivative | Derivatizing Agent | Key Fragmentation Pathways | Common Diagnostic Ions | Remarks |
| Triphenylsilyl (TPS) | Triphenylchlorosilane (TPCS) | Loss of phenyl radical ([M-77]⁺) | [M-C₆H₅]⁺, [Si(C₆H₅)₃]⁺ | Bulky group, may provide unique fragmentation for specific analytes. Less common in routine analysis. |
| Trimethylsilyl (TMS) | BSTFA, MSTFA | Loss of methyl radical ([M-15]⁺) | [M-CH₃]⁺, m/z 73 ([Si(CH₃)₃]⁺) | Most common, extensive spectral libraries available.[1][2][3][4] |
| tert-Butyldimethylsilyl (TBDMS) | MTBSTFA | Loss of tert-butyl radical ([M-57]⁺) | [M-C₄H₉]⁺ | More stable to hydrolysis than TMS derivatives. |
| Triethylsilyl (TES) | Triethylchlorosilane | Loss of ethyl radical ([M-29]⁺) | [M-C₂H₅]⁺ | Intermediate properties between TMS and bulkier silyl groups. |
Experimental Protocols: A Guide to Triphenylsilyl Derivatization
While a universally optimized protocol for all analytes does not exist, the following provides a detailed methodology for the derivatization of hydroxyl-containing compounds with triphenylchlorosilane for GC-MS analysis. This protocol is a general guideline and may require optimization for specific applications.
Objective: To convert a polar analyte containing a hydroxyl group into its more volatile and thermally stable triphenylsilyl ether derivative for GC-MS analysis.
Materials:
-
Analyte of interest
-
Triphenylchlorosilane (TPCS)
-
Anhydrous pyridine (B92270) (or other suitable base catalyst like imidazole)
-
Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile, or toluene)
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the analyte (typically 1-5 mg) into a clean, dry reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous aprotic solvent to dissolve the analyte. Add a 1.5 to 2-fold molar excess of triphenylchlorosilane and an equivalent molar amount of anhydrous pyridine. Pyridine acts as a catalyst and scavenges the HCl byproduct.
-
Reaction: Tightly cap the reaction vial and heat at 60-80°C for 1-2 hours. The optimal reaction time and temperature will depend on the reactivity and steric hindrance of the analyte's hydroxyl group.
-
Sample Work-up (Optional): After cooling to room temperature, the reaction mixture can often be injected directly into the GC-MS. For cleaner samples, a work-up procedure may be beneficial. This can involve the addition of a non-polar solvent (e.g., hexane) and washing with water to remove the pyridine hydrochloride salt. The organic layer is then dried over anhydrous sodium sulfate.
-
GC-MS Analysis: Inject an appropriate volume (typically 1 µL) of the derivatized sample or the organic extract into the GC-MS system.
Visualizing the Fragmentation Pathway
The general fragmentation pathway of a triphenylsilyl ether under electron ionization can be visualized to understand the formation of key diagnostic ions. The following diagram, generated using the DOT language for Graphviz, illustrates this process for a generic alcohol (R-OH) derivatized with a triphenylsilyl group.
Caption: Generalized fragmentation pathway of a triphenylsilyl ether.
Logical Workflow for Derivatization and Analysis
The process from sample preparation to data interpretation follows a logical sequence. The following diagram illustrates the typical workflow for the analysis of a compound requiring triphenylsilyl derivatization.
Caption: Workflow for triphenylsilyl derivatization and GC-MS analysis.
Conclusion
Triphenylsilyl derivatives offer a valuable alternative to more common silylating agents in mass spectrometry, particularly for specific applications where their unique steric and electronic properties can provide more definitive structural information. While the body of literature on their fragmentation patterns is not as extensive as for TMS derivatives, a mechanistic understanding allows for the prediction of key fragmentation pathways, primarily the characteristic loss of a phenyl radical. For researchers in drug development and other scientific fields, exploring the use of TPS derivatization can be a powerful strategy to overcome analytical challenges and gain deeper insights into the structure of complex molecules. Further systematic studies on the mass spectrometric behavior of a wider range of TPS-derivatized compounds would be beneficial to expand the utility of this derivatization technique.
References
A Comparative Guide to Chlorotriphenylsilane Derivatization for Steroid Analysis
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of steroids by gas chromatography-mass spectrometry (GC-MS), derivatization is a critical step to enhance analyte volatility, thermal stability, and improve chromatographic resolution.[1][2][3] This guide provides a comprehensive comparison of chlorotriphenylsilane (TPhCS) derivatization with other common silylation techniques for steroid analysis, supported by experimental data and detailed protocols.
Introduction to Silylation in Steroid Analysis
Silylation involves the replacement of an active hydrogen atom in a steroid's hydroxyl or keto group with a silyl (B83357) group, such as trimethylsilyl (B98337) (TMS) or in this case, triphenylsilyl (TPhS).[4] This chemical modification reduces the polarity and intermolecular hydrogen bonding of the steroid molecules, leading to improved gas chromatographic performance and more informative mass spectra.[3][5]
Comparison of Derivatization Reagents
While direct experimental comparisons involving this compound for steroid analysis are not extensively documented in readily available literature, its performance can be inferred based on the properties of the triphenylsilyl group in comparison to more common silylating agents. The bulky nature of the three phenyl rings in TPhCS is expected to provide greater steric hindrance compared to the methyl groups in trimethylsilylating reagents. This can influence reaction kinetics and the stability of the resulting derivatives.
| Derivatization Reagent | Key Properties | Performance Characteristics |
| This compound (TPhCS) | Forms triphenylsilyl (TPhS) ethers. The TPhS group is sterically bulky and thermally stable. | Reaction: Likely requires more forcing conditions (higher temperature, longer reaction time) due to steric hindrance. Stability: TPhS derivatives are expected to be highly stable due to the bulky phenyl groups protecting the silicon-oxygen bond. Chromatography: May lead to longer retention times compared to TMS derivatives. The rigidity of the phenyl groups could offer unique selectivity for certain isomers. Mass Spectrometry: Expected to produce characteristic high-mass fragment ions, potentially aiding in structural elucidation. |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | A strong trimethylsilylating agent, widely used for its volatility and the volatility of its byproducts.[6] | Reaction: Reacts readily with most hydroxyl groups, though hindered hydroxyls may require a catalyst.[5][7] Stability: TMS derivatives are generally stable under anhydrous conditions.[4] Chromatography: Produces volatile derivatives with good peak shapes.[7] Mass Spectrometry: Generates well-characterized mass spectra with extensive libraries available for compound identification. |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + Trimethylchlorosilane (TMCS) | A powerful silylating mixture where TMCS acts as a catalyst, enhancing the reactivity of BSTFA, especially for hindered hydroxyls and enolization of ketones.[8][9] | Reaction: Highly efficient for a wide range of steroids, including those with hindered functional groups.[8] Stability: TMS derivatives are stable under anhydrous conditions. Chromatography: Excellent chromatographic performance for a broad range of steroids. Mass Spectrometry: Similar to MSTFA, produces characteristic TMS fragmentation patterns. |
| Methoximation followed by Silylation (e.g., Methoxyamine HCl + MSTFA) | A two-step process where ketone groups are first converted to methoximes, followed by silylation of hydroxyl groups.[10][11] | Reaction: Prevents the formation of multiple enol-TMS isomers for ketosteroids, simplifying chromatograms.[10][12] Stability: Methoxime-TMS derivatives are stable and provide good chromatographic performance. Chromatography: Yields single, sharp peaks for each ketosteroid, improving quantification.[11] Mass Spectrometry: Produces characteristic mass spectra indicative of both the methoxime and TMS moieties. |
Experimental Protocols
Protocol 1: this compound (TPhCS) Derivatization (General Procedure)
-
Sample Preparation: Accurately weigh 1-5 mg of the steroid standard or dried sample extract into a reaction vial.
-
Solvent Addition: Add 200 µL of an anhydrous aprotic solvent (e.g., pyridine, acetonitrile, or DMF) to dissolve the sample.
-
Reagent Addition: Add a molar excess of this compound (TPhCS). The exact amount may require optimization.
-
Reaction: Cap the vial tightly and heat at 80-100°C for 1-2 hours. Higher temperatures and longer times may be necessary compared to less hindered silylating agents.
-
Cooling and Analysis: Cool the vial to room temperature. The reaction mixture can be directly injected into the GC-MS or further processed by evaporating the solvent and reconstituting the residue in a suitable solvent like hexane.
Protocol 2: MSTFA Derivatization
-
Sample Preparation: Place the dried sample extract (1-10 mg) in a reaction vial.
-
Reagent Addition: Add 100-200 µL of MSTFA. For hindered hydroxyl groups, a mixture of MSTFA with 1% TMCS can be used.[13]
-
Reaction: Cap the vial and heat at 60-80°C for 30-60 minutes.[6]
-
Cooling and Analysis: Cool to room temperature before injection into the GC-MS.
Protocol 3: BSTFA + 1% TMCS Derivatization
-
Sample Preparation: Ensure the sample (1-10 mg) is completely dry in a reaction vial.[8]
-
Reagent Addition: Add 100-500 µL of BSTFA + 1% TMCS (99:1, v/v).[8]
-
Reaction: Tightly cap the vial and heat at 60-70°C for 20-30 minutes.[8]
-
Cooling and Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS.[8]
Protocol 4: Two-Step Methoximation-Silylation
-
Methoximation:
-
Silylation:
Workflow and Pathway Diagrams
Caption: General workflow for silylation derivatization of steroids.
Caption: Workflow for the two-step derivatization of ketosteroids.
Conclusion
The choice of derivatization reagent is a critical parameter in the development of robust and sensitive GC-MS methods for steroid analysis. While trimethylsilylating agents such as MSTFA and BSTFA are well-established and highly effective, this compound offers a potential alternative that may provide advantages in terms of derivative stability and unique mass spectral fragmentation patterns. However, the increased steric bulk of the triphenylsilyl group likely necessitates more rigorous reaction conditions. For ketosteroids, a two-step methoximation-silylation approach is often the optimal strategy to avoid the formation of multiple derivative isomers and ensure accurate quantification. Researchers should carefully consider the specific steroids of interest and the analytical objectives when selecting a derivatization strategy. Validation of the chosen method is essential to ensure reliable and reproducible results.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uu.diva-portal.org [uu.diva-portal.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Enhancement of chemical derivatization of steroids by gas chromatography/mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 13. diverdi.colostate.edu [diverdi.colostate.edu]
A Comparative Guide to the Reactivity of Common Chlorosilanes in Alcohol Protection
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the protection of hydroxyl groups is a critical strategic consideration. Silyl (B83357) ethers are among the most versatile and widely employed protecting groups for alcohols due to their ease of formation, tunable stability, and selective removal under mild conditions. The choice of the appropriate silylating agent is paramount and is primarily dictated by the steric hindrance of the substituents on the silicon atom, which governs both the reactivity of the chlorosilane and the stability of the resulting silyl ether.
This guide provides an objective comparison of four commonly used chlorosilanes for alcohol protection: Trimethylsilyl chloride (TMSCl), Triethylsilyl chloride (TESCl), tert-Butyldimethylsilyl chloride (TBDMSCl), and Triisopropylsilyl chloride (TIPSCl). We present a summary of their relative reactivity based on experimental data, detailed experimental protocols, and visualizations to aid in the selection of the optimal reagent for your synthetic needs.
Relative Reactivity and Performance
The reactivity of chlorosilanes in the silylation of alcohols is inversely proportional to the steric bulk of the alkyl groups attached to the silicon atom. Less sterically hindered chlorosilanes react more rapidly with alcohols. The generally accepted order of reactivity is:
TMSCl > TESCl > TBDMSCl > TIPSCl
This trend is a direct consequence of the increasing steric hindrance around the silicon center, which impedes the nucleophilic attack of the alcohol. The following table summarizes typical reaction conditions and outcomes for the protection of primary and secondary alcohols with these silylating agents. It is important to note that reaction times and yields are highly dependent on the specific substrate, base, and solvent system employed.
| Silylating Agent | Substrate Example | Base | Solvent | Reaction Time | Yield (%) |
| TMSCl | n-Butanol | Triethylamine | DCM | 1 h | >95%[1] |
| TESCl | Cyclohexanol | Imidazole (B134444) | DMF | 2 h | >90%[1] |
| TBDMSCl | Benzyl alcohol | Imidazole | DMF | 1 h | 98%[1] |
| TIPSCl | Geraniol | Imidazole | DMF | 3 h | >90%[1] |
The increased steric bulk of silylating agents like TBDMSCl and TIPSCl leads to a higher degree of selectivity for the protection of less sterically hindered primary alcohols over secondary and tertiary alcohols.[2] This selectivity is a valuable tool in the synthesis of complex polyhydroxylated molecules.
Experimental Protocols
General Protocol for the Silylation of a Primary Alcohol
This protocol provides a general method for the protection of a primary alcohol using a chlorosilane and a common base, imidazole, in an aprotic polar solvent.
Materials:
-
Alcohol (1.0 equivalent)
-
Chlorosilane (TMSCl, TESCl, TBDMSCl, or TIPSCl) (1.1 - 1.5 equivalents)
-
Imidazole (2.2 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Diethyl ether or Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon) supply
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the alcohol (1.0 equivalent) and dissolve it in anhydrous DMF or DCM.
-
Add imidazole (2.2 equivalents) to the solution and stir until it is completely dissolved.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the chlorosilane (1.1 - 1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and continue stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times will vary depending on the chlorosilane and the substrate (see comparison table).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel if necessary.
Protocol for Competitive Silylation: Demonstrating Selectivity
This experiment is designed to illustrate the difference in reactivity between two chlorosilanes or the selective protection of a primary alcohol in the presence of a secondary alcohol. Here, we describe the selective protection of a primary alcohol using the sterically hindered TBDMSCl.
Materials:
-
Substrate containing both a primary and a secondary alcohol (e.g., 1,2-propanediol) (1.0 equivalent)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 equivalents)
-
Imidazole (2.2 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
(Same work-up and purification materials as the general protocol)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the diol (1.0 equivalent) in anhydrous DMF.
-
Add imidazole (2.2 equivalents) and stir until dissolved.
-
Cool the mixture to 0 °C.
-
Add TBDMSCl (1.1 equivalents) portion-wise to the stirred solution.
-
Stir the reaction at 0 °C to room temperature and monitor the formation of the mono-protected primary silyl ether by TLC. The reaction is typically complete within 2-12 hours.[2]
-
Perform the same work-up and purification procedure as described in the general protocol to isolate the product where the primary alcohol is selectively protected.
Visualizing Reactivity and Experimental Workflow
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Relationship between steric hindrance and reactivity.
Caption: A typical experimental workflow for alcohol silylation.
References
A Comparative Guide to Silyl Protecting Groups in Natural Product Synthesis
In the intricate landscape of natural product synthesis, the judicious selection and application of protecting groups are paramount to achieving synthetic efficiency and success. Among the arsenal (B13267) of protective strategies, silyl (B83357) ethers stand out as one of the most versatile and widely utilized for the temporary masking of hydroxyl functionalities. Their popularity stems from their ease of formation, general stability under a range of reaction conditions, and, most importantly, their tunable lability, which allows for selective removal.[1][2] This guide offers a comparative analysis of the most common silyl protecting groups—Trimethylsilyl (TMS), Triethylsilyl (TES), tert-Butyldimethylsilyl (TBDMS), Triisopropylsilyl (TIPS), and tert-Butyldiphenylsilyl (TBDPS)—providing researchers, scientists, and drug development professionals with a practical framework for their strategic application.
Relative Stability: A Quantitative Overview
The stability of a silyl ether is primarily dictated by the steric hindrance around the silicon atom.[1][2] Bulky substituents impede the approach of reagents, thereby increasing the protecting group's robustness. This principle underpins the well-established hierarchy of silyl ether stability.
Table 1: Relative Rates of Silyl Ether Cleavage [2][3]
| Silyl Ether | Relative Rate of Acidic Cleavage (vs. TMS) | Relative Rate of Basic Cleavage (vs. TMS) |
| TMS | 1 | 1 |
| TES | 64 | 10-100 |
| TBDMS | 20,000 | ~20,000 |
| TIPS | 700,000 | 100,000 |
| TBDPS | 5,000,000 | ~20,000 |
As the data illustrates, a significant range of stability exists among these common silyl ethers. For instance, the TBDPS group is approximately 5,000,000 times more stable to acidic hydrolysis than the TMS group, highlighting the vast synthetic window available to the synthetic chemist.[2] In basic media, TIPS is the most stable, while TBDMS and TBDPS exhibit comparable stabilities.[1][2] This differential stability is the cornerstone of orthogonal protection strategies, enabling the selective deprotection of one silyl ether in the presence of another.[4]
Comparative Deprotection Conditions
The selective removal of silyl ethers is a critical aspect of their utility. The choice of deprotection conditions is dictated by the lability of the silyl ether and the compatibility with other functional groups within the molecule.
Table 2: Typical Conditions for Silyl Ether Cleavage [2]
| Silyl Ether | Acidic Cleavage Conditions | Basic Cleavage Conditions | Fluoride-Based Cleavage Conditions |
| TMS | Very labile; cleaved by weak acids like silica (B1680970) gel. | Cleaved by mild bases such as K₂CO₃ in methanol. | Readily cleaved by TBAF in THF. |
| TES | Cleaved by stronger acids like acetic acid in THF/water or CSA in methanol. | More stable than TMS but can be cleaved by stronger basic conditions. | Cleaved by TBAF in THF. |
| TBDMS | Stable to mild acids; requires stronger conditions like CSA in MeOH. Cleavage can take several hours at room temperature. | Generally stable to aqueous bases. | Commonly cleaved by TBAF in THF, typically requiring 2 to 16 hours. |
| TIPS | Highly stable to acidic conditions, often requiring forcing conditions for cleavage. | The most stable among common silyl ethers in basic media. | Cleaved by TBAF in THF, often requiring longer reaction times or elevated temperatures. |
| TBDPS | The most stable common silyl ether under acidic conditions. | Comparably stable to TBDMS in basic media. | Cleaved by TBAF in THF, generally more slowly than TBDMS. |
Experimental Protocols
The following are representative experimental protocols for the protection of an alcohol and the selective deprotection of silyl ethers.
Protection of a Primary Alcohol with TBDMSCl
To a solution of the primary alcohol (1.0 mmol) in anhydrous DMF (5 mL) is added imidazole (B134444) (2.5 mmol, 170 mg). The mixture is stirred at room temperature until all the imidazole has dissolved. tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 mmol, 181 mg) is then added in one portion. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is diluted with water (10 mL) and extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired TBDMS ether.
Acid-Catalyzed Deprotection of a TBDMS Ether [3]
A solution of the TBDMS-protected alcohol (1.0 mmol) in a 3:1:1 mixture of THF/acetic acid/water (5 mL) is stirred at room temperature. The reaction is monitored by TLC. Upon completion, the reaction mixture is carefully neutralized with saturated aqueous NaHCO₃ solution and extracted with ethyl acetate (B1210297) (3 x 10 mL). The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo. The residue is purified by flash chromatography to yield the deprotected alcohol.
Fluoride-Mediated Deprotection of a TBDMS Ether [2]
To a solution of the TBDMS ether (1.0 mmol) in anhydrous THF (5 mL) at 0 °C is added a 1.0 M solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF (1.2 mL, 1.2 mmol). The reaction mixture is stirred at 0 °C to room temperature for 2 to 16 hours, depending on the steric environment of the silyl ether.[2] The reaction is monitored by TLC. Once the starting material is consumed, the reaction is quenched by the addition of water. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The product is purified by flash chromatography.
Visualization of Silyl Ether Selection
The selection of an appropriate silyl protecting group is a multifactorial decision based on the planned synthetic route. The following diagram illustrates a logical workflow for this selection process.
References
Monitoring Surface Modification with Chlorotriphenylsilane: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise modification of surfaces is a critical step in creating advanced materials and devices. Chlorotriphenylsilane is a key reagent for rendering surfaces hydrophobic and for providing a bulky, sterically hindering layer. Verifying the success and quality of this surface modification is paramount. This guide provides a comparative overview of Fourier Transform Infrared (FTIR) spectroscopy and other common surface analysis techniques for monitoring the immobilization of this compound.
Introduction to Surface Modification with this compound
This compound ((C₆H₅)₃SiCl) is a bulky organosilane compound used to functionalize surfaces bearing hydroxyl groups, such as silicon wafers, glass, and metal oxides. The reaction involves the hydrolysis of the Si-Cl bond and subsequent condensation with surface hydroxyls, forming a stable Si-O-substrate linkage. This process imparts a hydrophobic character to the surface due to the nonpolar nature of the three phenyl rings. Monitoring the extent and uniformity of this modification is crucial for ensuring the desired surface properties.
FTIR Spectroscopy for Monitoring this compound Modification
FTIR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of chemical bonds. By analyzing the absorption of infrared radiation, it can identify the functional groups present on a surface, making it an excellent tool for confirming the successful grafting of this compound.
Experimental Protocol: FTIR-ATR Analysis of a this compound-Modified Silicon Wafer
-
Substrate Preparation: Silicon wafers are cleaned to ensure a high density of surface hydroxyl groups. A common method involves sonication in acetone (B3395972) and ethanol, followed by treatment with a "piranha" solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). The wafers are then thoroughly rinsed with ultrapure water and dried under a stream of nitrogen.
-
Silanization: The cleaned silicon wafer is immersed in a solution of this compound in an anhydrous solvent, such as toluene, typically at a concentration of 1-5% (w/w). The reaction is often carried out under an inert atmosphere (e.g., nitrogen or argon) for several hours to prevent polymerization of the silane (B1218182) in the presence of atmospheric moisture.
-
Rinsing: After the reaction, the wafer is thoroughly rinsed with the solvent (e.g., toluene) to remove any physisorbed silane molecules.
-
FTIR Analysis: The modified wafer is analyzed using an FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for enhanced surface sensitivity. A background spectrum of a clean, unmodified silicon wafer is first collected. The spectrum of the modified wafer is then recorded.
Interpreting the FTIR Spectrum
The success of the surface modification can be confirmed by the appearance of characteristic absorption bands corresponding to the triphenylsilyl group and the disappearance or reduction of bands associated with surface hydroxyls.
| Wavenumber (cm⁻¹) | Assignment | Significance in Monitoring Modification |
| ~3740 | Isolated Si-OH stretching | Disappearance indicates reaction of surface hydroxyls. |
| 3070-3050 | Aromatic C-H stretching | Appearance confirms the presence of the phenyl groups. |
| 1428 | Si-Phenyl (Si-C₆H₅) stretching | A key indicator of this compound attachment. |
| 1118 | Si-O-Si asymmetric stretching | Indicates the formation of a siloxane network on the surface. |
| ~700, ~500 | Phenyl ring out-of-plane bending | Further confirmation of the triphenylsilyl group. |
Comparative Analysis with Alternative Techniques
While FTIR spectroscopy is a valuable tool, a multi-technique approach often provides a more comprehensive understanding of the modified surface. Here, we compare FTIR with X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM).
| Technique | Principle | Information Provided | Advantages | Limitations |
| FTIR Spectroscopy | Measures the absorption of infrared radiation, exciting molecular vibrations. | Identification of functional groups (Si-O-Si, C-H, Si-Phenyl). Qualitative and semi-quantitative assessment of surface coverage. | Non-destructive, relatively fast, and can be performed in ambient conditions. Provides chemical bond information. | Lower surface sensitivity compared to XPS. Quantification can be challenging. |
| X-ray Photoelectron Spectroscopy (XPS) | Irradiates the surface with X-rays and measures the kinetic energy of emitted core-level electrons. | Elemental composition (Si, C, O, Cl) and chemical state of elements. Quantitative surface coverage and layer thickness. | Highly surface-sensitive (top 1-10 nm). Provides quantitative elemental and chemical state information. | Requires high vacuum. Can be destructive to some organic layers. Does not provide information on molecular vibrations. |
| Atomic Force Microscopy (AFM) | A sharp tip on a cantilever scans the surface to create a topographical map. | Surface morphology, roughness, and the presence of aggregates or islands of silane. | Provides high-resolution topographical images. Can be performed in air or liquid. | Does not provide chemical information. The tip can potentially damage the surface. |
Experimental Data Comparison
The following table summarizes typical quantitative data that can be obtained from each technique for a this compound-modified silicon surface.
| Parameter | FTIR-ATR | XPS | AFM |
| Primary Measurement | Absorbance of specific vibrational modes. | Binding energy and intensity of photoemitted electrons. | Cantilever deflection due to tip-surface interactions. |
| Quantitative Metric | Peak height or area of characteristic bands (e.g., aromatic C-H). | Atomic concentrations (%) of Si, C, O. Si 2p high-resolution scans to determine Si-O and Si-C bonding. | Root-mean-square (RMS) roughness. Height of silane islands. |
| Typical Value Change | Increase in absorbance at ~3060 cm⁻¹ and ~1428 cm⁻¹. | Increase in C 1s signal, appearance of Si 2p peak corresponding to Si-O-substrate. | Increase in RMS roughness from <0.2 nm for a clean wafer to 0.5-2 nm. |
Visualizing the Workflow and Comparison
Caption: Workflow for surface modification and analysis.
Caption: Comparison of analytical techniques.
Conclusion
FTIR spectroscopy is a highly effective and accessible method for the initial confirmation of surface modification with this compound. It provides direct evidence of the presence of the desired chemical functionalities. For a more in-depth and quantitative analysis, particularly in demanding applications within drug development and materials science, complementing FTIR with surface-sensitive techniques like XPS and high-resolution imaging with AFM is recommended. This multi-faceted approach ensures a comprehensive understanding of the modified surface, from its chemical composition to its nanoscale morphology.
A Researcher's Guide to Silylating Agents for Gas Chromatography (GC) Analysis
In the realm of analytical chemistry, particularly for gas chromatography (GC), derivatization is a critical step to enhance the volatility and thermal stability of polar analytes, making them amenable to GC analysis. Silylation, the process of replacing an active hydrogen atom with a trimethylsilyl (B98337) (TMS) group, is one of the most prevalent derivatization techniques.[1][2] The choice of the appropriate silylating agent is paramount for achieving optimal analytical results and depends on the specific analytes, the complexity of the sample matrix, and the desired analytical outcome.[3] This guide provides an objective comparison of commonly used silylating agents, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in their selection process.
Performance Comparison of Common Silylating Agents
The efficacy of a silylating agent is determined by its reactivity, the volatility of its by-products, and its suitability for specific classes of compounds.[1] The following table summarizes the key performance characteristics of three widely used silylating agents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and Trimethylchlorosilane (TMCS).
| Feature | BSTFA (with or without TMCS) | MSTFA | TMCS (typically used as a catalyst) |
| Silylating Strength | Very strong, especially with TMCS as a catalyst.[3] | Considered one of the strongest and most versatile silylating agents available.[3] | Generally not used alone for derivatization.[4] |
| Reactivity | Highly reactive towards a broad range of functional groups including alcohols, phenols, carboxylic acids, and amines.[3] The addition of TMCS enhances reactivity, particularly for sterically hindered compounds.[3] | Generally considered more reactive than BSTFA for many compounds and is often more efficient for the derivatization of steroids.[3] | Acts as a catalyst to increase the reactivity of other silylating agents. |
| By-products | N-methyltrifluoroacetamide and trifluoroacetamide. These by-products are volatile but may sometimes interfere with chromatography.[1][5] | N-methyltrifluoroacetamide, which is highly volatile and less likely to interfere with trace analysis compared to BSTFA by-products.[1][5] | Hydrogen chloride (HCl), which can be corrosive.[3] |
| Derivative Stability | TMS derivatives are susceptible to hydrolysis and should ideally be analyzed within 24 hours.[2][3] | TMS derivatives exhibit similar stability to those formed with BSTFA and are also prone to hydrolysis.[3] | N/A (used as a catalyst) |
| Common Applications | Widely used for a variety of compounds, including organic acids, amino acids, sugars, and steroids.[1][3] | Preferred for many applications in metabolomics and for the analysis of steroids and sugars due to its high reactivity and cleaner by-products.[3][5] | Used in combination with other silylating agents to enhance their performance. |
| Potential Issues | By-products can sometimes interfere with the chromatography of early eluting peaks.[5] | Can be less effective for some sterically hindered compounds compared to BSTFA with a catalyst.[5] | Highly sensitive to moisture and can be corrosive.[3] |
Experimental Protocols
Successful and reproducible silylation requires anhydrous conditions, as all silylating reagents are highly sensitive to moisture.[3][6] All glassware, solvents, and samples must be thoroughly dried before use.[7]
1. General Silylation Protocol for Organic Acids and Sugars using BSTFA + 1% TMCS
-
Sample Preparation: Evaporate the sample extract to complete dryness under a stream of nitrogen.
-
Derivatization: Add 50-100 µL of BSTFA with 1% TMCS to the dried sample.
-
Reaction: Seal the vial tightly and heat at 60-70°C for 30-60 minutes.[1][8] For carbohydrates, a longer reaction time may be necessary.[9]
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.[1]
2. Silylation of Steroids using MSTFA
-
Sample Preparation: Dissolve the steroid standard or dried sample extract in a suitable anhydrous solvent (e.g., pyridine (B92270), acetonitrile).
-
Derivatization: Add 100 µL of MSTFA to the sample. For hindered hydroxyl groups, the addition of a catalyst like TMCS (1-2%) may be beneficial.
-
Reaction: Seal the vial and heat at 60°C for 30 minutes.[1]
-
Analysis: After cooling, the derivatized sample can be directly injected into the GC-MS.
3. Two-Step Derivatization for Complex Samples (e.g., Metabolomics)
For samples containing both carbonyl and hydroxyl/amine groups, a two-step derivatization is often employed to prevent the formation of multiple derivatives.[5]
-
Methoximation:
-
To the dried sample extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).
-
Incubate at 30°C for 90 minutes with agitation. This step protects aldehydes and ketones.[5]
-
-
Silylation:
-
Add 80 µL of MSTFA or BSTFA with 1% TMCS to the methoximated sample.
-
Incubate at 70°C for 60 minutes.[5]
-
Cool to room temperature before GC-MS analysis.
-
Workflow for Silylation and GC Analysis
The general workflow for preparing and analyzing samples using silylation followed by GC is depicted in the diagram below.
Caption: General workflow for sample preparation, silylation, and GC analysis.
Conclusion
The choice between BSTFA, MSTFA, and other silylating agents is nuanced and should be guided by the specific chemical properties of the analytes of interest.[3] MSTFA is often favored for its high reactivity and the volatility of its by-products, making it particularly suitable for trace analysis and metabolomics.[1][5] However, BSTFA, especially when used with a TMCS catalyst, is a robust and versatile option for a wide array of polar molecules.[3] For all silylation reactions, maintaining anhydrous conditions is crucial for achieving high derivatization efficiency and reproducible results.[6] By carefully selecting the appropriate reagent and optimizing the reaction conditions, researchers can significantly enhance the quality of their GC-based analyses.
References
- 1. benchchem.com [benchchem.com]
- 2. weber.hu [weber.hu]
- 3. benchchem.com [benchchem.com]
- 4. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 5. benchchem.com [benchchem.com]
- 6. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. restek.com [restek.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Chlorotriphenylsilane: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of reactive chemical reagents like chlorotriphenylsilane is a critical component of laboratory safety and regulatory compliance. Due to its hazardous properties, this compound requires a stringent disposal protocol that prioritizes safety and environmental protection.
This compound is a corrosive solid that is highly sensitive to moisture.[1] Its reaction with water or humid air produces hydrochloric acid, a corrosive and toxic substance. Therefore, improper disposal can lead to hazardous situations and environmental contamination. The primary and universally recommended method for the disposal of this compound is through a licensed and approved hazardous waste management facility.
Immediate Safety and Operational Plan
1. Personal Protective Equipment (PPE): Before handling this compound, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile or neoprene)
-
Safety goggles and a face shield to protect against splashes
-
A lab coat
-
In case of dust or vapors, use a NIOSH-approved respirator.
2. Spill Management: In the event of a spill, do not use water to clean it up, as this will exacerbate the hazard by producing hydrochloric acid. Instead, mechanically sweep up the solid material into a dry, labeled container. The area should then be decontaminated by trained personnel.
3. Waste Collection and Storage:
-
All waste this compound and any materials contaminated with it (e.g., weighing boats, gloves, paper towels) should be collected in a designated, dry, and clearly labeled hazardous waste container.
-
The container must be kept tightly closed to prevent reaction with atmospheric moisture.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and strong bases.
Step-by-Step Disposal Procedure
The recommended disposal procedure for this compound is to arrange for pickup by a certified hazardous waste disposal company. The following steps should be followed:
-
Segregation and Labeling: Ensure that the waste this compound is not mixed with other waste streams. The waste container must be clearly and accurately labeled with the words "Hazardous Waste," the chemical name "this compound," and a description of the hazard (Corrosive).
-
Documentation: Complete all necessary hazardous waste disposal forms as required by your institution and local regulations. This typically includes information on the chemical composition and quantity of the waste.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor to schedule a pickup.
-
Handover: Ensure that the waste is handed over to the disposal company in a safe and secure manner, with all required documentation.
Principles of Professional Chemical Treatment
While in-lab neutralization by researchers is not recommended, professional waste disposal facilities may employ methods such as controlled hydrolysis or incineration. In a controlled industrial setting, chlorosilane waste may be treated with a lime slurry (a mixture of calcium hydroxide (B78521) and water). This process neutralizes the hydrochloric acid produced during hydrolysis and converts the silicon-containing portion into an environmentally inert silica-based solid.[2]
For informational purposes, the basic chemical reaction of this compound hydrolysis is:
2 (C₆H₅)₃SiCl + 2 H₂O → [(C₆H₅)₃Si]₂O + 2 HCl
The hydrochloric acid (HCl) produced is then neutralized by a base.
Data Summary
The following table summarizes the key properties of this compound relevant to its safe disposal.
| Property | Value | Citation |
| CAS Number | 76-86-8 | [3] |
| Molecular Formula | C₁₈H₁₅ClSi | [3] |
| Appearance | White to off-white crystalline solid | |
| Hazard Class | 8 (Corrosive) | [1] |
| Primary Hazards | Causes severe skin burns and eye damage, reacts with water to produce hydrochloric acid | [1] |
| Incompatible Materials | Water, alcohols, strong oxidizing agents, strong bases | [1] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, researchers and scientists can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling Chlorotriphenylsilane
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial, immediate safety protocols and logistical information for the proper handling and disposal of Chlorotriphenylsilane (CAS No. 76-86-8). Adherence to these procedural steps is vital for ensuring laboratory safety and minimizing risk. This compound is a corrosive solid that can cause severe skin burns and eye damage.
Pre-Handling Procedures: Engineering Controls and Personal Protective Equipment (PPE)
Prior to handling this compound, it is imperative to have the proper engineering controls in place and to be outfitted with the correct Personal Protective Equipment.
Engineering Controls:
-
Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in good working order.[1][2]
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required Equipment | Key Specifications & Best Practices |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Goggles must be tightly fitting. A face shield should be worn over the goggles to provide additional protection against splashes.[1] |
| Skin & Body Protection | Chemical-Resistant Gloves | Use Neoprene or Nitrile rubber gloves. Since specific breakthrough time data for this compound is not available, it is recommended to double-glove and change gloves immediately upon any sign of contamination. |
| Flame-Resistant (FR) Lab Coat | A lab coat made of a material like Nomex® should be worn over personal clothing. The lab coat must be fully buttoned. | |
| Full-Length Pants & Closed-Toe Shoes | Pants and shoes must cover the legs and the entire foot to prevent any skin exposure. | |
| Respiratory Protection | NIOSH-Approved Respirator | A dust mask of type N95 (US) or a full-face respirator with an organic vapor/acid gas cartridge is required if working outside of a certified chemical fume hood or if exposure limits may be exceeded. |
PPE Selection Workflow
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
